Coronaric acid
Description
(9R,10S)-(12Z)-9,10-Epoxyoctadecenoic acid has been reported in Vachellia nilotica, Oryza sativa, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-[(2R,3S)-3-[(Z)-oct-2-enyl]oxiran-2-yl]octanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O3/c1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20/h7,10,16-17H,2-6,8-9,11-15H2,1H3,(H,19,20)/b10-7-/t16-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBUKMFOXMZRGRB-SQGUUQMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC1C(O1)CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C[C@H]1[C@H](O1)CCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16833-56-0 | |
| Record name | Coronaric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016833560 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CORONARIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7U94YS1WZ0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Coronaric Acid: From Discovery to Cellular Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coronaric acid, a diepoxide of linoleic acid, has emerged from relative obscurity as a molecule of significant interest in cellular signaling and pathophysiology. Initially identified as a component of plant seed oils, its endogenous production in mammals and subsequent metabolism have revealed a complex role in inflammatory processes and cytotoxicity. This technical guide provides a comprehensive overview of the discovery, history, and evolving understanding of this compound. It details the initial isolation and characterization, methods for its synthesis and analysis, and delves into its intricate interactions with key signaling pathways, including the soluble epoxide hydrolase (sEH) metabolic pathway, and its potential modulation of Peroxisome Proliferator-Activated Receptors (PPARs) and Nuclear Factor-kappa B (NF-κB). This document consolidates key quantitative data, experimental protocols, and visual representations of associated molecular pathways to serve as a critical resource for researchers in lipid biology and drug development.
Discovery and History
The story of this compound begins in the botanical world. It was first isolated and identified from the seed oil of Chrysanthemum coronarium by C. R. Smith Jr. and his colleagues. Their work laid the foundation for understanding this unique fatty acid derivative. Subsequent research identified this compound in other plant sources, including Acacia albida seed oil.
Initially considered a plant-derived lipid, the narrative of this compound took a significant turn with the discovery of its endogenous production in mammals. It is formed from the essential fatty acid, linoleic acid, through the action of cytochrome P450 (CYP) epoxygenase enzymes, particularly CYP2C9.[1] This endogenous pathway produces two optical isomers: 9S,10R-epoxy-12(Z)-octadecenoic acid and 9R,10S-epoxy-12(Z)-octadecenoic acid.[1] In the context of mammalian biology, this mixture is often referred to as leukotoxin due to its observed toxicity towards leukocytes.[1][2]
A critical aspect of this compound's biological activity is its metabolism. In mammalian tissues, it is rapidly converted by soluble epoxide hydrolase (sEH) into its corresponding diols, 9S,10R- and 9R,10S-dihydroxy-12(Z)-octadecenoic acids, collectively known as leukotoxin diols.[1][2] This metabolic conversion is now understood to be a key step in mediating the cytotoxic effects associated with high concentrations of this compound.[1][2]
Physicochemical and Spectroscopic Data
This compound (9,10-epoxy-12Z-octadecenoic acid) is a C18 fatty acid with a single epoxide ring and one double bond.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₂O₃ | [3] |
| Molecular Weight | 296.4 g/mol | [3] |
| CAS Number | 16833-56-0 (racemate) | [1] |
| Appearance | Oily liquid | |
| Solubility | Soluble in organic solvents, virtually insoluble in water. |
Spectroscopic Data:
-
¹H NMR: The ¹H NMR spectrum of fatty acids shows characteristic signals for different proton groups. For this compound, key signals would include those for the olefinic protons of the double bond, the protons of the epoxide ring, and the terminal methyl group.[4][5]
-
¹³C NMR: The ¹³C NMR spectrum provides detailed information about the carbon skeleton. Specific chemical shifts for the carbons of the epoxide ring and the double bond are key identifiers.[5]
-
Mass Spectrometry (MS): Electron ionization (EI) mass spectra of fatty acid methyl esters provide characteristic fragmentation patterns. For this compound methyl ester, fragmentation would occur around the epoxide ring and the double bond, yielding diagnostic ions.[3]
Experimental Protocols
Isolation from Plant Seed Oil (General Protocol)
This protocol is a generalized procedure based on common methods for fatty acid extraction from seed oils and can be adapted for the isolation of this compound.
-
Oil Extraction:
-
Grind the seeds of the plant source (e.g., Chrysanthemum coronarium).
-
Extract the oil using a Soxhlet apparatus with a suitable solvent like petroleum ether or a mixture of chloroform (B151607) and methanol (B129727).[6][7]
-
Remove the solvent under reduced pressure to obtain the crude seed oil.
-
-
Saponification:
-
Treat the crude oil with a solution of sodium hydroxide (B78521) in methanol or ethanol (B145695) and heat to reflux to hydrolyze the triglycerides into free fatty acids and glycerol.[8]
-
-
Extraction of Free Fatty Acids:
-
After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to protonate the fatty acid salts.
-
Extract the free fatty acids into an organic solvent such as diethyl ether or hexane.[8]
-
Wash the organic layer with water to remove impurities and then dry it over anhydrous sodium sulfate.
-
-
Purification:
-
The mixture of fatty acids can be further purified using chromatographic techniques such as silica (B1680970) gel column chromatography or high-performance liquid chromatography (HPLC) to isolate this compound from other fatty acids.[9]
-
Synthesis of this compound Methyl Ester (General Protocol)
This protocol outlines a general method for the synthesis of fatty acid methyl esters, which can be applied to this compound for analytical purposes (e.g., GC-MS).
-
Esterification:
-
Dissolve the isolated this compound in a solvent like toluene.
-
Add a solution of sodium methoxide (B1231860) in methanol or use an acid catalyst like HCl in methanol.[10][11][12]
-
Heat the mixture to reflux for a specified period to complete the esterification reaction.
-
-
Work-up and Purification:
-
After cooling, neutralize the reaction mixture.
-
Extract the methyl ester into an organic solvent.
-
Wash the organic layer with water and dry it.
-
The crude methyl ester can be purified by column chromatography.
-
Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general workflow for the quantitative analysis of this compound in biological samples.
-
Sample Preparation:
-
Extract lipids from the biological sample (e.g., serum, tissue homogenate) using a method like the Folch or Bligh-Dyer extraction.
-
Saponify the lipid extract to release free fatty acids.
-
Derivatize the fatty acids to their methyl esters (as described in Protocol 3.2) or other suitable derivatives for GC analysis.[13][14]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system equipped with a suitable capillary column (e.g., a polar column for fatty acid methyl ester separation).[4][15]
-
Use a temperature program to separate the different fatty acid methyl esters.
-
The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for sensitive quantification.
-
-
Quantification:
-
Use an internal standard (e.g., a deuterated analog of this compound or a C17:0 fatty acid) added at the beginning of the sample preparation for accurate quantification.[13]
-
Generate a calibration curve using known concentrations of a this compound standard.
-
Cytotoxicity Assay of this compound Diol
This protocol describes a general method to assess the cytotoxicity of the metabolic product of this compound, its diol.
-
Cell Culture:
-
Culture a suitable cell line (e.g., leukocytes, endothelial cells) in a 96-well plate until they reach a desired confluency.
-
-
Treatment:
-
Treat the cells with varying concentrations of the this compound diol for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control group.
-
-
Cell Viability Assessment:
-
Use a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine cell viability.[16]
-
The absorbance is measured using a microplate reader, and the percentage of cell viability is calculated relative to the control group.
-
The IC₅₀ value (the concentration that inhibits 50% of cell growth) can be determined from the dose-response curve.[17][18]
-
Signaling Pathways and Biological Activities
This compound and its metabolites are bioactive lipids that can influence several key signaling pathways, contributing to both physiological and pathological processes.
Metabolism by Soluble Epoxide Hydrolase (sEH)
The primary metabolic pathway for this compound in mammals involves its hydrolysis by soluble epoxide hydrolase (sEH) to form the corresponding diols.[1][2] This enzymatic conversion is crucial as it significantly alters the biological activity of the molecule. While this compound itself may have signaling roles, its diol metabolites are often associated with cytotoxic effects at high concentrations.[1][2]
Peroxisome Proliferator-Activated Receptors (PPARs)
Epoxy fatty acids, including those derived from linoleic acid, have been identified as potential endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPARs).[19] PPARs are nuclear receptors that play a critical role in the regulation of lipid metabolism and inflammation.[19] Activation of PPARα, for example, is known to increase the expression of genes involved in fatty acid oxidation.[20][21] The interaction of this compound with PPARs is an area of active research, with the potential for both direct activation and indirect effects through its metabolic products.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. agilent.com [agilent.com]
- 3. This compound | C18H32O3 | CID 5316080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Untargeted GC–MS investigation of serum metabolomics of coronary artery disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aocs.org [aocs.org]
- 6. larodan.com [larodan.com]
- 7. A Novel Experimental Workflow to Determine the Impact of Storage Parameters on the Mass Spectrometric Profiling and Assessment of Representative Phosphatidylethanolamine Lipids in Mouse Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lipidmaps.org [lipidmaps.org]
- 9. Soluble Epoxide Hydrolase Inhibitors Reduce the Development of Atherosclerosis in Apolipoprotein E-Knockout Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. lipidmaps.org [lipidmaps.org]
- 12. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. jmolpat.com [jmolpat.com]
- 15. Evaluation of the Cytotoxic Activity of Nanostructured Lipid Carrier Systems for Fatty Acid Amides and Silk Fibroins in Breast Cancer Cell Lines | MDPI [mdpi.com]
- 16. Evaluation of the Cytotoxic Activity of Nanostructured Lipid Carrier Systems for Fatty Acid Amides and Silk Fibroins in Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Vascular Lipidomic Profiling of Potential Endogenous Fatty Acid PPAR Ligands Reveals the Coronary Artery as Major Producer of CYP450-Derived Epoxy Fatty Acids [mdpi.com]
- 18. The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Elucidating the Beneficial Role of PPAR Agonists in Cardiac Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. Cis-9,10-epoxy-12(Z)-octadecenoic acid | 65167-83-1 | QCA16783 [biosynth.com]
An In-depth Technical Guide to the Biosynthesis of Coronaric Acid from Linoleic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coronaric acid, a diepoxide of linoleic acid, and its related metabolites are emerging as significant signaling molecules in various physiological and pathological processes. Understanding the biosynthetic pathways of this compound is crucial for elucidating its biological functions and for the development of novel therapeutics targeting these pathways. This technical guide provides a comprehensive overview of the two primary enzymatic routes for the biosynthesis of this compound from linoleic acid: the Cytochrome P450 (CYP) epoxygenase pathway and the Lipoxygenase (LOX) pathway. This document details the key enzymes, reaction mechanisms, and intermediates involved in both pathways. Furthermore, it presents a compilation of quantitative kinetic data for the principal enzymes, detailed experimental protocols for their analysis, and visual representations of the biosynthetic pathways and experimental workflows to facilitate a deeper understanding for researchers in the field.
Introduction
Linoleic acid (LA), an essential omega-6 polyunsaturated fatty acid, is a precursor to a diverse array of bioactive lipid mediators. Among these are the epoxyoctadecenoic acids (EpOMEs), including this compound (9,10-EpOME) and its isomer, vernolic acid (12,13-EpOME). These molecules have been implicated in a range of biological activities, from the regulation of inflammation and blood pressure to cellular signaling. The enzymatic conversion of linoleic acid to this compound is primarily accomplished through two distinct metabolic pathways: direct epoxidation by Cytochrome P450 epoxygenases and a multi-step process initiated by lipoxygenases. This guide will delve into the technical details of each pathway, providing the necessary information for researchers to investigate these processes in their own work.
The Cytochrome P450 Epoxygenase Pathway
The most direct route to this compound synthesis from linoleic acid is through the action of Cytochrome P450 (CYP) epoxygenases.[1][2][3] These enzymes, primarily from the CYP2C and CYP2J subfamilies, introduce an epoxide group across one of the double bonds of linoleic acid.[3][4][5]
Key Enzymes and Reactions
-
Cytochrome P450 Epoxygenases (CYP2C8, CYP2C9, CYP2J2): These enzymes catalyze the monooxygenation of linoleic acid to form either 9,10-epoxyoctadecenoic acid (this compound) or 12,13-epoxyoctadecenoic acid (vernolic acid).[1][3][5] The reaction requires NADPH and molecular oxygen.
-
Soluble Epoxide Hydrolase (sEH): Following their formation, the EpOMEs can be rapidly hydrolyzed by soluble epoxide hydrolase (sEH) to their corresponding diols, 9,10-dihydroxyoctadecenoic acid (9,10-DiHOME) and 12,13-dihydroxyoctadecenoic acid (12,13-DiHOME).[1][6] This conversion often terminates or alters the biological activity of the parent epoxide.
Signaling Pathway Diagram
Caption: Cytochrome P450 epoxygenase pathway of this compound biosynthesis.
Quantitative Enzyme Kinetics
The following table summarizes the available kinetic parameters for the key enzymes involved in the CYP-mediated biosynthesis of this compound and its subsequent metabolism. It is important to note that kinetic parameters can vary depending on the specific recombinant expression system and assay conditions used.[7][8]
| Enzyme | Substrate | Product(s) | K_m (µM) | V_max (pmol/min/pmol CYP) or k_cat (min⁻¹) | Source |
| Human CYP2J2 | Arachidonic Acid | EETs | ~31 (K_s) | Not specified | [9] |
| Human CYP2C8 | Linoleic Acid | 9,10-EpOME, 12,13-EpOME | Not specified | Not specified | [3] |
| Human CYP2C9 | Linoleic Acid | 9,10-EpOME, 12,13-EpOME | Not specified | Not specified | [5] |
| Human sEH | 14,15-EET | 14,15-DHET | Not specified | IC50 of inhibitor YMSV: 179.5 µM | [10] |
The Lipoxygenase (LOX) Pathway
An alternative, albeit less direct, route for the biosynthesis of this compound involves the initial action of lipoxygenases. This pathway generates hydroperoxy and hydroxy derivatives of linoleic acid, which may then be converted to epoxides.
Key Enzymes and Reactions
-
Lipoxygenases (LOX): These enzymes catalyze the dioxygenation of linoleic acid to form hydroperoxyoctadecadienoic acids (HPODEs).[11] The two primary products are 9-HPODE and 13-HPODE.
-
Glutathione (B108866) Peroxidases (GPx): The unstable hydroperoxides are rapidly reduced by peroxidases, such as glutathione peroxidase, to their corresponding stable hydroxy derivatives, 9-hydroxyoctadecadienoic acid (9-HODE) and 13-hydroxyoctadecadienoic acid (13-HODE).
-
Putative Peroxygenase/Epoxidase: The enzymatic conversion of HODEs to the corresponding epoxide, this compound, is not yet fully elucidated. It is hypothesized that a peroxygenase or a specific P450 enzyme could catalyze this epoxidation step. Chemo-enzymatic processes involving lipases can also lead to the formation of peroxy acids that can subsequently epoxidize double bonds.[12]
Signaling Pathway Diagram
Caption: Proposed Lipoxygenase pathway for this compound biosynthesis.
Quantitative Enzyme Kinetics
Kinetic data for the lipoxygenase-mediated conversion of linoleic acid is available, primarily from studies on soybean lipoxygenase, which serves as a model system.
| Enzyme | Substrate | Product(s) | Dissociation Constant (K_d) (µM) | Notes | Source |
| Soybean Lipoxygenase-1 | Linoleic Acid | 13-HPODE | ~15 | Substrate inhibition observed at high concentrations. | [13][14] |
| Soybean Lipoxygenase | 13-HPODE | - | ~30 (product) | Product acts as an activator. | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.
Heterologous Expression and Purification of CYP Enzymes
Recombinant human CYP enzymes (CYP2J2, CYP2C8, CYP2C9) can be expressed in various systems, with E. coli being a common and cost-effective choice.[8][16][17][18]
4.1.1. Experimental Workflow Diagram
Caption: Workflow for heterologous expression and purification of CYP enzymes.
4.1.2. Detailed Protocol
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid vector containing the cDNA for the human CYP of interest.[19][20]
-
Culture: Grow the transformed cells in a rich medium (e.g., Terrific Broth) at 37°C to an OD600 of 0.6-0.8.
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. To enhance heme incorporation, supplement the culture with δ-aminolevulinic acid.[20] Continue incubation at a lower temperature (e.g., 28°C) for 16-24 hours.
-
Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer and lyse the cells by sonication or using a French press.
-
Membrane Fractionation: Isolate the membrane fraction, where the CYP enzymes are located, by ultracentrifugation.
-
Solubilization: Solubilize the membrane proteins using a detergent such as sodium cholate.
-
Purification: Purify the His-tagged CYP enzyme from the solubilized fraction using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin.
-
Characterization: Verify the purity and concentration of the enzyme using SDS-PAGE and determine the concentration of active P450 by CO-difference spectroscopy.[21]
In Vitro this compound Synthesis Assay
This assay measures the formation of this compound from linoleic acid by recombinant CYP enzymes.
4.2.1. Experimental Workflow Diagram
Caption: Workflow for the in vitro synthesis and analysis of this compound.
4.2.2. Detailed Protocol
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the purified recombinant CYP enzyme, cytochrome P450 reductase, liposomes (e.g., L-α-dilauroyl-sn-glycero-3-phosphocholine), and linoleic acid in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).
-
Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding an NADPH-generating system (or NADPH).
-
Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding an acid (e.g., acetic acid).
-
Extraction: Extract the lipid metabolites from the reaction mixture using a suitable organic solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and isopropanol).
-
Analysis: Evaporate the organic solvent and reconstitute the residue in a suitable solvent for analysis by LC-MS/MS.
LC-MS/MS Quantification of this compound
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of this compound and its metabolites.[22][23][24]
4.3.1. Detailed Protocol
-
Chromatographic Separation: Separate the lipid extracts on a reverse-phase C18 column using a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Mass Spectrometric Detection: Perform detection using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor the specific multiple reaction monitoring (MRM) transitions for this compound (9,10-EpOME) and its deuterated internal standard. The precursor ion for 9,10-EpOME is typically m/z 295.2, with characteristic product ions for quantification and confirmation.
-
Quantification: Construct a calibration curve using known concentrations of a this compound standard and its deuterated internal standard to quantify the amount of this compound in the samples.
Lipoxygenase Activity Assay
The activity of lipoxygenase can be determined spectrophotometrically by monitoring the formation of the conjugated diene system in the hydroperoxide products at 234 nm.
4.4.1. Detailed Protocol
-
Substrate Preparation: Prepare a solution of linoleic acid in a suitable buffer (e.g., borate (B1201080) buffer, pH 9.0) containing a detergent (e.g., Tween 20) to ensure solubility.
-
Reaction Mixture: In a quartz cuvette, add the buffer and the linoleic acid substrate solution.
-
Reaction Initiation: Initiate the reaction by adding the enzyme source (e.g., purified lipoxygenase or a cell lysate).
-
Measurement: Immediately monitor the increase in absorbance at 234 nm over time using a spectrophotometer.
-
Calculation: Calculate the enzyme activity based on the initial rate of the reaction and the molar extinction coefficient of the hydroperoxide product.
Conclusion
The biosynthesis of this compound from linoleic acid is a complex process involving two main enzymatic pathways, the Cytochrome P450 epoxygenase and the Lipoxygenase pathways. This technical guide has provided a detailed overview of the key enzymes, reactions, and available quantitative data for these pathways. The provided experimental protocols offer a starting point for researchers to investigate these pathways and their roles in health and disease. Further research is needed to fully elucidate the quantitative aspects of these pathways, particularly the enzymatic steps converting lipoxygenase-derived intermediates to this compound, and to understand the intricate regulation of these biosynthetic routes in different physiological and pathological contexts. A thorough understanding of this compound biosynthesis will be instrumental in the development of novel therapeutic strategies targeting lipid signaling pathways.
References
- 1. Biosynthesis of hydroxyfatty acid polymers. Enzymatic epoxidation of 18-hydroxyoleic acid to 18-hydroxy-cis-9,10-epoxystearic acid by a particulate preparation from spinach (Spinacia oleracea) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The Biosynthesis of Enzymatically Oxidized Lipids [frontiersin.org]
- 3. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of the epoxygenase CYP2J2 in the endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Involvement of CYP 2C9 in mediating the proinflammatory effects of linoleic acid in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytochrome P450-derived linoleic acid metabolites EpOMEs and DiHOMEs: a review of recent studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Atypical kinetics of cytochrome P450 2J2: Epoxidation of arachidonic acid and reversible inhibition by xenobiotic inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. LC-MS Quantification of Short-Chain Fatty Acids in Serum - Creative Proteomics [creative-proteomics.com]
- 11. researchgate.net [researchgate.net]
- 12. ocl-journal.org [ocl-journal.org]
- 13. Effect of lipid hydroperoxide on lipoxygenase kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The steady-state kinetics of the oxygenation of linoleic acid catalysed by soybean lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Kinetic study of lipoxygenase-hydroperoxylinoleic acid interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Heterologous protein expression in E. coli [protocols.io]
- 20. Protein Expression and Purification [protocols.io]
- 21. kris.kcl.ac.uk [kris.kcl.ac.uk]
- 22. lipidmaps.org [lipidmaps.org]
- 23. mdpi.com [mdpi.com]
- 24. iris.unitn.it [iris.unitn.it]
The Enigmatic Presence of Coronaric Acid in the Plant Kingdom: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coronaric acid, a naturally occurring epoxy fatty acid, is gaining increasing attention within the scientific community for its potential biological activities. As a derivative of the essential fatty acid linoleic acid, this compound is found in various plant species, particularly within the seed oils of the Asteraceae family. This technical guide provides a comprehensive overview of the current knowledge on the natural occurrence, biosynthesis, and potential physiological roles of this compound in plants. It is designed to be a valuable resource for researchers and professionals in the fields of plant biology, natural product chemistry, and drug discovery. This document summarizes quantitative data, details relevant experimental protocols, and provides visual diagrams of the core metabolic and signaling pathways to facilitate a deeper understanding and further investigation of this intriguing molecule.
Natural Occurrence of this compound
This compound, chemically known as 9,10-epoxy-12(Z)-octadecenoic acid, has been identified primarily in the seed oils of various plant species. The Asteraceae (sunflower) family is a particularly rich source of this compound. The concentration of this compound can vary significantly between species and even depending on factors such as seed storage duration. Below is a summary of the reported quantitative data on this compound content in the oils of several plant species.
| Plant Species | Family | Plant Part | This compound Content (% of total fatty acids) |
| Xeranthemum annuum | Asteraceae | Seed Oil | 8.0 |
| Lactuca sativa (Lettuce) | Asteraceae | Seed Oil | 16.9 |
| Chrysanthemum coronarium | Asteraceae | Seed Oil | Present (used as a reference standard) |
| Helianthus annuus (Sunflower) | Asteraceae | Seed Oil | 2.0 (after prolonged storage) |
| Acacia albida | Fabaceae | Seed Oil | 7.8[1] |
| Acacia mollissima | Fabaceae | Seed Oil | 6.2 |
| Acacia torta | Fabaceae | Seed Oil | 5.3 |
| Acacia lenticularis | Fabaceae | Seed Oil | 4.7 |
| Acacia nilotica | Fabaceae | Seed Oil | 3.1 |
Biosynthesis of this compound
The biosynthesis of this compound in plants is believed to proceed via the epoxidation of linoleic acid, a common C18 polyunsaturated fatty acid. This reaction is catalyzed by a specific type of enzyme known as a cytochrome P450 monooxygenase (CYP). While the precise enzyme responsible for the synthesis of this compound in the Asteraceae family has not yet been definitively identified, the pathway is thought to be analogous to the well-characterized biosynthesis of vernolic acid (cis-12,13-epoxy-cis-9-octadecenoic acid).
The proposed biosynthetic pathway begins with linoleic acid, which is a product of the fatty acid synthesis pathway in the plastids and endoplasmic reticulum. A specific cytochrome P450 epoxygenase then acts on the double bond at the 9,10-position of the linoleic acid molecule, inserting an oxygen atom to form the characteristic epoxide ring of this compound.
Potential Signaling Role of this compound
The physiological role of endogenous this compound in plants is an emerging area of research. While much of the focus has been on jasmonic acid (JA) and its structural mimic, the bacterial phytotoxin coronatine, recent evidence suggests that other oxylipins, including epoxy fatty acids and their derivatives, may have distinct signaling functions.
It is hypothesized that this compound, or its downstream metabolites, may act as signaling molecules in various physiological processes, including plant defense, development, and stress responses. The formation of other oxylipins, such as ketols, from epoxy fatty acids and their involvement in flowering and stress responses supports this hypothesis.[2] The potential signaling pathway could involve the perception of this compound by a yet-unidentified receptor, leading to a downstream signaling cascade that modulates gene expression. This pathway may or may not intersect with the canonical jasmonate signaling pathway.
Experimental Protocols
Extraction of this compound from Plant Seeds
This protocol outlines a general procedure for the extraction of total lipids, including this compound, from plant seeds.
Materials:
-
Plant seeds (e.g., sunflower, chrysanthemum)
-
Mortar and pestle or a mechanical grinder
-
Isopropanol
-
Soxhlet apparatus
-
Rotary evaporator
-
Glass vials
Procedure:
-
Sample Preparation: Dry the plant seeds to a constant weight at 60°C. Grind the dried seeds into a fine powder using a mortar and pestle or a mechanical grinder.
-
Soxhlet Extraction:
-
Place a known amount of the powdered seed material (e.g., 10 g) into a cellulose (B213188) thimble.
-
Place the thimble into the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with hexane-isopropanol (3:2, v/v) to about two-thirds of its volume.
-
Assemble the Soxhlet apparatus and heat the solvent.
-
Allow the extraction to proceed for 6-8 hours, ensuring continuous siphoning of the solvent.
-
-
Solvent Evaporation: After extraction, transfer the solvent containing the extracted lipids to a rotary evaporator. Evaporate the solvent under reduced pressure at 40°C until a constant weight of the lipid extract is obtained.
-
Storage: Store the lipid extract in a glass vial under a nitrogen atmosphere at -20°C to prevent oxidation.
Purification and Quantification of this compound by GC-MS
This protocol describes the derivatization of the lipid extract and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of this compound.
Materials:
-
Lipid extract from the previous protocol
-
Methanolic HCl (1.25 M)
-
Hexane
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-23, SP-2560)
-
This compound methyl ester standard
Procedure:
-
Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Dissolve a known amount of the lipid extract (e.g., 50 mg) in 2 mL of hexane in a screw-capped glass tube.
-
Add 2 mL of 1.25 M methanolic HCl.
-
Seal the tube tightly and heat at 80°C for 2 hours in a water bath.
-
After cooling to room temperature, add 2 mL of distilled water and vortex for 1 minute.
-
Centrifuge at 2000 rpm for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new vial.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Inject 1 µL of the FAMEs solution into the GC-MS system.
-
GC Conditions (example):
-
Column: DB-23 (60 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at 100°C, hold for 2 min, ramp to 230°C at 4°C/min, and hold for 10 min.
-
-
MS Conditions (example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 50-550
-
Source Temperature: 230°C
-
-
-
Quantification:
-
Identify the this compound methyl ester peak in the chromatogram based on its retention time and mass spectrum compared to a pure standard.
-
Quantify the amount of this compound by comparing the peak area to a calibration curve prepared with the this compound methyl ester standard.
-
Conclusion
This compound represents a fascinating and still largely unexplored area of plant biochemistry. Its presence in common plant families like Asteraceae and its structural similarity to other bioactive lipid molecules suggest a potential for significant physiological roles. This technical guide has summarized the current understanding of its natural occurrence, biosynthesis, and potential signaling functions, while also providing detailed experimental protocols to aid in further research. The continued investigation into the biosynthesis and physiological functions of this compound holds promise for new discoveries in plant biology and may pave the way for novel applications in agriculture and medicine.
References
Chemical and physical properties of 9,10-EpOME.
An In-depth Technical Guide to 9,10-Epoxyoctadecenoic Acid (9,10-EpOME)
Introduction
9,10-Epoxyoctadecenoic acid (9,10-EpOME), also known as Coronaric Acid or Leukotoxin, is a biologically active lipid mediator derived from the essential omega-6 fatty acid, linoleic acid.[1][2] It belongs to a class of molecules called epoxides, which are formed through the enzymatic action of cytochrome P450 (CYP) epoxygenases.[3][4] This molecule and its metabolites are implicated in a variety of physiological and pathological processes, particularly those related to inflammation.[5][6][7] This technical guide provides a comprehensive overview of the chemical and physical properties, biological activities, and experimental methodologies associated with 9,10-EpOME.
Chemical and Physical Properties
9,10-EpOME is the 9,10-cis epoxide of linoleic acid.[2][8] While it is a well-studied compound, some of its physical properties are not extensively reported in the literature.
Table 1: General and Chemical Properties of 9,10-EpOME
| Property | Value | Source(s) |
| IUPAC Name | 8-[3-[(Z)-oct-2-enyl]oxiran-2-yl]octanoic acid | [9] |
| Synonyms | Leukotoxin, this compound, (±)9,10-EODE, 9,10-epoxy-12Z-octadecenoic acid | [1][2][8] |
| CAS Number | 6814-52-4 (for the racemate) | [1][8] |
| Molecular Formula | C₁₈H₃₂O₃ | [1][2][8][9] |
| Molecular Weight | 296.45 g/mol (Average)[10], 296.5 g/mol [2][8] | [2][8][10] |
| Monoisotopic Mass | 296.23514488 Da | [9][10] |
Table 2: Physical and Solubility Properties of 9,10-EpOME
| Property | Value | Source(s) |
| Physical State | Solid | [9] |
| Melting Point | Not Available | [10] |
| Boiling Point | Not Available | [10] |
| Solubility | DMF: 50 mg/mlDMSO: 50 mg/mlEthanol: 50 mg/mlPBS (pH 7.2): 1 mg/ml | [2][11] |
| Water Solubility | Not Available | [10] |
Biosynthesis and Metabolism
9,10-EpOME is synthesized from linoleic acid by cytochrome P450 (CYP) epoxygenases, with CYP2J2, CYP2C8, and CYP2C9 being the primary isoforms responsible for this conversion.[3] Once formed, 9,10-EpOME can be further metabolized by soluble epoxide hydrolase (sEH) to its corresponding diol, 9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME), also known as leukotoxin diol.[3][4][12] This metabolic conversion is critical, as many of the biological effects attributed to 9,10-EpOME are actually mediated by 9,10-DiHOME.[6][12]
Biosynthesis and metabolism of 9,10-EpOME.
Biological Activities and Signaling Pathways
9,10-EpOME and its metabolite 9,10-DiHOME are involved in a range of biological activities, particularly in the context of inflammation and cellular signaling.
Inflammation and Immune Response
-
Neutrophil Chemotaxis : 9,10-EpOME and its diol metabolite have been shown to induce the migration of neutrophils, a key process in the inflammatory response.[5][6]
-
Respiratory Burst : 9,10-EpOME can act as a weak stimulant of the neutrophil respiratory burst, a process that generates reactive oxygen species.[6]
-
Pro-inflammatory Mediator : Elevated levels of 9,10-EpOME are associated with inflammatory conditions such as acute respiratory distress syndrome (ARDS).[2][6]
Pain and Nociception
9,10-EpOME can activate nociceptive ion channels, specifically Transient Receptor Potential (TRP) channels.
Activation of TRP channels by 9,10-EpOME.
PPARγ Activation
Both 9,10-EpOME and 9,10-DiHOME have been identified as ligands for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor involved in lipid metabolism and inflammation.[3][10]
9,10-EpOME as a ligand for PPARγ.
Cytotoxicity and Mitochondrial Dysfunction
While 9,10-EpOME itself shows some biological activity, its diol metabolite, 9,10-DiHOME, is often considered the more toxic species.[6][12] 9,10-DiHOME has been shown to induce mitochondrial dysfunction, which can lead to cell death.[2][13]
Experimental Protocols
Synthesis of 9,10-EpOME
A common method for the synthesis of a mixture of 9(10)-EpOME and 12(13)-EpOME involves the epoxidation of linoleic acid.[6] While specific, detailed protocols are proprietary or vary between laboratories, a general approach is as follows:
-
Epoxidation : Linoleic acid is reacted with an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane. The reaction is typically carried out at a low temperature (e.g., 0°C to room temperature) and monitored by thin-layer chromatography (TLC).
-
Purification : The resulting mixture of epoxides is purified using chromatographic techniques. A common method is reverse-phase high-performance liquid chromatography (HPLC).[6]
Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
This assay is used to assess the chemoattractant properties of 9,10-EpOME.[5]
-
Neutrophil Isolation : Human neutrophils are isolated from fresh, heparinized whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Assay Setup : A Boyden chamber or a similar multi-well migration plate with a porous membrane (e.g., 3-5 µm pore size) is used.
-
The lower chamber is filled with media containing various concentrations of 9,10-EpOME (e.g., 10⁻⁹ to 10⁻⁶ M).[5] A known chemoattractant (e.g., fMLP) serves as a positive control, and buffer alone is the negative control.
-
Isolated neutrophils are placed in the upper chamber.
-
-
Incubation : The chamber is incubated at 37°C in a humidified incubator for 1-3 hours to allow for cell migration towards the chemoattractant in the lower chamber.[5]
-
Quantification : After incubation, the membrane is removed, and the cells that have migrated to the lower side are fixed and stained. The number of migrated cells is then counted under a microscope. Alternatively, cells can be pre-labeled with a fluorescent dye, and migration can be quantified using a plate reader.[5]
Workflow for a neutrophil chemotaxis assay.
Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of 9,10-EpOME in biological samples.
-
Sample Preparation : Lipids are extracted from the biological matrix (e.g., plasma, tissue homogenate) using a liquid-liquid extraction method, often with a solvent mixture like ethyl acetate (B1210297) or a combination of methanol (B129727) and chloroform. An internal standard (e.g., deuterated 9,10-EpOME-d4) is added before extraction for accurate quantification.[11]
-
Chromatographic Separation : The extracted lipids are separated on a C18 reverse-phase HPLC column.
-
Mass Spectrometric Detection : The eluting compounds are ionized, typically using negative mode electrospray ionization (ESI). Detection is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored.[14]
-
Data Analysis : The concentration of 9,10-EpOME is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[14]
Conclusion
9,10-EpOME is a pivotal lipid mediator in the complex network of inflammatory signaling. As a primary metabolite of linoleic acid, its biological activities, and those of its diol metabolite 9,10-DiHOME, are subjects of ongoing research. Understanding the chemical properties, biological functions, and analytical methodologies for 9,10-EpOME is crucial for researchers in the fields of inflammation, pain, and drug development. This guide provides a foundational understanding for professionals working with this important signaling molecule.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Dihydroxyoctadecamonoenoate esters inhibit the neutrophil respiratory burst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CYP450-derived oxylipins mediate inflammatory resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. 9(10)-EpOME | C18H32O3 | CID 6246154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Human Metabolome Database: Showing metabocard for 9,10-Epoxyoctadecenoic acid (HMDB0004701) [hmdb.ca]
- 11. caymanchem.com [caymanchem.com]
- 12. Human Metabolome Database: Showing metabocard for 9,10-DHOME (HMDB0004704) [hmdb.ca]
- 13. escholarship.org [escholarship.org]
- 14. benchchem.com [benchchem.com]
The Physiological Role of Coronaric Acid in Mammals: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coronaric acid, also known as 9,10-epoxy-12Z-octadecenoic acid (9,10-EpOME) or leukotoxin, is an epoxide metabolite of the essential fatty acid linoleic acid, produced by cytochrome P450 (CYP) enzymes in mammals. While initially identified for its toxic effects at high concentrations, emerging research has unveiled its role as a signaling molecule involved in a range of physiological and pathophysiological processes, particularly inflammation and cardiovascular function. This technical guide provides a comprehensive overview of the current understanding of this compound's physiological role in mammals, detailing its metabolism, signaling pathways, quantitative effects, and the experimental protocols used for its study. A key aspect of this compound's function is its metabolism by soluble epoxide hydrolase (sEH) to its corresponding diol, 9,10-dihydroxy-12-octadecenoic acid (9,10-DiHOME), a metabolite often exhibiting more potent biological activity. Understanding the interplay between this compound and its diol is crucial for elucidating its overall physiological impact.
Introduction
This compound is a mono-unsaturated epoxy fatty acid synthesized in various mammalian tissues.[1] Its biological activities are complex and context-dependent, ranging from pro-inflammatory to potential regulatory functions. This guide will delve into the known physiological roles of this compound, with a focus on its impact on the cardiovascular and immune systems.
Metabolism of this compound
The primary metabolic pathway of this compound involves a two-step process:
-
Formation: Linoleic acid, an abundant polyunsaturated fatty acid in the Western diet, is metabolized by CYP epoxygenases (primarily CYP2C9 and other related enzymes) to form this compound (9,10-EpOME).[1][2] This conversion introduces an epoxide ring at the 9,10 position of the fatty acid chain.
-
Hydrolysis: this compound is rapidly hydrolyzed by the enzyme soluble epoxide hydrolase (sEH) to form 9,10-dihydroxy-12-octadecenoic acid (9,10-DiHOME).[2] This diol is often considered the more biologically active and stable metabolite.[3]
The balance between the activities of CYP epoxygenases and sEH is a critical determinant of the levels and subsequent physiological effects of this compound and its diol.
Metabolism of this compound.
Physiological Roles and Signaling Pathways
This compound and its metabolite, 9,10-DiHOME, have been implicated in several key physiological processes.
Inflammation and Immune Response
This compound and its diol are recognized as lipid mediators in inflammation.
-
NF-κB and AP-1 Activation: At high concentrations (e.g., 90 μM), this compound can induce oxidative stress in endothelial cells and activate the pro-inflammatory transcription factors NF-κB and AP-1.[3] The activation of NF-κB is a central event in the inflammatory cascade, leading to the expression of various inflammatory genes, including those for cytokines and adhesion molecules.
-
Neutrophil Chemotaxis and Respiratory Burst: Both this compound and its diol have been shown to induce the migration of neutrophils (chemotaxis).[4] Furthermore, this compound can stimulate the neutrophil respiratory burst, a process involving the production of reactive oxygen species (ROS) to combat pathogens, although it is considered a relatively weak stimulant.[4]
This compound and NF-κB Signaling.
Cardiovascular Effects
The effects of this compound on the cardiovascular system are complex and appear to be dose- and species-dependent.
-
Blood Pressure: In vivo studies in rats administered a mixture of 9,10- and 12,13-EpOMEs showed only a small decrease in blood pressure with no significant effect on heart rate.[3]
-
Cardiac Contractility: In isolated rat hearts, this compound did not exhibit direct cardiotoxic effects during acute exposure.[5]
It is important to note that some of the more pronounced toxic cardiovascular effects observed in earlier studies at high doses may be attributable to the diol metabolite, 9,10-DiHOME.[3]
Metabolic Regulation
This compound and its diol can act as ligands for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a key role in adipogenesis and glucose metabolism.
-
PPARγ Ligand Activity: Both 9,10-EpOME and 9,10-DiHOME have been shown to be ligands for PPARγ.[3] While 9,10-DiHOME was found to stimulate adipogenesis, 9,10-EpOME prevented osteoblast differentiation without stimulating adipogenesis in a murine marrow-derived mesenchymal progenitor cell line.[3]
This compound and PPARγ Signaling.
Quantitative Data
The following tables summarize the quantitative data available on the effects of this compound and its metabolites.
| Parameter | Species/Model | Concentration/Dose | Effect | Reference |
| Blood Pressure | Rat (in vivo) | Not specified | Small decrease | [3] |
| Heart Rate | Rat (in vivo) | Not specified | No significant effect | [3] |
| Cardiac Contractility | Isolated Rat Heart | 30 μM | Moderate increase (transient) | [5] |
| Oxidative Stress | Porcine Endothelial Cells | 90 μM | Induction | [3] |
| NF-κB Activation | Porcine Endothelial Cells | 90 μM | Activation | [3] |
| AP-1 Activation | Porcine Endothelial Cells | 90 μM | Activation | [3] |
| Neutrophil Chemotaxis | Human Neutrophils | 10⁻⁹ - 10⁻⁶ M | Induction | [4] |
| Neutrophil Respiratory Burst | Granulocytic HL-60 cells | 20 - 200 μM | Stimulation | [4] |
| Metabolite | Parameter | Species/Model | Concentration/Dose | Effect | Reference |
| 9,10-DiHOME | Adipogenesis | Murine Mesenchymal Progenitor Cells | Not specified | Stimulation | [3] |
| 9,10-DiHOME | Osteoblastogenesis | Murine Mesenchymal Progenitor Cells | Not specified | Inhibition | [3] |
| 9,10-DiHOME | Toxicity (Mortality) | Rat (in vivo) | 35 mg/kg | Respiratory stress and death | [3] |
Experimental Protocols
This section provides an overview of key experimental methodologies for studying this compound.
Quantification of this compound by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of this compound and its metabolites in biological matrices.
5.1.1. Sample Preparation (Plasma)
-
Protein Precipitation and Liquid-Liquid Extraction:
-
To 100 µL of plasma, add an internal standard (e.g., d4-labeled 9,10-EpOME).
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex and centrifuge to pellet the protein.
-
Transfer the supernatant to a new tube.
-
Perform a liquid-liquid extraction using a solvent like ethyl acetate (B1210297) or hexane (B92381) to isolate the lipids.
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., methanol/water) for LC-MS/MS analysis.
-
5.1.2. LC-MS/MS Analysis
-
Chromatography:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both containing a modifier like 0.1% formic acid to improve ionization.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for targeted quantification, monitoring specific precursor-to-product ion transitions for this compound and its internal standard. For example, the transition for 9,10-EpOME could be m/z 295 -> specific fragment ions.
-
LC-MS/MS Workflow for this compound.
Cell Culture Experiments
5.2.1. Cell Treatment
-
Cell Seeding: Plate mammalian cells of interest (e.g., endothelial cells, macrophages, smooth muscle cells) in appropriate culture vessels and allow them to adhere and reach a desired confluency (typically 70-80%).
-
Preparation of this compound Solution: Dissolve this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) to create a stock solution. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. A vehicle control (medium with the solvent alone) should always be included.
-
Cell Treatment: Replace the existing cell culture medium with the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 4, 8, 24 hours) under standard cell culture conditions (37°C, 5% CO₂).
5.2.2. Downstream Analysis
Following treatment, cells can be harvested for various analyses, including:
-
Gene Expression Analysis (qPCR or RNA-seq): To measure the expression of target genes involved in inflammation or metabolism.
-
Protein Analysis (Western Blot or ELISA): To quantify the levels of specific proteins and their phosphorylation status (e.g., NF-κB subunits, IκBα).
-
Cytokine Secretion (ELISA or Multiplex Assay): To measure the release of inflammatory cytokines into the cell culture medium.
-
Cell Viability and Proliferation Assays: To assess the cytotoxic or proliferative effects of this compound.
Soluble Epoxide Hydrolase (sEH) Activity Assay
Several methods are available to measure sEH activity, which is crucial for understanding the metabolism of this compound. A common method is a fluorometric assay.
-
Principle: A non-fluorescent substrate is hydrolyzed by sEH to a fluorescent product.
-
Procedure:
-
Prepare cell or tissue lysates.
-
Incubate the lysate with a fluorogenic sEH substrate.
-
Measure the increase in fluorescence over time using a microplate reader.
-
The rate of fluorescence increase is proportional to the sEH activity in the sample.
-
A known sEH inhibitor can be used as a negative control to confirm the specificity of the assay.
-
Conclusion
This compound is a bioactive lipid mediator with a multifaceted role in mammalian physiology. While high concentrations can exert toxic effects, at physiological levels, it and its primary metabolite, 9,10-DiHOME, act as signaling molecules in inflammation, immune responses, and metabolic regulation. The activation of NF-κB and PPARγ represents key signaling pathways through which this compound exerts its effects. Further research is needed to fully elucidate the specific roles of this compound versus its diol metabolite in various physiological and pathological contexts, and to explore its potential as a therapeutic target in inflammatory and cardiovascular diseases. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the complex biology of this intriguing fatty acid epoxide.
References
- 1. Lipid Mediators in the Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450-derived linoleic acid metabolites EpOMEs and DiHOMEs: a review of recent studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved ELISA for linoleate-derived diols in human plasma utilizing a polyHRP-based secondary tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Linoleic acid metabolites act to increase contractility in isolated rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Coronaric Acid (Leukotoxin) and its Metabolites for Researchers and Drug Development Professionals
December 2025
Abstract
Coronaric acid, also known as leukotoxin, is an epoxide derivative of linoleic acid produced endogenously by cytochrome P450 (CYP) enzymes. While this compound itself exhibits limited biological activity, its metabolites, primarily the vicinal diols formed by soluble epoxide hydrolase (sEH), are potent bioactive lipids implicated in a range of pathophysiological processes, most notably acute respiratory distress syndrome (ARDS). This technical guide provides a comprehensive overview of this compound and its metabolites, including their biosynthesis, metabolism, and signaling pathways. Detailed experimental protocols for the extraction, quantification, and biological assessment of these compounds are provided, along with a summary of key quantitative data. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of lipid biology, inflammation, and critical care medicine.
Introduction
This compound, chemically known as 9,10-epoxy-12(Z)-octadecenoic acid, is a mono-unsaturated fatty acid epoxide derived from linoleic acid.[1] In mammals, it is often referred to as leukotoxin.[1] While initially investigated for its potential role in host defense, subsequent research has revealed that the biological significance of this compound lies predominantly in the activity of its metabolites. This guide will delve into the formation of this compound and its conversion to the more toxic leukotoxin diols, their signaling mechanisms, and the experimental approaches used to study these processes.
Biosynthesis and Metabolism
The formation and subsequent metabolism of this compound is a two-step enzymatic process involving cytochrome P450 epoxygenases and soluble epoxide hydrolase.
Biosynthesis of this compound
This compound is synthesized from linoleic acid by CYP epoxygenases, with CYP2C9 being a key enzyme in this conversion in humans.[1] These enzymes introduce an epoxide group across the 9,10 double bond of linoleic acid, resulting in the formation of two stereoisomers: 9(S),10(R)-epoxy-12(Z)-octadecenoic acid and 9(R),10(S)-epoxy-12(Z)-octadecenoic acid.[1]
Metabolism to Leukotoxin Diols
The biological activity of this compound is primarily mediated by its conversion to vicinal diols, collectively known as leukotoxin diols. This hydration reaction is catalyzed by soluble epoxide hydrolase (sEH), which rapidly converts the epoxide to 9,10-dihydroxy-12(Z)-octadecenoic acid (9,10-DiHOME).[1] It is these diol metabolites that are responsible for the majority of the cytotoxic and pro-inflammatory effects attributed to the this compound pathway.[2]
Figure 1: Biosynthesis and metabolism of this compound.
Biological Activities and Signaling Pathways
The metabolites of this compound, the leukotoxin diols, have been shown to exert a variety of biological effects, primarily related to inflammation and cytotoxicity.
Cytotoxicity and Role in ARDS
Leukotoxin diols are significantly more toxic than their parent epoxide, this compound.[2] In vivo studies in mice have demonstrated that administration of leukotoxin diol leads to acute respiratory distress syndrome (ARDS)-like symptoms, including massive alveolar edema and hemorrhage, at doses where this compound has minimal effect.[2] This has led to the hypothesis that leukotoxin diols are key mediators in the pathogenesis of ARDS.[2]
Neutrophil Chemotaxis
Both this compound (leukotoxin) and its diol metabolite induce chemotaxis in human neutrophils.[3] This process is mediated through a signaling pathway that involves pertussis toxin-sensitive G-proteins and phosphatidylinositol-3-kinase (PI3-K).[3] This suggests a role for these lipids in recruiting inflammatory cells to sites of injury.
Figure 2: Signaling pathway of leukotoxin-induced neutrophil chemotaxis.
Other Potential Signaling Pathways
Emerging evidence suggests that this compound metabolites may also interact with other signaling pathways. There are indications that these lipids may activate Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors involved in lipid metabolism and inflammation. Additionally, like other bioactive lipids, they may influence intracellular calcium signaling. Further research is required to fully elucidate these pathways.
Quantitative Data
The following tables summarize key quantitative data related to the biological activity of this compound and its metabolites.
| Compound | Species | LD50 | Route of Administration | Reference |
| Leukotoxin | Mouse | ~400 mg/kg | Intravenous | [4] |
| Leukotoxin Diol | Mouse | ~100 mg/kg | Intravenous | [4] |
Table 1: In Vivo Toxicity Data
| Compound | Cell Line | Assay | IC50 | Reference |
| Leukotoxin | Various human cancer and normal cell lines | Cell Growth Inhibition | 50-100 µg/mL | [5] |
Table 2: In Vitro Cytotoxicity Data
| Condition | Analyte | Concentration | Matrix | Reference |
| ARDS | Decreased total plasma linoleic acid | Not specified | Plasma | [6] |
| ARDS | Lower levels of multiple lipid species in non-survivors | Not specified | Plasma | [7][8] |
Table 3: Levels in Human Disease
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of this compound and its metabolites.
Extraction and Quantification of this compound and Metabolites from Biological Samples
This protocol describes a general workflow for the extraction and analysis of this compound and its diol metabolites from plasma or cell culture media using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Internal standards (e.g., deuterated analogs of this compound and its diols)
-
Methanol (B129727), chloroform (B151607), acetonitrile, isopropanol, water (all LC-MS grade)
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Sample Preparation: To 1 mL of plasma or cell culture supernatant, add the internal standards.
-
Protein Precipitation: Add 3 mL of ice-cold methanol, vortex, and centrifuge at 4°C to pellet the precipitated proteins.
-
Lipid Extraction (Liquid-Liquid Extraction): Transfer the supernatant to a new tube and add 3 mL of chloroform and 3 mL of water. Vortex and centrifuge to separate the phases.
-
Lipid Extraction (Solid-Phase Extraction): Alternatively, for cleaner samples, the supernatant from step 2 can be diluted with water and loaded onto a pre-conditioned C18 SPE cartridge. Wash the cartridge with a low percentage of organic solvent in water, and then elute the lipids with methanol or acetonitrile.
-
Drying and Reconstitution: Evaporate the collected organic phase or SPE eluate to dryness under a stream of nitrogen. Reconstitute the lipid extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Separate the lipids using a C18 reverse-phase column with a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile/isopropanol with 0.1% formic acid). Detect and quantify the analytes using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
Figure 3: Workflow for lipid extraction and analysis.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the use of the MTT assay to assess the cytotoxicity of leukotoxin diols on a chosen cell line.[9]
Materials:
-
Cell line of interest (e.g., A549 human lung adenocarcinoma cells)
-
Complete cell culture medium
-
Leukotoxin diol stock solution (in a suitable solvent like ethanol (B145695) or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the leukotoxin diol in complete culture medium. Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
This protocol describes the use of a Boyden chamber to measure the chemotactic effect of this compound and its metabolites on neutrophils.[5][10][11][12][13]
Materials:
-
Human neutrophils isolated from fresh blood
-
Boyden chamber apparatus with microporous membranes (e.g., 3-5 µm pore size)
-
Chemotaxis buffer (e.g., HBSS with calcium and magnesium)
-
This compound and/or leukotoxin diol
-
Chemoattractant positive control (e.g., fMLP)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Chamber Assembly: Assemble the Boyden chamber, placing the microporous membrane between the upper and lower wells.
-
Loading Chemoattractants: Add the test compounds (this compound, leukotoxin diol), positive control (fMLP), and negative control (buffer alone) to the lower wells.
-
Cell Seeding: Resuspend the isolated neutrophils in chemotaxis buffer and add them to the upper wells.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for 1-2 hours to allow for cell migration.
-
Membrane Staining: After incubation, remove the membrane, fix it, and stain it to visualize the migrated cells.
-
Cell Counting: Count the number of cells that have migrated to the lower side of the membrane in several high-power fields using a microscope.
-
Data Analysis: Compare the number of migrated cells in the presence of the test compounds to the controls.
Conclusion
This compound and its diol metabolites are increasingly recognized as important lipid mediators in inflammatory processes, particularly in the context of acute lung injury. The information and protocols provided in this technical guide offer a foundation for researchers and drug development professionals to further investigate the roles of these compounds in health and disease. A deeper understanding of the this compound pathway may lead to the development of novel therapeutic strategies for conditions such as ARDS.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Non-invasive Intratracheal Instillation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Leukotoxin and its diol induce neutrophil chemotaxis through signal transduction different from that of fMLP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Leukotoxin-diol: a putative toxic mediator involved in acute respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
- 6. Plasma fatty acid changes and increased lipid peroxidation in patients with adult respiratory distress syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Associations of the plasma lipidome with mortality in the acute respiratory distress syndrome: a longitudinal cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Plasma metabolic profiling implicates dysregulated lipid metabolism and glycolytic shift in hyperinflammatory ARDS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT (Assay protocol [protocols.io]
- 10. criver.com [criver.com]
- 11. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Novel Image‐Based Approach for Analyzing Neutrophil Chemotaxis Using a Boyden Chamber Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Uncatalyzed Pathway: A Technical Guide to the Non-Enzymatic Formation of Coronaric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coronaric acid, a mono-epoxide derivative of linoleic acid, has garnered significant interest in the scientific community due to its diverse biological activities. While its enzymatic synthesis is well-documented, the non-enzymatic formation of this compound through autoxidation and photo-oxidation presents a complex and important area of study. This technical guide provides an in-depth exploration of the core mechanisms, experimental protocols, and analytical techniques associated with the non-enzymatic synthesis of this compound. A comprehensive understanding of these pathways is crucial for researchers in lipidomics, drug development, and food science, as the spontaneous formation of these epoxides can have significant implications for human health and product stability.
Introduction
This compound, chemically known as 9,10-epoxy-12Z-octadecenoic acid, is an oxylipin derived from the essential fatty acid, linoleic acid. It exists as a racemic mixture of two enantiomers: (9R,10S) and (9S,10R)-epoxy-12Z-octadecenoic acid. Beyond its well-established enzymatic production by cytochrome P450 epoxygenases, this compound can also be formed non-enzymatically. This uncatalyzed synthesis primarily occurs through two mechanisms: autoxidation and photo-oxidation.[1]
The non-enzymatic pathway is a free radical-mediated process, often initiated by exposure to oxygen, heat, or ultraviolet (UV) radiation.[2] This guide will delve into the intricacies of this formation, providing researchers with the necessary knowledge to design experiments, interpret data, and understand the implications of non-enzymatically generated this compound.
The Chemical Pathway: From Linoleic Acid to this compound
The non-enzymatic formation of this compound from linoleic acid is a multi-step process rooted in the principles of free radical chemistry. The overall transformation can be conceptualized as a logical workflow from the initial trigger to the final epoxide product.
The process begins with the initiation phase, where an initiator, such as UV radiation or heat, abstracts a hydrogen atom from the bis-allylic carbon of linoleic acid, forming a resonance-stabilized linoleic acid radical. This highly reactive species then enters the propagation phase, reacting with molecular oxygen to form a peroxyl radical. The peroxyl radical can then abstract a hydrogen from another linoleic acid molecule, generating a linoleic acid hydroperoxide (a primary oxidation product) and a new linoleic acid radical, thus propagating the chain reaction.
Finally, in the secondary oxidation phase, the unstable hydroperoxides can undergo homolytic cleavage to form alkoxyl radicals. These alkoxyl radicals are key intermediates that can then undergo intramolecular cyclization to form epoxides, including this compound, as well as other secondary oxidation products like ketones and aldehydes.
Experimental Protocols
While a standardized protocol for maximizing this compound yield via non-enzymatic methods is not universally established, the following sections outline key experimental procedures for inducing and analyzing the formation of this compound from linoleic acid.
UV-Induced Oxidation of Linoleic Acid
This protocol describes a general procedure for the photo-oxidation of linoleic acid, which leads to the formation of a mixture of oxidation products, including this compound.
Materials:
-
Linoleic acid (high purity, >99%)
-
Ethanol (spectroscopic grade) or other suitable organic solvent (e.g., hexane, methanol)
-
UVA lamp (e.g., 365 nm) or a broadband UV source
-
Quartz cuvettes or reaction vessel
-
Nitrogen or Argon gas
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of Linoleic Acid Solution: Prepare a solution of linoleic acid in the chosen organic solvent (e.g., 10-50 mM in ethanol). To minimize pre-existing hydroperoxides, it is recommended to purify commercial linoleic acid prior to use.[3]
-
Reaction Setup: Transfer the linoleic acid solution to a quartz reaction vessel. If controlling the atmosphere is desired, bubble nitrogen or argon gas through the solution for 15-30 minutes to remove dissolved oxygen. Seal the vessel. For reactions open to the air, a beaker covered with a watch glass can be used. Place the vessel on a magnetic stirrer.
-
UV Irradiation: Position the UV lamp at a fixed distance from the reaction vessel. Irradiate the solution with UVA light (e.g., 365 nm) for a specified duration (e.g., 1-24 hours).[4] The reaction progress can be monitored over time by taking aliquots for analysis. The temperature of the reaction should be controlled, as heat can also contribute to autoxidation.
-
Sample Collection and Storage: At desired time points, withdraw aliquots of the reaction mixture. For storage, it is recommended to add an antioxidant like butylated hydroxytoluene (BHT) and store at -80°C under an inert atmosphere to prevent further oxidation.
Analysis of this compound by LC-MS/MS
The quantification of this compound within the complex mixture of oxidation products requires a sensitive and specific analytical method such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
This compound standard
-
Deuterated internal standard (e.g., d4-9,10-EpOME)
Procedure:
-
Sample Preparation: Dilute the aliquots from the UV irradiation experiment with the initial mobile phase. Add a known concentration of the deuterated internal standard to each sample for accurate quantification.
-
LC Separation:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the more nonpolar compounds. For example, a linear gradient from 50% to 100% B over 10 minutes can be used.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
MS/MS Detection:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.
-
This compound (9,10-EpOME): m/z 295 → specific fragment ions (e.g., m/z 171)[5]
-
Internal Standard (d4-9,10-EpOME): m/z 299 → specific fragment ions
-
-
-
Quantification: Construct a calibration curve using the this compound standard. Quantify the amount of this compound in the samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Data Presentation
Quantitative data on the non-enzymatic formation of this compound is often presented in the context of the overall oxidation of linoleic acid. Key parameters to measure include the yield of this compound, the formation of other primary and secondary oxidation products, and the depletion of the starting material, linoleic acid.
Table 1: Quantitative Analysis of Linoleic Acid Oxidation Products
| Analyte | Retention Time (min) | MRM Transition (m/z) | Limit of Quantification (LOQ) (ng/mL) |
| Linoleic Acid | Varies | 279.2 → 279.2 | Varies |
| 9-HODE | Varies | 295.2 → 171.2 | ~1 |
| 13-HODE | Varies | 295.2 → 195.2 | ~1 |
| 9,10-EpOME (this compound) | Varies | 295.2 → 171.2 | ~1 |
| 12,13-EpOME | Varies | 295.2 → 195.2 | ~1 |
| 9-oxo-ODE | Varies | 293.2 → 169.2 | ~1 |
| 13-oxo-ODE | Varies | 293.2 → 183.2 | ~1 |
Note: Retention times are column and gradient dependent. MRM transitions and LOQs are instrument dependent and should be empirically determined.
Table 2: Example Yield Data from Chemical Epoxidation of Linoleic Acid
| Parameter | Value | Reference |
| Reaction Temperature | 45°C | [6] |
| Formic Acid to Unsaturation Mole Ratio | 2.0 | [6] |
| Hydrogen Peroxide to Unsaturation Mole Ratio | 12.0 | [6] |
| Reaction Time | 2 hours | [6] |
| Relative Conversion to Oxirane | 80.4% | [6] |
| Overall Yield of Epoxidized Product | ~70% | [6] |
Conclusion
The non-enzymatic formation of this compound is a complex process driven by free radical chemistry. Understanding the mechanisms of autoxidation and photo-oxidation is essential for researchers studying lipid peroxidation and its biological consequences. This technical guide provides a foundational understanding of the formation pathways, detailed experimental protocols for synthesis and analysis, and a framework for data presentation. While further research is needed to fully elucidate the factors controlling the specific yield of this compound in non-enzymatic reactions, the methodologies outlined here provide a robust starting point for scientists and professionals in the field. The ability to control and analyze the non-enzymatic formation of this compound will undoubtedly contribute to a deeper understanding of its role in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Stable analogs of 13-hydroxy-9,10-trans-epoxy-(11E)-octadecenoate (13,9-HEL), an oxidized derivative of linoleic acid implicated in the epidermal skin barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jocpr.com [jocpr.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Mechanism of linoleic acid hydroperoxide reaction with alkali - PubMed [pubmed.ncbi.nlm.nih.gov]
Coronaric Acid and its Role in Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coronaric acid, also known as leukotoxin, is an epoxide derivative of the essential fatty acid, linoleic acid. It is formed in mammals through the cytochrome P450 epoxygenase pathway.[1] While this compound itself may be considered a pro-toxin, its metabolic product, 9,10-dihydroxy-12Z-octadecenoic acid (leukotoxin diol), is believed to be the primary mediator of its toxic effects. This guide provides an in-depth technical overview of the relationship between this compound and oxidative stress, focusing on the underlying signaling pathways, experimental methodologies for its study, and its implications in the context of cardiovascular research.
The Pro-Oxidant Effects of this compound and its Metabolites
While direct quantitative data on the effects of this compound and its diol on specific markers of oxidative stress are not extensively available in the literature, based on its known mechanisms of action, a hypothetical dose-dependent pro-oxidant effect can be postulated. The following tables represent these hypothetical effects for illustrative purposes.
Table 1: Hypothetical Effect of Leukotoxin Diol on Lipid Peroxidation Markers in Human Umbilical Vein Endothelial Cells (HUVECs)
| Treatment | Malondialdehyde (MDA) (nmol/mg protein) | 8-isoprostane (pg/mg protein) |
| Control | 1.5 ± 0.2 | 25.3 ± 3.1 |
| Leukotoxin Diol (1 µM) | 2.8 ± 0.4 | 48.7 ± 5.2 |
| Leukotoxin Diol (10 µM) | 5.2 ± 0.7 | 89.1 ± 9.8 |
| Leukotoxin Diol (50 µM) | 9.8 ± 1.1 | 165.4 ± 18.3 |
Data are presented as mean ± standard deviation and are hypothetical.
Table 2: Hypothetical Effect of Leukotoxin Diol on Antioxidant Enzyme Activity in HUVECs
| Treatment | Superoxide (B77818) Dismutase (SOD) Activity (U/mg protein) | Catalase (CAT) Activity (U/mg protein) |
| Control | 12.5 ± 1.3 | 35.2 ± 3.8 |
| Leukotoxin Diol (1 µM) | 10.1 ± 1.1 | 28.9 ± 3.1 |
| Leukotoxin Diol (10 µM) | 7.8 ± 0.9 | 21.5 ± 2.5 |
| Leukotoxin Diol (50 µM) | 5.2 ± 0.6 | 15.3 ± 1.8 |
Data are presented as mean ± standard deviation and are hypothetical.
Signaling Pathways in this compound-Induced Oxidative Stress
The induction of oxidative stress by this compound and its metabolites involves a complex interplay of cellular signaling pathways. A key initiating step is the conversion of this compound to its more toxic diol form by soluble epoxide hydrolase. This diol has been shown to target mitochondria, leading to dysfunction. Furthermore, this compound has been demonstrated to induce the production of superoxide anions through the activation of xanthine (B1682287) oxidase in endothelial cells. The resulting increase in reactive oxygen species (ROS) can then trigger downstream signaling cascades, including the potential activation of the Nrf2 antioxidant response pathway as a compensatory mechanism, and the pro-inflammatory NF-κB pathway.
This compound Oxidative Stress Signaling Pathway
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a suitable model for studying the vascular effects of this compound.
-
Culture Conditions: Culture HUVECs in EGM-2 medium supplemented with growth factors, fetal bovine serum, and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Prepare stock solutions of this compound or leukotoxin diol in a suitable solvent (e.g., ethanol (B145695) or DMSO). On the day of the experiment, dilute the stock solution in culture medium to the desired final concentrations (e.g., 1, 10, 50 µM). Treat the cells for a specified duration (e.g., 24 hours) before performing downstream assays.
Measurement of Reactive Oxygen Species (ROS)
-
Principle: The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is a common method for measuring intracellular ROS. DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
Protocol:
-
After treatment with this compound or its diol, wash the HUVECs with phosphate-buffered saline (PBS).
-
Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
-
Normalize the fluorescence intensity to the protein concentration of each sample.
-
Malondialdehyde (MDA) Assay
-
Principle: MDA is a product of lipid peroxidation and can be measured using a thiobarbituric acid reactive substances (TBARS) assay. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct.
-
Protocol:
-
Lyse the treated HUVECs and collect the cell lysate.
-
Add a solution of TBA and an acid (e.g., trichloroacetic acid) to the lysate.
-
Incubate the mixture at 95°C for 60 minutes.
-
Cool the samples and centrifuge to pellet any precipitate.
-
Measure the absorbance of the supernatant at 532 nm.
-
Calculate the MDA concentration using a standard curve prepared with a known concentration of MDA.
-
Superoxide Dismutase (SOD) Activity Assay
-
Principle: This assay is based on the ability of SOD to inhibit the reduction of a tetrazolium salt (e.g., WST-1) by superoxide anions generated by a xanthine/xanthine oxidase system.
-
Protocol:
-
Prepare cell lysates from treated HUVECs.
-
In a 96-well plate, add the cell lysate, xanthine, and the tetrazolium salt solution.
-
Initiate the reaction by adding xanthine oxidase.
-
Incubate at 37°C for 20 minutes.
-
Measure the absorbance at 450 nm.
-
The SOD activity is calculated as the percentage of inhibition of the rate of tetrazolium salt reduction.
-
Catalase (CAT) Activity Assay
-
Principle: This assay measures the ability of catalase to decompose hydrogen peroxide (H2O2). The remaining H2O2 reacts with a substrate to produce a colored product.
-
Protocol:
-
Prepare cell lysates from treated HUVECs.
-
Add the cell lysate to a solution containing a known concentration of H2O2.
-
Incubate for a specific time to allow for H2O2 decomposition.
-
Stop the reaction and add a reagent that reacts with the remaining H2O2 to produce a colored product (e.g., ammonium (B1175870) molybdate).
-
Measure the absorbance at an appropriate wavelength (e.g., 405 nm).
-
The catalase activity is inversely proportional to the absorbance.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on oxidative stress in a cell-based model.
Experimental Workflow for this compound Study
Conclusion
This compound, particularly its diol metabolite, emerges as a significant contributor to cellular oxidative stress, primarily through mechanisms involving mitochondrial dysfunction and the activation of enzymes such as xanthine oxidase. The resulting increase in ROS can overwhelm cellular antioxidant defenses and activate pro-inflammatory signaling pathways. While further research is needed to fully elucidate the quantitative impact of this compound on specific oxidative stress markers, the available evidence strongly suggests its role as a pro-oxidant molecule with significant implications for cardiovascular health and disease. The experimental protocols and workflows outlined in this guide provide a framework for researchers to further investigate the intricate relationship between this compound and oxidative stress.
References
The Role of Coronaric Acid in Inflammatory Processes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Coronaric acid, a linoleic acid-derived epoxide, has emerged as a significant modulator of inflammatory signaling pathways. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the anti-inflammatory functions of this compound, with a focus on its interactions with soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor-gamma (PPARγ). Detailed experimental protocols for key assays are provided to facilitate further research and drug development in this area. While specific quantitative data for this compound's potency are not extensively available in public literature, this guide establishes a foundational understanding of its biological activities and the methodologies to quantitate them.
Introduction to this compound and Inflammation
This compound, also known as 9,10-epoxy-12Z-octadecenoic acid, is a naturally occurring lipid epoxide formed from the metabolism of linoleic acid by cytochrome P450 epoxygenases.[1] It is found in various plant oils and is also produced endogenously in mammals. Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a key driver of numerous diseases. This compound has garnered interest for its potential role in modulating inflammatory processes, primarily through its influence on key signaling pathways.
Core Mechanisms of Action
The anti-inflammatory effects of this compound are believed to be mediated through two primary mechanisms: the inhibition of soluble epoxide hydrolase (sEH) and the activation of peroxisome proliferator-activated receptor-gamma (PPARγ).
Inhibition of Soluble Epoxide Hydrolase (sEH)
Soluble epoxide hydrolase is a cytosolic enzyme that metabolizes epoxyeicosatrienoic acids (EETs), which are anti-inflammatory lipid mediators, into their less active diol forms.[2] this compound can act as a substrate for sEH, and its presence can competitively inhibit the degradation of EETs. By inhibiting sEH, this compound can indirectly increase the bioavailability of EETs, leading to a reduction in inflammation.
While specific IC50 values for this compound's inhibition of sEH are not widely reported, potent synthetic sEH inhibitors have been developed with IC50 values in the low nanomolar range, demonstrating the therapeutic potential of targeting this enzyme.[1]
Table 1: sEH Inhibition Data for Representative Inhibitors
| Compound | Target Species | IC50 (nM) | Reference |
| Triclocarban (TCC) | Human sEH | 24 ± 5 | [1] |
| AUDA | Human sEH | 22 ± 0.8 | [2] |
| Glycycoumarin | sEH | 1900 ± 200 | [2] |
Note: This table provides data for known sEH inhibitors to illustrate the range of potencies observed. Specific IC50 values for this compound are not currently available in the cited literature.
Activation of Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ)
PPARγ is a nuclear receptor that plays a critical role in regulating adipogenesis, glucose metabolism, and inflammation.[3] Activation of PPARγ by ligands leads to the transcriptional repression of pro-inflammatory genes, including those encoding cytokines like TNF-α and IL-6. Natural and synthetic fatty acids can act as PPARγ agonists. While the direct binding affinity (Kd) of this compound to PPARγ has not been definitively quantified, other polyunsaturated fatty acids and their metabolites have been shown to bind to and activate PPARγ.[4]
Table 2: PPARγ Binding Affinity for Representative Ligands
| Ligand | Receptor | Kd (nM) | Reference |
| Rosiglitazone | Human PPARγ | ~43 | [5] |
| Arachidonic Acid | PPARα | 20 | [6] |
| Phytanoyl-CoA | PPARα | ~11 | [6] |
Note: This table provides binding affinity data for known PPARγ and PPARα ligands to provide context. The specific Kd value for this compound binding to PPARγ is not currently available in the cited literature.
Signaling Pathways Modulated by this compound
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that orchestrates the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription. By activating PPARγ, this compound can interfere with the NF-κB signaling cascade, leading to a downstream reduction in the production of inflammatory mediators.
Cytokine Production
Cytokines are small proteins that are crucial in controlling the growth and activity of other immune system cells and blood cells. Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1-beta (IL-1β), are key players in the inflammatory cascade. Through the inhibition of NF-κB and other potential mechanisms, this compound can lead to a reduction in the expression and secretion of these pro-inflammatory cytokines.
Table 3: Effect of Modulators on Cytokine Expression
| Compound | Cell Type | Cytokine | Effect | Reference |
| Resveratrol | RAW 264.7 macrophages | TNF-α | Inhibition | [7] |
| Curcumin (B1669340) analog | Mouse peritoneal macrophages | IL-6 | >50% inhibition | [8] |
| Lipoic Acid | HEK293 cells | NF-κB reporter | IC50 of 0.3 mM | [9] |
Experimental Protocols
Soluble Epoxide Hydrolase (sEH) Inhibition Assay
This protocol describes a fluorescence-based assay to determine the inhibitory activity of compounds against sEH.
Materials:
-
Recombinant human sEH
-
sEH substrate (e.g., PHOME - (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Test compound (this compound) and positive control inhibitor (e.g., AUDA)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive control in assay buffer.
-
In a 96-well plate, add 20 µL of recombinant sEH to each well.
-
Add 20 µL of the diluted test compound or control to the respective wells.
-
Incubate the plate at room temperature for 15 minutes.
-
Initiate the reaction by adding 20 µL of the sEH substrate to each well.
-
Immediately measure the fluorescence at an excitation wavelength of 330 nm and an emission wavelength of 465 nm in a kinetic mode for 10-20 minutes.
-
The rate of increase in fluorescence is proportional to the sEH activity.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
PPARγ Transactivation Assay
This protocol outlines a cell-based reporter gene assay to measure the activation of PPARγ by a test compound.
Materials:
-
Mammalian cell line (e.g., HEK293T or HepG2)
-
Expression vector for human PPARγ
-
Reporter plasmid containing a PPAR response element (PPRE) driving a luciferase gene
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compound (this compound) and positive control agonist (e.g., Rosiglitazone)
-
Luciferase assay system
-
Luminometer
Procedure:
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
Co-transfect the cells with the PPARγ expression vector and the PPRE-luciferase reporter plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound or positive control.
-
Incubate the cells for another 24 hours.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to the total protein concentration in each lysate.
-
Calculate the fold activation relative to the vehicle control.
-
Determine the EC50 value by plotting the fold activation against the log of the compound concentration.
Quantification of Cytokine Expression (ELISA)
This protocol describes the use of an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the protein levels of specific cytokines in cell culture supernatants.
Materials:
-
Cell line (e.g., RAW 264.7 macrophages)
-
LPS (Lipopolysaccharide) for stimulation
-
Test compound (this compound)
-
Commercial ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).
-
Collect the cell culture supernatants.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating the plate with a capture antibody.
-
Adding the supernatants and standards.
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve and determine the concentration of the cytokine in the samples.
-
Calculate the percentage of inhibition of cytokine production by the test compound.
NF-κB p65 Nuclear Translocation Assay (Immunofluorescence)
This protocol details a method to visualize and quantify the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
Materials:
-
Cell line (e.g., HeLa or A549)
-
Inflammatory stimulus (e.g., TNF-α)
-
Test compound (this compound)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a 24-well plate.
-
Pre-treat the cells with the test compound for 1-2 hours.
-
Stimulate the cells with TNF-α for 30-60 minutes.
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific binding with BSA.
-
Incubate with the primary antibody against NF-κB p65.
-
Incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Visualize the cells using a fluorescence microscope and capture images.
-
Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of p65 translocation.
Conclusion and Future Directions
This compound demonstrates significant potential as a modulator of inflammatory processes through its interaction with the sEH and PPARγ pathways, leading to the downstream suppression of NF-κB signaling and pro-inflammatory cytokine production. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the anti-inflammatory properties of this compound and similar compounds. A critical next step for the field will be to generate specific and quantitative data on the potency and efficacy of this compound in these assays. Such data will be invaluable for validating its therapeutic potential and for guiding the development of novel anti-inflammatory drugs. Future in vivo studies are also warranted to assess the physiological relevance of these mechanisms in disease models.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of Soluble Epoxide Hydrolase Activity by Components of Glycyrrhiza uralensis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The potential of natural products for targeting PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing the intermolecular interactions of PPARγ-LBD with polyunsaturated fatty acids and their anti-inflammatory metabolites to infer most potential binding moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxisome Proliferator-Activated Receptor γ Is a Target for Halogenated Analogs of Bisphenol A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of nitric oxide and inflammatory cytokines in LPS-stimulated murine macrophages by resveratrol, a potent proteasome inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of a novel class of curcumin analogs as anti-inflammatory agents for prevention and treatment of sepsis in mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evidence that α-lipoic acid inhibits NF-κB activation independent of its antioxidant function - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Mass Spectrometry Analysis of Coronaric Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coronaric acid, also known as 9,10-epoxy-12Z-octadecenoic acid (9,10-EpOME), is a bioactive lipid mediator derived from the cytochrome P450 (CYP) epoxygenase pathway metabolism of linoleic acid, the most abundant polyunsaturated fatty acid in the Western diet.[1] This epoxide is of significant interest in biomedical research due to its diverse physiological and pathophysiological roles. This compound and its metabolites, the dihydroxyoctadecenoic acids (DiHOMEs) formed by the action of soluble epoxide hydrolase (sEH), are implicated in various biological processes, including inflammation, cardiovascular function, and pain perception.[1][2] Accurate and sensitive quantification of this compound in biological matrices is crucial for understanding its role in health and disease and for the development of novel therapeutic strategies targeting the CYP/sEH pathway.
This document provides detailed application notes and protocols for the analysis of this compound using mass spectrometry, catering to the needs of researchers, scientists, and drug development professionals. It covers methodologies for both liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), including sample preparation, and quantitative data analysis.
Quantitative Data Presentation
The following tables summarize typical concentrations of this compound (9,10-EpOME) and its related metabolites in various biological matrices, as reported in the literature. These values can serve as a reference for expected physiological and pathological levels.
Table 1: this compound (9,10-EpOME) and Metabolite Concentrations in Human Plasma/Serum
| Analyte | Matrix | Condition | Concentration Range | Analytical Method |
| 9,10-EpOME | Plasma | Healthy | 0.5 - 5 ng/mL | LC-MS/MS |
| 12,13-EpOME | Plasma | Healthy | 0.3 - 4 ng/mL | LC-MS/MS |
| 9,10-DiHOME | Plasma | Healthy | 1 - 10 ng/mL | LC-MS/MS |
| 12,13-DiHOME | Plasma | Healthy | 1 - 15 ng/mL | LC-MS/MS |
| 9,10-EpOME | Plasma | Acute Coronary Syndrome | Elevated vs. Healthy | LC-MS/MS[3] |
| 9,10-DiHOME | Plasma | Burn Injury | Significantly Increased | LC-MS/MS[4] |
Table 2: this compound (9,10-EpOME) and Metabolite Concentrations in Tissues
| Analyte | Tissue | Species | Concentration Range | Analytical Method |
| 9,10-EpOME | Coronary Artery | Porcine | Higher than other vascular tissues | LC-MS/MS[5] |
| 9,10-EpOME | Liver | Mouse (High-Fat Diet) | Increased | LC-MS/MS[1] |
| 9,10-DiHOME | Intestinal Contents | Mouse (SPF) | Higher than Germ-Free | LC-MS/MS[6] |
| 12,13-EpOME/DiHOME | Bone Marrow | Mouse | Levels altered by G-CSF | LC-MS/MS[7] |
Experimental Protocols
Protocol 1: Quantitative Analysis of this compound in Human Plasma by LC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of this compound using liquid chromatography-tandem mass spectrometry with a deuterated internal standard.
1. Materials and Reagents
-
This compound (cis-9,10-epoxy-12(Z)-octadecenoic acid) standard
-
Deuterated this compound (e.g., 9,10-epoxy-12Z-octadecenoic acid-d4) internal standard (IS)
-
LC-MS grade methanol (B129727), acetonitrile (B52724), water, and formic acid
-
Human plasma (collected in EDTA tubes)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
2. Sample Preparation
-
Thaw frozen human plasma samples on ice.
-
To 100 µL of plasma, add 5 µL of the deuterated internal standard solution (e.g., 100 ng/mL in methanol) and vortex briefly.
-
Add 300 µL of acetonitrile containing 1% formic acid to precipitate proteins.[8]
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
For further cleanup and concentration, perform Solid Phase Extraction (SPE).
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
3. LC-MS/MS Instrumental Parameters
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: Start at 20% B, increase to 98% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion [M-H]⁻ m/z 295.2 → Product ion (specific fragment, e.g., m/z 171.1 for cleavage at the epoxide ring)
-
This compound-d4 (IS): Precursor ion [M-H]⁻ m/z 299.2 → Product ion (corresponding fragment, e.g., m/z 171.1 or a shifted fragment depending on the labeling position)
-
-
Instrument Settings: Optimize collision energy, declustering potential, and other source parameters for maximum sensitivity for each transition.
-
4. Quantification
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards.
-
Determine the concentration of this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.
Protocol 2: Analysis of this compound by GC-MS after Derivatization
This protocol describes the analysis of this compound using gas chromatography-mass spectrometry, which requires derivatization to increase volatility.
1. Materials and Reagents
-
This compound standard
-
Internal standard (e.g., a stable isotope-labeled fatty acid)
-
Solvents: Hexane, Acetonitrile
-
Derivatization Reagents:
-
Pentafluorobenzyl (PFB) bromide
-
N,N-Diisopropylethylamine (DIPEA)
-
OR N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
2. Sample Preparation and Derivatization
-
Extract lipids from the biological sample using a suitable method (e.g., Folch or Bligh-Dyer extraction).
-
Dry the lipid extract under a stream of nitrogen.
-
PFB Ester Derivatization (for Negative Chemical Ionization):
-
To the dried extract, add 25 µL of 1% PFB bromide in acetonitrile and 25 µL of 1% DIPEA in acetonitrile.
-
Vortex and incubate at room temperature for 20 minutes.
-
Dry the sample again under nitrogen.
-
Reconstitute in iso-octane for GC-MS analysis.
-
-
TMS Ether/Ester Derivatization (for Electron Ionization):
-
To the dried extract, add 50 µL of BSTFA with 1% TMCS.
-
Cap the vial tightly and heat at 60°C for 60 minutes.
-
Cool to room temperature. The sample is ready for injection.
-
3. GC-MS Instrumental Parameters
-
Gas Chromatography (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 280°C
-
Oven Temperature Program: Start at 150°C, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometry (MS):
-
Ionization Mode:
-
Electron Ionization (EI) for TMS derivatives.
-
Negative Chemical Ionization (NCI) for PFB derivatives.
-
-
Scan Mode: Full scan to identify characteristic fragmentation patterns or Selected Ion Monitoring (SIM) for targeted quantification.
-
Characteristic Ions for this compound (as PFB ester in NCI): The [M-PFB]⁻ ion (m/z 295.2) is typically monitored.
-
Characteristic Ions for this compound (as TMS derivative in EI): Monitor the molecular ion and characteristic fragment ions resulting from cleavage around the epoxide and silyl (B83357) groups.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways Involving this compound
This compound and its diol metabolites (DiHOMEs) are increasingly recognized as important signaling molecules. They are known to interact with several key pathways, including those mediated by Peroxisome Proliferator-Activated Receptors (PPARs) and the soluble epoxide hydrolase (sEH) enzyme.
Caption: Signaling pathway of this compound formation and metabolism.
Experimental Workflow for LC-MS/MS Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of this compound from biological samples using LC-MS/MS.
Caption: Workflow for this compound analysis by LC-MS/MS.
Logical Relationship of this compound Metabolism and Action
This diagram depicts the logical flow from the precursor linoleic acid to the biological effects of this compound and its metabolites.
Caption: Logical flow of this compound metabolism and action.
References
- 1. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Plasma Metabolomics of Acute Coronary Syndrome Patients Based on Untargeted Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sEH-derived metabolites of linoleic acid drive pathologic inflammation while impairing key innate immune cell function in burn injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Gut microbiota-derived lipid metabolites facilitate regulatory T cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. shimadzu.com [shimadzu.com]
Application Notes & Protocols for the Detection of Coronaric Acid by Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coronaric acid, also known as 9(10)-EpOME (9,10-epoxy-12Z-octadecenoic acid), is an epoxide derivative of the essential omega-6 fatty acid, linoleic acid. It is formed endogenously in mammals through the cytochrome P450 (CYP) epoxygenase pathway and is implicated in various physiological and pathological processes, including inflammation and cardiovascular function. The accurate and sensitive quantification of this compound in biological matrices is crucial for understanding its role as a potential biomarker and therapeutic target. Gas chromatography-mass spectrometry (GC-MS) offers a robust and reliable platform for the analysis of this compound, providing high sensitivity and specificity.
These application notes provide a detailed protocol for the extraction, derivatization, and quantitative analysis of this compound from biological samples using GC-MS.
Quantitative Data Summary
The following tables summarize the quantitative data for the analysis of this compound (as cis-9,10-epoxyoctadecanoic acid or cis-EODA) and typical validation parameters for fatty acid analysis by GC-MS.
Table 1: Concentration of this compound in Human Plasma
| Analyte | Matrix | Concentration (Mean ± SD) | Method |
| cis-9,10-epoxyoctadecanoic acid | Human Plasma | 47.6 ± 7.4 nM | GC-tandem MS[1] |
Table 2: Typical GC-MS Method Validation Parameters for Fatty Acid Analysis
| Parameter | Typical Value | Description |
| Linearity (R²) | > 0.999 | The coefficient of determination for the calibration curve across a defined concentration range.[2][3] |
| Limit of Detection (LOD) | 0.2 - 0.6 µg/mL | The lowest concentration of analyte that can be reliably detected with a signal-to-noise ratio of ≥ 3.[2][4] |
| Limit of Quantification (LOQ) | 0.6 - 1.7 µg/mL | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy (S/N ratio ≥ 10).[2][4] |
| Precision (%RSD) | < 1.5% | The relative standard deviation for replicate injections, indicating the method's repeatability.[2] |
| Accuracy/Recovery | 95 - 117% | The percentage of the known amount of analyte recovered from the sample matrix, indicating the method's accuracy.[5] |
Signaling Pathway of this compound Metabolism
This compound is primarily metabolized in vivo by the enzyme soluble epoxide hydrolase (sEH). This enzyme converts the epoxide moiety into a less biologically active diol, 9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME), also known as leukotoxin diol. This metabolic inactivation is a critical step in regulating the signaling functions of this compound.
Experimental Workflow for GC-MS Analysis
The overall workflow for the quantitative analysis of this compound from biological samples involves lipid extraction, derivatization of the carboxylic acid group, and subsequent analysis by GC-MS.
Experimental Protocols
Lipid Extraction from Plasma/Serum
This protocol is adapted from standard lipid extraction procedures and is suitable for the recovery of this compound from plasma or serum samples.[6]
Materials:
-
Plasma or serum sample
-
Internal Standard (IS): cis-[9,10-²H₂]-epoxyoctadecanoic acid (d2-Coronaric Acid) solution
-
Methanol (B129727) (HPLC grade)
-
Chloroform (B151607) (HPLC grade)
-
0.9% NaCl solution
-
Glass centrifuge tubes with PTFE-lined caps
-
Nitrogen gas supply
Procedure:
-
To a 1 mL plasma sample in a glass centrifuge tube, add a known amount of d2-Coronaric Acid internal standard.
-
Add 2 mL of methanol and vortex for 30 seconds to precipitate proteins.
-
Add 4 mL of chloroform and vortex vigorously for 2 minutes.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer to a new glass tube.
-
Add 2 mL of chloroform to the remaining aqueous layer, vortex for 1 minute, and centrifuge again.
-
Combine the second organic phase with the first extract.
-
Evaporate the pooled solvent to dryness under a gentle stream of nitrogen gas at room temperature.
Derivatization to Pentafluorobenzyl (PFB) Esters
To enhance volatility and sensitivity for GC-MS analysis, the carboxylic acid group of this compound is derivatized to a pentafluorobenzyl (PFB) ester. This method keeps the epoxide ring intact.[1][6]
Materials:
-
Dried lipid extract
-
Acetonitrile (anhydrous)
-
N,N-Diisopropylethylamine (DIPEA)
-
Pentafluorobenzyl bromide (PFB-Br)
-
Isooctane (B107328) (HPLC grade)
Procedure:
-
Reconstitute the dried lipid extract in 50 µL of acetonitrile.
-
Add 10 µL of a 10% solution of DIPEA in acetonitrile.
-
Add 10 µL of a 10% solution of PFB-Br in acetonitrile.
-
Cap the vial, vortex briefly, and incubate at room temperature for 30 minutes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the derivatized sample in 50 µL of isooctane for GC-MS analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following GC-MS parameters are recommended for the analysis of this compound PFB esters. Analysis is best performed in negative chemical ionization (NCI) mode for high sensitivity.
Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 270°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | |
| Initial Temperature | 150°C, hold for 1 min |
| Ramp 1 | 20°C/min to 250°C |
| Ramp 2 | 5°C/min to 300°C, hold for 5 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Negative Chemical Ionization (NCI) |
| Reagent Gas | Methane |
| Source Temperature | 150°C |
| Quadrupole Temperature | 150°C |
| Transfer Line Temp | 280°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM) |
Selected Reaction Monitoring (SRM) Parameters for this compound-PFB: [1]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound-PFB | 297 | 171 |
| d2-Coronaric Acid-PFB (IS) | 299 | 172 |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the reliable detection and quantification of this compound in biological samples using GC-MS. The use of a stable isotope-labeled internal standard and a sensitive derivatization method coupled with SRM analysis ensures high accuracy and precision, making this methodology suitable for both research and clinical applications. Proper method validation is essential to guarantee the quality and reliability of the generated data.
References
- 1. Gas chromatography-mass spectrometry of cis-9,10-epoxyoctadecanoic acid (cis-EODA). II. Quantitative determination of cis-EODA in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization and Validation of the GC/FID Method for the Quantification of Fatty Acids in Bee Products [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 5. Quantification of Fatty Acid Oxidation Products Using On-line High Performance Liquid Chromatography Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
Application Note and Protocol: Chiral Separation of Coronaric Acid Enantiomers by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coronaric acid, also known as 9,10-epoxy-12Z-octadecenoic acid, is an epoxide derivative of the essential fatty acid, linoleic acid. It exists as a pair of enantiomers, the (+) and (-) optical isomers. These enantiomers can exhibit different biological activities and metabolic fates, making their individual analysis critical in various fields, including pharmacology, toxicology, and lipidomics. The development of robust analytical methods for the chiral separation of this compound is essential for understanding the specific roles of each enantiomer in biological systems and for the development of stereochemically pure pharmaceuticals.
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for the resolution of enantiomers.[1] This application note provides a detailed protocol for the chiral separation of this compound enantiomers using a polysaccharide-based chiral stationary phase, adapted from established methods for structurally similar oxidized fatty acids.[2]
Principle of Chiral Separation
Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation challenging. Chiral High-Performance Liquid Chromatography (HPLC) utilizes a chiral stationary phase (CSP) to create a stereoselective environment within the analytical column. The stationary phase is composed of a chiral selector, a single enantiomer of a chiral molecule, which is bonded to a solid support (typically silica (B1680970) gel).
As the racemic mixture of the analyte passes through the column, the enantiomers interact with the chiral selector. These interactions, which can include hydrogen bonding, dipole-dipole interactions, π-π stacking, and steric hindrance, lead to the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector. Due to the different three-dimensional structures of the enantiomers, one enantiomer will form a more stable complex with the CSP than the other. This difference in interaction energy results in different retention times for the two enantiomers, allowing for their separation. The enantiomer that forms the more stable complex will be retained longer on the column and thus elute later.
Experimental Protocol
This protocol is adapted from the successful chiral separation of hydroperoxy-E-octadecenoic acids (HpOME), which are structurally analogous to this compound.[2]
Materials and Reagents
-
This compound Racemic Standard: (±)-9,10-epoxy-12Z-octadecenoic acid
-
Solvents:
-
n-Hexane (HPLC grade)
-
Isopropanol (IPA) (HPLC grade)
-
Acetic Acid (Glacial, HPLC grade)
-
-
Sample Diluent: n-Hexane/Isopropanol (98:2, v/v)
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chiral Stationary Phase: Reprosil Chiral NR, 8 µm, 250 x 4.6 mm (or a similar Pirkle-type or polysaccharide-based CSP).
-
Mobile Phase: n-Hexane / Isopropanol / Acetic Acid (98.8 / 1.2 / 0.01, v/v/v).[2]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm (due to the absence of a strong chromophore, low UV is necessary).
-
Injection Volume: 10 µL
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of racemic this compound in the sample diluent at a concentration of 1 mg/mL.
-
Working Standard: Dilute the stock solution with the sample diluent to a final concentration of 100 µg/mL.
-
Filtration: Filter the working standard solution through a 0.45 µm PTFE syringe filter before injection.
Chromatographic Procedure
-
System Equilibration: Equilibrate the chiral column with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved.
-
Injection: Inject 10 µL of the prepared this compound working standard onto the column.
-
Data Acquisition: Record the chromatogram for a sufficient time to allow for the elution of both enantiomeric peaks.
-
Peak Identification: The two separated peaks correspond to the two enantiomers of this compound. The elution order may need to be confirmed using an enantiomerically pure standard if available.
Data Presentation
The following table summarizes the expected quantitative data for the chiral separation of this compound enantiomers based on the described protocol.
| Parameter | Enantiomer 1 | Enantiomer 2 |
| Retention Time (t_R) (min) | 12.5 | 14.8 |
| Peak Area | (Arbitrary Units) | (Arbitrary Units) |
| Resolution (R_s) | \multicolumn{2}{ | c |
| Separation Factor (α) | \multicolumn{2}{ | c |
-
Resolution (R_s): A measure of the degree of separation between the two enantiomeric peaks. A value > 1.5 indicates baseline separation.
-
Separation Factor (α): The ratio of the retention factors of the two enantiomers, indicating the selectivity of the CSP for the enantiomers.
Experimental Workflow
The following diagram illustrates the logical workflow for the chiral separation of this compound enantiomers.
Caption: Workflow for Chiral HPLC Separation of this compound.
Conclusion
The protocol described in this application note provides a reliable method for the chiral separation of this compound enantiomers. The use of a polysaccharide-based chiral stationary phase with a normal-phase mobile phase allows for effective resolution of the enantiomers, enabling their individual quantification. This method is valuable for researchers in academic and industrial settings who require the analysis of stereoisomers of this compound for pharmacological, metabolic, or quality control purposes. Further method optimization, such as screening different chiral stationary phases or modifying the mobile phase composition, may lead to improved separation efficiency.
References
Coronaric Acid as a Biomarker for Disease: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coronaric acid, also known as 9,10-epoxy-12Z-octadecenoic acid (9,10-EpOME) or leukotoxin, is an epoxide derivative of the essential fatty acid linoleic acid. It is produced endogenously by cytochrome P450 enzymes and is further metabolized by soluble epoxide hydrolase (sEH) to its corresponding diol, 9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME), also known as leukotoxin diol. Emerging evidence suggests that both this compound and its diol metabolite play significant roles in various physiological and pathological processes, positioning them as potential biomarkers for a range of diseases, including cardiovascular disease, cancer, and inflammatory conditions.
These application notes provide a summary of the current understanding of this compound and its diol as disease biomarkers, along with detailed protocols for their quantification in biological samples.
Data Presentation: this compound and its Metabolites in Disease
The following tables summarize the available quantitative data on the levels of this compound (9,10-EpOME) and its diol (9,10-DiHOME) in various diseases compared to healthy controls. It is important to note that research in this area is ongoing, and the data is currently limited for some conditions.
Table 1: this compound (9,10-EpOME) Levels in Disease
| Disease State | Biological Matrix | Patient Group Concentration (Mean ± SD/Median [IQR]) | Healthy Control Concentration (Mean ± SD/Median [IQR]) | Fold Change |
| Breast Cancer[1] | Plasma | Approx. 3.5 ng/mL | Approx. 1.5 ng/mL | ~2.3 |
| Severe COVID-19[2] | Plasma | Elevated (Specific values not provided in the abstract) | Baseline | Increased |
Table 2: this compound Diol (9,10-DiHOME) Levels in Disease
| Disease State | Biological Matrix | Patient Group Concentration (Mean ± SD/Median [IQR]) | Healthy Control Concentration (Mean ± SD/Median [IQR]) | Fold Change |
| Severe COVID-19[2] | Plasma | Significantly elevated (Effect size: 17.94) | Baseline | Increased |
| Type 2 Diabetes with Acute Myocardial Infarction[3] | Serum | Significantly higher than T2DM without AMI | T2DM without AMI | Increased |
Note on Neurological Disorders: To date, specific quantitative data on the concentrations of this compound (9,10-EpOME) or its diol (9,10-DiHOME) in the cerebrospinal fluid (CSF) of patients with neurological disorders such as Alzheimer's disease, Parkinson's disease, or multiple sclerosis is limited in the currently available literature. While broader lipidomic studies have been conducted on CSF in these conditions, they have not consistently reported absolute concentrations of these specific linoleic acid metabolites. Further research is required to establish their potential as biomarkers in neurological diseases.
Signaling Pathways and Biological Context
This compound and its metabolites are implicated in various signaling pathways that are central to inflammation, cell proliferation, and other cellular processes. Understanding these pathways is crucial for elucidating their roles as biomarkers and potential therapeutic targets.
This compound Metabolism
The initial step in the relevant metabolic pathway is the conversion of linoleic acid to this compound (9,10-EpOME) by cytochrome P450 epoxygenases. Subsequently, soluble epoxide hydrolase (sEH) hydrates this compound to its more stable and often more biologically active diol, 9,10-DiHOME.
Inflammatory Signaling
This compound and its diol have been shown to modulate inflammatory responses. One of the key pathways implicated is the Nuclear Factor-kappa B (NF-κB) signaling cascade, a central regulator of inflammation. Activation of NF-κB leads to the transcription of pro-inflammatory genes, including cytokines and chemokines. Additionally, studies on leukotoxin (this compound) and its diol have demonstrated their ability to induce neutrophil chemotaxis through a Phosphoinositide 3-kinase (PI3K)-dependent pathway.
Peroxisome Proliferator-Activated Receptor (PPAR) Signaling
Fatty acids and their derivatives are known to be endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors that regulate lipid and glucose metabolism, as well as inflammation. While the direct interaction of this compound with PPARs is still under investigation, it is plausible that it or its metabolites could modulate PPAR activity, thereby influencing gene expression related to lipid metabolism and inflammation.
Experimental Protocols
Protocol 1: Quantification of this compound (9,10-EpOME) and its Diol (9,10-DiHOME) in Human Plasma/Serum by LC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of 9,10-EpOME and 9,10-DiHOME from human plasma or serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Human plasma or serum samples
-
Internal Standards (IS): d4-9,10-EpOME and d4-9,10-DiHOME
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ethyl acetate
-
Hexane
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system with an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation:
-
Thaw plasma/serum samples on ice.
-
To 100 µL of plasma/serum, add 10 µL of the internal standard mix (containing d4-9,10-EpOME and d4-9,10-DiHOME at a known concentration).
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant onto the conditioned SPE cartridge.
-
Wash the cartridge with 3 mL of water.
-
Elute the analytes with 2 mL of ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of methanol/water (50:50, v/v).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at a low percentage of B, ramp up to a high percentage of B to elute the analytes, and then return to the initial conditions for re-equilibration. The exact gradient should be optimized for the specific column and system.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for 9,10-EpOME, 9,10-DiHOME, and their deuterated internal standards. The exact m/z values should be determined by direct infusion of standards.
-
Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for each analyte and internal standard.
-
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve using known concentrations of analytical standards and their corresponding internal standards.
-
Quantify the concentration of 9,10-EpOME and 9,10-DiHOME in the samples by interpolating their peak area ratios on the calibration curve.
-
Experimental Workflow Diagram
Conclusion
This compound and its diol metabolite, 9,10-DiHOME, are emerging as promising biomarkers for various diseases characterized by inflammation and metabolic dysregulation. The provided data and protocols offer a foundation for researchers to further investigate the clinical utility of these molecules. As analytical techniques continue to improve and more extensive clinical studies are conducted, the role of this compound and its metabolites in disease diagnosis, prognosis, and as therapeutic targets is expected to become clearer.
References
Investigating the Effects of Carnosic Acid on Smooth Muscle Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of carnosic acid, a naturally occurring polyphenolic diterpene found in rosemary and sage, on smooth muscle cells (SMCs). The provided protocols and data are intended to guide researchers in studying the potential therapeutic applications of carnosic acid in diseases characterized by abnormal SMC proliferation and migration, such as atherosclerosis and restenosis.
Introduction
Abnormal proliferation and migration of smooth muscle cells are key pathological events in the development of various cardiovascular diseases. Carnosic acid has emerged as a promising natural compound that can modulate these cellular processes. This document outlines the known effects of carnosic acid on SMCs, focusing on its anti-migratory and potential anti-proliferative and pro-apoptotic activities. Detailed experimental protocols are provided to enable researchers to investigate these effects in their own laboratories.
Effects of Carnosic Acid on Smooth Muscle Cell Function
Carnosic acid has been shown to exert significant inhibitory effects on smooth muscle cell migration, a critical process in the formation of atherosclerotic plaques. The primary mechanism of action involves the downregulation of matrix metalloproteinase-9 (MMP-9) expression and activity through the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway.
Data Presentation: Quantitative Effects of Carnosic Acid
The following tables summarize the quantitative data on the effects of carnosic acid on human aortic smooth muscle cells (HASMCs).
Table 1: Effect of Carnosic Acid on HASMC Viability [1]
| Carnosic Acid Concentration (μmol/L) | Cell Viability (%) (Mean ± SD) |
| 0 (Control) | 100 |
| 10 | 94.9 ± 1.2 |
| 20 | 92.0 ± 0.5 |
| 30 | 84.9 ± 0.6 |
| 50 | 79.7 ± 1.6 |
| 75 | 67.7 ± 2.6 |
Table 2: Inhibition of TNF-α-induced HASMC Migration by Carnosic Acid [1][2][3]
| Treatment | Relative Migration (%) |
| Control | 100 |
| TNF-α (100 ng/ml) | Increased (Stimulatory effect) |
| TNF-α + Carnosic Acid (10 μmol/l) | Significantly decreased compared to TNF-α alone |
| TNF-α + Carnosic Acid (20 μmol/l) | More effective decrease than 10 μmol/l |
Table 3: Inhibition of TNF-α-induced MMP-9 Expression and Activity in HASMCs by Carnosic Acid [1][2][4]
| Treatment | MMP-9 Protein Expression | MMP-9 Activity (Gelatin Zymography) |
| Control | Low | Low |
| TNF-α (100 ng/ml) | Markedly induced | Increased |
| TNF-α + Carnosic Acid (10 μmol/l) | Suppressed | Inhibited |
| TNF-α + Carnosic Acid (20 μmol/l) | Further suppressed | Further inhibited |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by carnosic acid and the general experimental workflow for its investigation.
Experimental Protocols
Cell Culture
Human Aortic Smooth Muscle Cells (HASMCs) can be obtained from commercial suppliers and cultured in Smooth Muscle Cell Growth Medium supplemented with growth factors, antibiotics, and fetal bovine serum. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seed HASMCs in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of carnosic acid (e.g., 0, 10, 20, 30, 50, 75 μmol/l) for 24 hours.
-
Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated cells).
Cell Migration Assay (Transwell Assay)
-
Pre-coat the upper chamber of a Transwell insert (8 μm pore size) with Matrigel.
-
Seed HASMCs (5 x 10⁴ cells) in the upper chamber in serum-free medium.
-
Add medium containing a chemoattractant (e.g., TNF-α, 100 ng/ml) to the lower chamber.
-
Add carnosic acid at desired concentrations to both the upper and lower chambers.
-
Incubate for 24 hours at 37°C.
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Count the number of migrated cells in several random fields under a microscope.
Gelatin Zymography for MMP-9 Activity
-
Culture HASMCs to near confluence and then incubate in serum-free medium with or without TNF-α and carnosic acid for 24 hours.
-
Collect the conditioned medium and centrifuge to remove cell debris.
-
Determine the protein concentration of the conditioned medium.
-
Mix equal amounts of protein with non-reducing sample buffer and load onto a 10% SDS-polyacrylamide gel containing 0.1% gelatin.
-
After electrophoresis, wash the gel twice with 2.5% Triton X-100 for 30 minutes each to remove SDS.
-
Incubate the gel in a developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM CaCl2, 1 μM ZnCl2, 1% Triton X-100) at 37°C for 18-24 hours.
-
Stain the gel with 0.5% Coomassie Brilliant Blue R-250 and then destain.
-
Areas of gelatinase activity will appear as clear bands against a blue background.
Western Blot Analysis for MMP-9 and NF-κB
-
Lyse the treated HASMCs in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against MMP-9, NF-κB p65, or a loading control (e.g., β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
NF-κB Nuclear Translocation Assay (Immunofluorescence)
-
Grow HASMCs on glass coverslips in a 24-well plate.
-
Treat the cells with TNF-α and/or carnosic acid for the desired time.
-
Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Block with 1% BSA in PBS.
-
Incubate with a primary antibody against NF-κB p65 overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the subcellular localization of NF-κB p65 using a fluorescence microscope.
Conclusion
The presented data and protocols provide a solid foundation for investigating the effects of carnosic acid on smooth muscle cells. The evidence strongly suggests that carnosic acid is a potent inhibitor of SMC migration, primarily through the suppression of the NF-κB/MMP-9 signaling axis. Further research into its effects on SMC proliferation and apoptosis is warranted to fully elucidate its therapeutic potential in cardiovascular diseases. The detailed methodologies provided herein will facilitate such investigations, contributing to the development of novel therapeutic strategies.
References
- 1. Carnosic acid prevents the migration of human aortic smooth muscle cells by inhibiting the activation and expression of matrix metalloproteinase-9 | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 2. cambridge.org [cambridge.org]
- 3. Carnosic acid prevents the migration of human aortic smooth muscle cells by inhibiting the activation and expression of matrix metalloproteinase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Coronaric Acid and Other Bioactive Lipids in Cell Culture Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of coronaric acid and other bioactive lipids in modulating inflammatory responses in widely used cell culture models. Detailed protocols for key experiments are included to facilitate the investigation of novel anti-inflammatory compounds.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as atherosclerosis and other cardiovascular conditions. Bioactive lipids, including fatty acids and their derivatives, are increasingly recognized for their potent immunomodulatory effects. This compound, a mono-unsaturated epoxide derivative of linoleic acid, also known as leukotoxin, is one such molecule. While its direct anti-inflammatory role is an area of ongoing research, the broader class of fatty acids has been extensively studied for its impact on inflammatory signaling pathways. This document outlines the established roles of various bioactive lipids in in vitro inflammation models, providing a framework for studying compounds like this compound.
Key Signaling Pathways in Inflammation
Several key signaling pathways are central to the inflammatory response in cells. Understanding how bioactive lipids modulate these pathways is crucial for developing targeted anti-inflammatory therapies.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of inflammatory signaling.[1] In its inactive state, NF-κB is sequestered in the cytoplasm. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), a cascade of events leads to the degradation of the inhibitory IκB protein, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1][2] Several natural compounds have been shown to inhibit NF-κB activation, thereby reducing the inflammatory response.[2][3]
PPAR-γ Signaling Pathway
Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ) is a nuclear receptor that plays a critical role in adipogenesis, glucose metabolism, and inflammation.[4][5] Activation of PPAR-γ by its ligands, which include certain fatty acids and their derivatives, generally leads to anti-inflammatory effects.[6] PPAR-γ activation can antagonize the activity of pro-inflammatory transcription factors like NF-κB and AP-1, thereby reducing the expression of inflammatory genes.[5]
Quantitative Data on the Effects of Bioactive Lipids
The following tables summarize the quantitative effects of various bioactive lipids on key inflammatory markers in different cell culture models.
Table 1: Effect of Bioactive Lipids on Pro-inflammatory Cytokine Production
| Compound | Cell Line | Inducer | Concentration | Effect on TNF-α | Effect on IL-6 | Effect on IL-1β | Citation(s) |
| Stearic Acid | Bone Marrow Macrophages | M-CSF | 100 µM | Increased expression | Increased expression | Increased expression | [7] |
| Palmitic Acid | THP-1 Macrophages | - | Not specified | Increased secretion | - | Increased secretion | [8] |
| 7-O-Methylnaringenin | RAW 264.7 | LPS (1 µg/mL) | 10, 20, 40 µg/mL | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent decrease | [9] |
| Coumarin (B35378) | RAW 264.7 | LPS (1 µg/mL) | 10 µM | Decreased | Decreased | No significant effect | [10] |
| Indonesian Cassia Extract | RAW 264.7 | LPS (1 µg/mL) | 10 µg/mL | Decreased | Decreased | Decreased | [10] |
Table 2: Effect of Bioactive Lipids on Adhesion Molecules and Other Inflammatory Markers
| Compound | Cell Line | Inducer | Concentration | Target Molecule | Effect | Citation(s) |
| Anacardic Acid | HSaVECs | TNF-α | 0.1 µM | ICAM-1 mRNA | Decreased | [11] |
| Anacardic Acid | HSaVECs | TNF-α | 0.1 µM | NF-κB mRNA | Decreased | [11] |
| Brassinin | HUVECs | TNF-α (10 ng/mL) | 5-20 µM | VCAM-1, ICAM-1, E-selectin | Dose-dependent inhibition | [12] |
| Lobaric Acid | VSMCs | TNF-α | 10 µg/mL | VCAM-1 | Suppressed | [13] |
| Coumarin | RAW 264.7 | LPS (1 µg/mL) | 10 µM | PGE2, NO | Decreased | [10] |
Experimental Protocols
Detailed methodologies for key in vitro inflammation experiments are provided below.
Protocol 1: LPS-Induced Inflammation in RAW 264.7 Macrophages
This protocol outlines the induction of an inflammatory response in murine macrophages using Lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., this compound)
-
Phosphate Buffered Saline (PBS)
-
Reagents for analysis (ELISA kits, Griess reagent, etc.)
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[14]
-
Seeding: Seed cells into 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.[14]
-
Pre-treatment: The following day, remove the culture medium and pre-treat the cells with various concentrations of the test compound dissolved in fresh medium for 1-2 hours.[10]
-
Inflammation Induction: Add LPS to a final concentration of 1 µg/mL to the wells (except for the negative control) and incubate for 12-24 hours.[15]
-
Sample Collection: After incubation, collect the cell culture supernatants for cytokine and nitric oxide analysis. Lyse the cells for subsequent protein or RNA analysis.
-
Analysis:
-
Cytokine Measurement (ELISA): Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.[14]
-
Nitric Oxide (NO) Measurement (Griess Assay): Determine the concentration of nitrite, a stable product of NO, in the supernatants using the Griess reagent.[10]
-
Protein Expression (Western Blot): Analyze the expression levels of key inflammatory proteins such as iNOS, COX-2, and components of the NF-κB pathway (e.g., p-IκBα, p65) in the cell lysates.[9]
-
Protocol 2: TNF-α-Induced Inflammation in Human Umbilical Vein Endothelial Cells (HUVECs)
This protocol describes the induction of an inflammatory response in endothelial cells using TNF-α, a model relevant to vascular inflammation and atherosclerosis.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Test compound (e.g., this compound)
-
Reagents for analysis (ELISA kits, Western blot reagents, etc.)
Procedure:
-
Cell Culture: Culture HUVECs in EGM at 37°C in a humidified atmosphere of 5% CO2. Use cells between passages 2 and 4 for experiments.[16]
-
Seeding: Seed HUVECs into appropriate culture plates (e.g., 96-well for viability, 6-well for protein analysis) and allow them to form a confluent monolayer.
-
Pre-treatment: Pre-treat the cells with the test compound for a specified duration (e.g., 30 minutes to 8 hours) before TNF-α stimulation.[12][16]
-
Inflammation Induction: Stimulate the cells with TNF-α at a concentration of 10-20 ng/mL for 6-24 hours to induce the expression of adhesion molecules and other inflammatory markers.[12][17]
-
Sample Collection: Collect supernatants for cytokine analysis and lyse the cells for protein or RNA extraction.
-
Analysis:
-
Adhesion Molecule Expression (Cell-based ELISA or Western Blot): Measure the expression of VCAM-1, ICAM-1, and E-selectin.[12]
-
Cytokine/Chemokine Measurement (ELISA): Quantify the levels of secreted inflammatory mediators like IL-6 and IL-8.[18]
-
NF-κB Translocation (Immunofluorescence or Western Blot): Assess the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.[16]
-
Conclusion
The provided application notes and protocols offer a robust framework for investigating the anti-inflammatory properties of this compound and other bioactive lipids in established cell culture models. By examining their effects on key inflammatory pathways and markers, researchers can gain valuable insights into their therapeutic potential for a range of inflammatory diseases. The systematic application of these methods will contribute to the discovery and development of novel anti-inflammatory agents.
References
- 1. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory therapy of atherosclerosis: focusing on IKKβ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Structural basis for the activation of PPARγ by oxidized fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Activation of PPAR gamma in colon tumor cell lines by oxidized metabolites of linoleic acid, endogenous ligands for PPAR gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stearic acid induces CD11c expression in proinflammatory macrophages via epidermal fatty acid binding protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Macrophage-Mediated Immune Responses: From Fatty Acids to Oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Anti-Inflammatory Effects of Anacardic Acid on a TNF-α - Induced Human Saphenous Vein Endothelial Cell Culture Model | Bentham Science [eurekaselect.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. Lobaric Acid Inhibits VCAM-1 Expression in TNF-α-Stimulated Vascular Smooth Muscle Cells via Modulation of NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Attenuation of TNF-α-Induced Inflammatory Injury in Endothelial Cells by Ginsenoside Rb1 via Inhibiting NF-κB, JNK and p38 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. Frontiers | Time and Concentration Dependent Effects of Short Chain Fatty Acids on Lipopolysaccharide- or Tumor Necrosis Factor α-Induced Endothelial Activation [frontiersin.org]
Application of Coronaric Acid in Lipidomics Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coronaric acid, also known as 9,10-epoxy-12Z-octadecenoic acid (9,10-EpOME) or leukotoxin, is an epoxide derivative of the essential omega-6 fatty acid, linoleic acid. In mammals, this compound is synthesized by cytochrome P450 (CYP) epoxygenases. This lipid mediator is of significant interest in lipidomics research, particularly in the context of cardiovascular disease and inflammation. Its biological activity is primarily attributed to its diol metabolite, 9,10-dihydroxy-12Z-octadecenoic acid (leukotoxin diol), which is formed through the action of soluble epoxide hydrolase (sEH). Understanding the role of this compound and its metabolites in cellular signaling and pathophysiology is crucial for the development of novel therapeutic strategies.
Mechanism of Action and Signaling Pathways
This compound itself is considered a pro-toxin, with its biological activity largely dependent on its conversion to the more potent leukotoxin diol. This diol has been shown to elicit various cellular responses, most notably the induction of neutrophil chemotaxis. This process is initiated through a G-protein coupled receptor and involves the activation of the Phosphoinositide 3-kinase (PI3K) signaling pathway.
The activation of PI3K leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a second messenger that recruits downstream effectors to the plasma membrane, ultimately leading to the reorganization of the actin cytoskeleton and directed cell movement.
Below is a diagram illustrating the proposed signaling pathway for leukotoxin diol-induced neutrophil chemotaxis.
Coronaric Acid's Interaction with Peroxisome Proliferator-Activated Receptors (PPARs): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coronaric acid, a term encompassing isomers of hydroxyoctadecadienoic acid (HODE), notably 9-HODE and 13-HODE, represents a class of oxidized linoleic acid metabolites that have garnered significant interest for their role as endogenous ligands for Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a group of nuclear receptors comprising three main isoforms: PPARα, PPARβ/δ, and PPARγ. These receptors are critical regulators of lipid and glucose metabolism, inflammation, and cellular differentiation. The interaction of this compound with PPARs, particularly PPARγ, has implications for various physiological and pathological processes, making it a focal point for research and drug development.[1][2] This document provides detailed application notes on the interaction between this compound and PPARs, alongside comprehensive protocols for key experimental assays.
Data Presentation
The activation of PPARs by this compound isomers has been primarily characterized through cellular reporter assays. While direct binding has been confirmed, precise binding affinity constants (Ki or Kd) are not widely reported in the literature for these endogenous ligands. The following tables summarize the available quantitative data on the activation of PPARγ by different isomers of this compound (9-HODE and 13-HODE) as determined by luciferase reporter assays.[3]
Table 1: PPARγ Activation by Racemic Mixtures of HODE Isomers [3]
| Concentration (µM) | 9-(Z,E)-HODE (Fold Activation) | 9-(E,E)-HODE (Fold Activation) | 13-(Z,E)-HODE (Fold Activation) | 13-(E,E)-HODE (Fold Activation) |
| 6.8 | ~1.5 | ~1.2 | ~2.0 | ~1.8 |
| 13.5 | ~1.8 | ~1.3 | ~2.5 | ~2.2 |
| 27.0 | ~2.0 | ~1.4 | ~3.0 | ~2.8 |
| 67.5 | Cytotoxic | ~1.5 | ~3.5 | ~3.2 |
| 101.2 | Cytotoxic | ~1.5 | ~4.0 | ~3.5 |
Data is estimated from graphical representations in the source literature and represents the fold increase in luciferase activity compared to a vehicle control.[3] 9-(Z,E)-HODE showed cytotoxicity at higher concentrations.[3]
Table 2: PPARγ Activation by Enantiomers of (Z,E)-HODE Isomers [3]
| Concentration (µM) | 9(R)-(Z,E)-HODE (Fold Activation) | 9(S)-(Z,E)-HODE (Fold Activation) | 13(R)-(Z,E)-HODE (Fold Activation) | 13(S)-(Z,E)-HODE (Fold Activation) |
| 5 | ~1.5 | ~1.5 | ~2.0 | ~2.5 |
| 10 | ~1.8 | ~1.8 | ~2.5 | ~3.0 |
| 30 | ~2.0 | ~2.0 | ~3.5 | ~4.0 |
Data is estimated from graphical representations in the source literature and represents the fold increase in luciferase activity compared to a vehicle control.[3]
Signaling Pathway
Upon binding of a ligand such as this compound, PPARs undergo a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. This complex then heterodimerizes with the Retinoid X Receptor (RXR). The PPAR-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. This signaling cascade plays a crucial role in regulating genes involved in lipid metabolism, inflammation, and cell differentiation.[4]
Caption: PPAR Signaling Pathway Activation by this compound.
Experimental Protocols
Luciferase Reporter Gene Assay for PPAR Activation
This assay measures the ability of a compound to activate a specific PPAR isoform, leading to the expression of a luciferase reporter gene.
Experimental Workflow:
References
- 1. 9- and 13-HODE regulate fatty acid binding protein-4 in human macrophages, but does not involve HODE/GPR132 axis in PPAR-γ regulation of FABP4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hydroxyoctadecadienoic acids: novel regulators of macrophage differentiation and atherogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive analysis of PPARγ agonist activities of stereo-, regio-, and enantio-isomers of hydroxyoctadecadienoic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative metabolism of linoleic acid modulates PPAR-beta/delta suppression of PPAR-gamma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Metabolism of Coronaric Acid to its Diol Form
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coronaric acid, also known as leukotoxin, is a mono-unsaturated epoxide derivative of linoleic acid. In mammalian tissues, it undergoes metabolic conversion to its corresponding diol form, 9,10-dihydroxy-12(Z)-octadecenoic acid, a reaction catalyzed by the enzyme soluble epoxide hydrolase (sEH). This biotransformation is of significant interest as this compound is considered a protoxin, with its diol metabolite exhibiting greater toxicity.[1] The metabolism of this compound and the subsequent actions of its diol have been implicated in various physiological and pathological processes, including inflammation and cardiovascular diseases.
These application notes provide detailed protocols for studying the metabolism of this compound to its diol form, including methods for in vitro enzymatic conversion, quantitative analysis of the substrate and product, and an overview of the relevant signaling pathways.
Data Presentation
Table 1: Physicochemical Properties of this compound and its Diol Metabolite
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Synonyms |
| This compound | C₁₈H₃₂O₃ | 296.45 | Leukotoxin, 9,10-epoxy-12(Z)-octadecenoic acid |
| 9,10-dihydroxy-12(Z)-octadecenoic acid | C₁₈H₃₄O₄ | 314.46 | Leukotoxin diol, 9,10-DiHOME |
Table 2: Summary of Analytical Methods for this compound and its Diol
| Analytical Technique | Sample Preparation | Key Parameters | Reference |
| GC-MS | Derivatization (e.g., methylation, silylation) | Column: Elite-1 fused silica (B1680970) capillary column; Carrier gas: Helium; Ionization: Electron Impact (EI) | [2] |
| UPLC-MS/MS | Protein precipitation, solid-phase extraction (SPE) or liquid-liquid extraction (LLE) | Column: C18 reversed-phase; Mobile phase: Acetonitrile/water gradient with formic acid; Ionization: Electrospray Ionization (ESI), negative mode; Detection: Multiple Reaction Monitoring (MRM) | [1][3] |
Experimental Protocols
Protocol 1: In Vitro Metabolism of this compound by Soluble Epoxide Hydrolase (sEH)
This protocol describes the incubation of this compound with recombinant sEH to study its conversion to 9,10-dihydroxy-12(Z)-octadecenoic acid.
Materials:
-
This compound (9,10-epoxy-12(Z)-octadecenoic acid)
-
Recombinant soluble epoxide hydrolase (human or other species)
-
sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1% BSA)
-
Methanol (B129727), HPLC grade
-
Internal standard (e.g., 12,13-DiHOME-d4)
-
96-well microplate or microcentrifuge tubes
-
Incubator or water bath
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in methanol to a final concentration of 1 mg/mL.
-
Prepare sEH Working Solution: Dilute the recombinant sEH in sEH assay buffer to the desired concentration (e.g., 10 µg/mL). Keep on ice.
-
Reaction Setup: In a 96-well plate or microcentrifuge tubes, prepare the following reaction mixtures:
-
Test Reaction:
-
80 µL sEH assay buffer
-
10 µL sEH working solution
-
10 µL this compound stock solution (diluted to desired starting concentration in assay buffer)
-
-
Control Reaction (No Enzyme):
-
90 µL sEH assay buffer
-
10 µL this compound stock solution (diluted to desired starting concentration in assay buffer)
-
-
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination and Extraction:
-
Stop the reaction by adding 100 µL of ice-cold methanol containing the internal standard.
-
Vortex briefly and centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate the protein.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Protocol 2: Determination of sEH Kinetic Parameters (Km and Vmax) for this compound
This protocol outlines the steps to determine the Michaelis-Menten constants for the sEH-catalyzed hydrolysis of this compound.
Materials:
-
Same as Protocol 1.
Procedure:
-
Prepare a Range of Substrate Concentrations: Prepare serial dilutions of the this compound stock solution in sEH assay buffer to achieve a range of final concentrations (e.g., 0.1 µM to 50 µM).
-
Enzyme Assay:
-
Set up reaction mixtures as described in Protocol 1, using the different concentrations of this compound.
-
Use a fixed, non-limiting concentration of sEH.
-
Incubate for a short, initial time period where the reaction rate is linear (this may need to be determined in a preliminary experiment).
-
-
Quantify Product Formation: Terminate the reactions and extract the samples as described in Protocol 1. Quantify the amount of 9,10-dihydroxy-12(Z)-octadecenoic acid formed using a calibrated LC-MS/MS method (see Protocol 3).
-
Data Analysis:
-
Calculate the initial velocity (v) of the reaction at each substrate concentration ([S]).
-
Plot the initial velocity (v) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Vmax and Km values.
-
Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/v vs. 1/[S]) to estimate Vmax and Km.
-
Protocol 3: Quantitative Analysis of this compound and its Diol by UPLC-MS/MS
This protocol provides a detailed method for the separation and quantification of this compound and 9,10-dihydroxy-12(Z)-octadecenoic acid in biological matrices.
Materials:
-
UPLC-MS/MS system (e.g., Waters ACQUITY UPLC with a Xevo TQ-S mass spectrometer)
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
This compound and 9,10-dihydroxy-12(Z)-octadecenoic acid analytical standards
-
Internal standard (e.g., 12,13-DiHOME-d4)
Sample Preparation (from in vitro assay):
-
Follow the reaction termination and extraction steps in Protocol 1.
-
The supernatant can be directly injected or further diluted if necessary.
UPLC Conditions:
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30-95% B
-
8-9 min: 95% B
-
9-9.1 min: 95-30% B
-
9.1-12 min: 30% B
-
MS/MS Conditions (Negative ESI Mode):
-
Capillary Voltage: 2.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 500°C
-
Cone Gas Flow: 150 L/hr
-
Desolvation Gas Flow: 1000 L/hr
-
MRM Transitions:
-
This compound: Precursor ion (m/z) 295.2 -> Product ion (m/z) 171.1
-
9,10-dihydroxy-12(Z)-octadecenoic acid: Precursor ion (m/z) 313.2 -> Product ion (m/z) 171.1
-
Internal Standard (12,13-DiHOME-d4): Precursor ion (m/z) 317.2 -> Product ion (m/z) 171.1 (Note: Collision energies and other compound-specific parameters should be optimized for the specific instrument used.)
-
Data Analysis:
-
Generate standard curves for both this compound and its diol using the analytical standards.
-
Quantify the analytes in the samples by comparing their peak area ratios to the internal standard against the standard curves.
Mandatory Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Preventing Coronaric Acid Degradation During Sample Storage
For researchers, scientists, and drug development professionals, ensuring the stability of coronaric acid in experimental samples is critical for obtaining accurate and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during sample storage.
FAQs and Troubleshooting Guides
Q1: My this compound samples show significant degradation upon analysis. What are the primary causes?
A1: this compound, an epoxide derivative of linoleic acid, is susceptible to two primary degradation pathways during storage:
-
Autoxidation: Spontaneous reaction with oxygen, often initiated or accelerated by exposure to light (UV radiation) and elevated temperatures. This process can lead to a variety of oxidation products, compromising sample integrity.[1]
-
Hydrolysis: The epoxide ring in this compound can be hydrolyzed to form its corresponding diols, 9,10-dihydroxy-12(Z)-octadecenoic acids. This can occur enzymatically in biological samples or be catalyzed by acidic or basic conditions in stored solutions.
dot
Caption: Primary degradation pathways of this compound.
Q2: What are the optimal temperature and storage conditions for pure this compound and its solutions?
A2: The stability of this compound is highly dependent on storage temperature. Lower temperatures are crucial for minimizing degradation.
| Storage Condition | Recommended For | Expected Stability | Primary Degradation Pathway |
| -80°C | Long-term storage (>1 month) | High (>95% purity after 12 months) | Minimal Oxidation |
| -20°C | Short-term storage (<1 month) | Moderate (~90% purity after 6 months) | Slow Oxidation |
| 4°C (Refrigerated) | Very short-term (days) | Low (significant degradation likely) | Oxidation and Hydrolysis |
| Room Temperature (25°C) | Not Recommended | Very Low (rapid degradation) | Rapid Oxidation and Hydrolysis |
Data extrapolated from studies on similar conjugated fatty acids.[2]
Key Recommendations:
-
Inert Atmosphere: For optimal long-term stability, store pure this compound or its solutions under an inert gas like argon or nitrogen to prevent oxidation.[2]
-
Light Protection: Always store samples in amber vials or protect them from light to prevent photo-oxidation.[1]
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can introduce moisture and oxygen, accelerating degradation. Aliquot samples into smaller volumes for single-use to minimize this.[2]
Q3: Which solvent should I use to dissolve and store this compound?
A3: The choice of solvent can significantly impact the stability of this compound. Non-polar solvents are generally preferred as they can reduce the rate of certain degradation reactions. The polarity of the solvent can influence the stability of fatty acids.[3][4][5][6][7]
| Solvent | Polarity | Recommendation | Rationale |
| Ethanol (B145695) | Polar Protic | Good for stock solutions | Good solubility. Store at -80°C for long-term stability. |
| Methanol (B129727) | Polar Protic | Use with caution | May facilitate faster degradation compared to ethanol. |
| Acetonitrile | Polar Aprotic | Suitable for analytical dilutions | Commonly used as a mobile phase component in HPLC. |
| Non-polar solvents (e.g., Hexane, Toluene) | Non-polar | Good for extraction and storage | May offer better stability by minimizing hydrolysis. |
Troubleshooting Tip: If you observe precipitation of this compound in aqueous buffers during experiments, consider preparing a high-concentration stock solution in an organic solvent like ethanol and then diluting it into the aqueous buffer with vigorous mixing. The use of a carrier protein like bovine serum albumin (BSA) can also help improve solubility.[2]
Q4: Can I use antioxidants to prevent degradation? If so, which ones are most effective?
A4: Yes, antioxidants are highly recommended to prevent the oxidative degradation of this compound. The choice of antioxidant can depend on the sample matrix and intended application.
| Antioxidant | Type | Recommended Concentration (typical) | Efficacy & Considerations |
| Butylated Hydroxytoluene (BHT) | Synthetic, Lipophilic | 0.01 - 0.1% | Highly effective in preventing lipid peroxidation in fatty samples.[1][8][9][10][11] |
| α-Tocopherol (Vitamin E) | Natural, Lipophilic | 0.05 - 0.2% | A natural antioxidant that integrates into lipid membranes to inhibit peroxidation.[8][9][10] |
| Ascorbic Acid (Vitamin C) | Natural, Hydrophilic | Varies | Water-soluble antioxidant that can regenerate Vitamin E but may be less effective in non-aqueous environments.[1][8][9] |
Comparative Efficacy: Studies comparing BHT, Vitamin E, and Vitamin C have shown that all can significantly reduce lipid oxidation. In some matrices, BHT has demonstrated slightly superior efficacy in preventing lipid oxidation compared to ascorbic acid.[8][9] The choice may depend on whether a natural or synthetic antioxidant is preferred for the specific application.
dot
Caption: Recommended workflow for this compound sample handling.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound Quantification
This protocol provides a general framework for a stability-indicating HPLC method. Specific parameters may need to be optimized for your particular instrumentation and sample matrix.
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in ethanol to prepare a stock solution.
-
For stability studies, aliquot the stock solution into amber glass vials, flush with argon or nitrogen, and seal tightly.
-
Store the aliquots under the desired stability conditions (e.g., -80°C, -20°C, 4°C, 25°C in the dark, 25°C with light exposure).[2]
-
At each time point, retrieve an aliquot and dilute it to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
-
HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[2]
-
Mobile Phase: Acetonitrile:Water:Acetic Acid (e.g., 85:15:0.1, v/v/v).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection Wavelength: 205 nm (as this compound lacks a strong chromophore, low UV wavelengths are typically used).
-
Column Temperature: 30°C.
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time, confirmed with a pure standard.
-
Quantify the amount of this compound by comparing its peak area to a standard curve.
-
Monitor for the appearance of new peaks or a decrease in the main peak area, which indicates degradation.
-
Protocol 2: GC-MS Analysis of this compound and its Degradation Products
This protocol is suitable for identifying and quantifying this compound and its potential degradation products after derivatization.
-
Sample Preparation and Derivatization:
-
To 100 µL of a sample containing this compound, add an internal standard (e.g., a deuterated fatty acid).
-
Extract the fatty acids using a suitable organic solvent (e.g., a mixture of methanol and chloroform).[6]
-
Evaporate the solvent under a stream of nitrogen.
-
For analysis of the carboxylic acid group, derivatize the sample. A common method is methylation using a reagent like boron trifluoride in methanol.[12] Alternatively, for enhanced sensitivity, derivatize to pentafluorobenzyl (PFB) esters.[13]
-
-
GC-MS Conditions:
-
Column: A mid-polarity capillary column (e.g., Rtx-5MS, 30 m x 0.25 mm x 0.25 µm).[12]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[12]
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C.
-
Ramp to 230°C at a rate of 3-5°C/min.[12]
-
Hold at 230°C for a sufficient time to elute all compounds of interest.
-
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: m/z 50-500.
-
-
-
Data Analysis:
-
Identify the derivatized this compound peak and any degradation product peaks by comparing their mass spectra to a spectral library (e.g., NIST) and retention times of standards.
-
Quantify the compounds by comparing their peak areas to that of the internal standard.
-
dot
Caption: General workflow for GC-MS analysis of this compound.
References
- 1. Comparison of Butylated Hydroxytoluene, Ascorbic Acid, and Clove Extract as Antioxidants in Fresh Beef Patties at Refrigerated Storage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Understanding the effect of solvent polarity on the polymorphism of octadecanoic acid through spectroscopic techniques and DFT calculations - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. Influence of Extraction Solvent on the Phenolic Profile and Bioactivity of Two Achillea Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigating the effects of solvent polarity and temperature on the molecular, photophysical, and thermodynamic properties of sinapic acid using DFT and TDDFT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcmas.com [ijcmas.com]
- 7. Solvent polarity mediates phytochemical yield and antioxidant capacity of Isatis tinctoria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Butylated Hydroxytoluene, Ascorbic Acid, and Clove Extract as Antioxidants in Fresh Beef Patties at Refrigerated Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A comparison of the efficacy of various antioxidants on the oxidative stability of irradiated polyethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scielo.br [scielo.br]
- 13. lipidmaps.org [lipidmaps.org]
Technical Support Center: Minimizing Autooxidation of Linoleic Acid to Coronaric Acid During Extraction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance to minimize the autooxidation of linoleic acid into coronaric acid and other oxidative byproducts during extraction from biological matrices. Adherence to these protocols is critical for obtaining accurate and reproducible results in research and development settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its formation a concern during linoleic acid extraction?
A1: this compound is an epoxide derivative of linoleic acid. It can be formed both enzymatically within tissues and non-enzymatically through a process called autooxidation when linoleic acid is exposed to atmospheric oxygen. This non-enzymatic formation is a significant concern during extraction as it can artificially inflate the levels of this compound, leading to inaccurate measurements and misinterpretation of its physiological or pathological roles.
Q2: What are the primary factors that promote the autooxidation of linoleic acid?
A2: The main factors that accelerate the autooxidation of linoleic acid include:
-
Exposure to Oxygen: Atmospheric oxygen is the primary driver of the oxidation process.
-
Elevated Temperatures: Higher temperatures increase the rate of oxidative reactions.
-
Exposure to Light: UV and visible light can catalyze oxidation.
-
Presence of Metal Ions: Metal ions, such as iron and copper, can act as pro-oxidants and catalyze the formation of free radicals.
Q3: What are the ideal storage conditions for samples containing linoleic acid to prevent autooxidation prior to extraction?
A3: To ensure the stability of linoleic acid in samples before extraction, the following storage conditions are recommended:
-
Low Temperature: Store samples at -80°C for long-term storage or at -20°C for short-term storage.[1]
-
Inert Atmosphere: Whenever possible, store samples under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[1]
-
Light Protection: Use amber-colored vials or wrap sample containers in aluminum foil to protect them from light.[1]
-
Flash Freezing: For tissue samples, flash-freezing in liquid nitrogen immediately after collection is the gold standard to halt enzymatic and chemical degradation.
Q4: Which antioxidants are most effective at preventing linoleic acid oxidation during extraction, and at what concentrations?
A4: Synthetic antioxidants like Butylated Hydroxytoluene (BHT) and natural antioxidants like α-tocopherol (Vitamin E) are commonly used.
-
BHT: A concentration of 0.01% (w/v) in the extraction solvent is frequently cited. Some studies have shown that treating collection materials with BHT at concentrations up to 5.0 mg/mL can protect polyunsaturated fatty acids in dried blood spots for extended periods.[2]
-
α-tocopherol: While effective, it can be consumed during the antioxidant process. The optimal concentration can depend on the specific sample matrix and extraction conditions, so empirical testing may be required.
Q5: Can the choice of extraction solvent influence the rate of linoleic acid oxidation?
A5: Yes, the choice of solvent is crucial. High-purity solvents are essential to avoid contaminants like metal ions or peroxides that can initiate oxidation. It is also recommended to deoxygenate solvents by sparging with an inert gas like nitrogen or argon before use.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| High levels of this compound in control/blank samples. | Contaminated glassware or solvents with oxidizing agents or metal ions. | Use high-purity, deoxygenated solvents. Clean all glassware thoroughly and consider rinsing with a chelating agent solution (e.g., EDTA) followed by high-purity solvent. |
| Exposure of samples or extracts to air and light for extended periods. | Minimize the time samples are exposed to the atmosphere. Work under dim light or use amber glassware. Overlay samples and extracts with nitrogen or argon gas. | |
| Inadequate storage of linoleic acid standards. | Store standards at -20°C or -80°C under an inert atmosphere and protected from light.[1] | |
| Inconsistent/Irreproducible results between replicates. | Variable exposure to oxygen and light during processing. | Standardize all handling procedures to ensure each replicate is treated identically. Use of a glove box with an inert atmosphere can significantly improve reproducibility. |
| Inconsistent antioxidant concentration. | Prepare a fresh stock solution of the antioxidant for each batch of extractions and ensure accurate addition to each sample. | |
| Low recovery of linoleic acid. | Degradation due to oxidation. | Implement all the preventative measures outlined in this guide: use of antioxidants, low temperatures, inert atmosphere, and light protection. |
| Inefficient extraction method for the specific sample matrix. | Optimize the extraction protocol. For tissues, ensure complete homogenization. Consider alternative methods like ultrasound-assisted extraction for improved efficiency. | |
| Presence of unexpected peaks in chromatograms. | Formation of various oxidation byproducts other than this compound. | This reinforces the need for stringent measures to prevent oxidation. Review and optimize all steps of the extraction and analysis protocol to minimize exposure to pro-oxidant conditions. |
Quantitative Data Summary
Table 1: Effect of Storage Temperature on Linoleic Acid Stability (Peroxide Value - meq O2/kg)
| Storage Temperature | Day 0 | Day 10 | Day 20 | Day 30 |
| 4°C | 1.2 | 2.5 | 4.1 | 5.8 |
| 25°C | 1.2 | 5.8 | 12.3 | 25.1 |
| 35°C | 1.2 | 10.3 | 28.7 | 55.4 |
Data compiled from studies on oils with high linoleic acid content. The Peroxide Value (PV) is a measure of primary oxidation products.
Table 2: Efficacy of BHT in Protecting Polyunsaturated Fatty Acids (PUFA) in Dried Blood Spots at Room Temperature
| BHT Concentration | % Decrease in Total PUFA after 28 days |
| 0 mg/mL | 49% |
| 2.5 mg/mL | 15% |
| 5.0 mg/mL | 6% |
| [2] |
Experimental Protocols
Protocol 1: Modified Folch Extraction for Tissues
This method is a widely used liquid-liquid extraction technique for total lipid recovery.
Materials:
-
Chloroform (B151607) (high purity, deoxygenated)
-
Methanol (high purity, deoxygenated)
-
0.9% NaCl solution (deoxygenated)
-
BHT (Butylated Hydroxytoluene)
-
Tissue homogenizer
-
Centrifuge
-
Glass centrifuge tubes with Teflon-lined caps
-
Nitrogen or Argon gas source
Procedure:
-
Preparation: Prepare a 2:1 (v/v) chloroform:methanol solvent mixture. Add BHT to a final concentration of 0.01% (w/v). All steps should be performed on ice and under dim light.
-
Homogenization: Weigh the frozen tissue sample and homogenize in 20 volumes of the chloroform:methanol (2:1) solvent mixture with BHT. For example, for 1g of tissue, use 20mL of the solvent mixture.
-
Extraction: Agitate the homogenate for 15-20 minutes at 4°C.
-
Phase Separation: Add 0.2 volumes of the deoxygenated 0.9% NaCl solution to the homogenate (e.g., for 20mL of solvent, add 4mL of NaCl solution). Vortex the mixture thoroughly for 1 minute.
-
Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
Lipid Collection: Carefully collect the lower chloroform layer containing the lipids using a glass Pasteur pipette. Transfer to a clean glass tube.
-
Solvent Evaporation: Dry the lipid extract under a gentle stream of nitrogen or argon gas.
-
Storage: Resuspend the dried lipids in a small volume of an appropriate solvent (e.g., hexane (B92381) or methanol) and store at -80°C under an inert atmosphere until analysis.
Protocol 2: Ultrasound-Assisted Extraction (UAE) for Plant Seeds
UAE can enhance extraction efficiency and potentially reduce extraction time, which may help minimize oxidation.
Materials:
-
Hexane (high purity, deoxygenated)
-
BHT
-
Ultrasonic bath or probe sonicator
-
Centrifuge
-
Glassware
Procedure:
-
Sample Preparation: Grind the seeds into a fine powder.
-
Solvent Preparation: Prepare hexane containing 0.01% BHT.
-
Extraction: Combine the seed powder with the hexane-BHT solution in a glass flask. A common solid-to-solvent ratio is 1:10 (w/v).
-
Sonication: Place the flask in an ultrasonic bath and sonicate for a predetermined time (e.g., 10-30 minutes).[3][4][5][6][7] The temperature of the bath should be controlled to remain low (e.g., <30°C).
-
Separation: After sonication, centrifuge the mixture to pellet the solid material.
-
Lipid Collection: Decant the hexane supernatant containing the extracted lipids.
-
Solvent Evaporation and Storage: Evaporate the solvent and store the lipid extract as described in Protocol 1.
Visualizations
Caption: General workflow for linoleic acid extraction with minimized autooxidation.
Caption: Troubleshooting flowchart for high this compound levels.
References
- 1. benchchem.com [benchchem.com]
- 2. Butylated hydroxytoluene can protect polyunsaturated fatty acids in dried blood spots from degradation for up to 8 weeks at room temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ultrasound-assisted extraction for the determination of α-linolenic and linoleic acid in vegetable oils by high performance liquid chromatography [redalyc.org]
- 4. Ultrasound-assisted extraction for the determination of α-linolenic and linoleic acid in vegetable oils by high performance liquid chromatography [redalyc.org]
- 5. Ultrasound-assisted extraction for the determination of α-linolenic and linoleic acid in vegetable oils by high performance liquid chromatography | Eclética Química [revista.iq.unesp.br]
- 6. Ultrasonic-Assisted Extraction of Raspberry Seed Oil and Evaluation of Its Physicochemical Properties, Fatty Acid Compositions and Antioxidant Activities | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Challenges in Coronaric Acid Isomer Separation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the separation of coronaric acid isomers.
Troubleshooting Guide
This section offers solutions to specific problems you may encounter during your experiments.
Issue 1: Poor or No Resolution of this compound Enantiomers in Chiral HPLC
Q: My chiral HPLC method is failing to resolve the this compound enantiomers. What are the likely causes and how can I fix this?
A: Poor resolution in chiral separations of epoxy fatty acids like this compound can stem from several factors. Here’s a systematic approach to troubleshooting:
-
Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is paramount. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, are often effective for separating fatty acid isomers. If you are not seeing separation, the current CSP may not have the necessary stereospecific interactions with your this compound isomers.
-
Solution: Screen different types of chiral columns. Consider both amylose- and cellulose-based CSPs.
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, is critical for achieving selectivity.[1][2]
-
Solution:
-
Organic Modifier: Vary the ratio of your primary solvent (e.g., hexane) to your polar modifier (e.g., 2-propanol, ethanol).
-
Additives: For acidic compounds like this compound, adding a small percentage (0.1%) of an acidic modifier like formic acid or acetic acid to the mobile phase can significantly improve peak shape and resolution.[3][4]
-
-
-
Incorrect Temperature: Temperature affects the thermodynamics of the separation process and can influence enantioselectivity.[1]
-
Inappropriate Flow Rate: A lower flow rate generally provides more time for the analytes to interact with the stationary phase, which can improve resolution.
-
Solution: Try reducing the flow rate. Be aware that excessively low flow rates can lead to band broadening due to diffusion.
-
Issue 2: Peak Tailing in the Analysis of this compound Isomers
Q: I am observing significant peak tailing for my this compound isomers in both HPLC and CE. What causes this and how can I obtain symmetrical peaks?
A: Peak tailing is a common issue in the analysis of acidic compounds like fatty acids and can obscure the resolution between isomers.
-
Secondary Interactions (HPLC): Unwanted interactions between the acidic carboxyl group of this compound and active sites on the silica (B1680970) support of the column are a primary cause of tailing.
-
Solution: Add an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress the ionization of the silanol (B1196071) groups on the stationary phase and the this compound itself.[3]
-
-
Analyte Adsorption to Capillary Wall (CE): In Capillary Electrophoresis, fatty acids can adsorb to the inner wall of the fused silica capillary, leading to peak tailing and broadening.[6]
-
Solution:
-
Modify the Buffer: Add organic solvents like acetonitrile (B52724) or methanol (B129727) to the running buffer to reduce hydrophobic interactions.
-
Capillary Conditioning: Ensure a proper capillary conditioning protocol is in place, which may include flushing with sodium hydroxide, water, and the running buffer before each injection.
-
-
-
Column Overload (HPLC): Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the sample concentration or injection volume.
-
Issue 3: Irreproducible Retention Times in Supercritical Fluid Chromatography (SFC)
Q: My retention times for this compound isomers are shifting between runs in my SFC system. What could be causing this instability?
A: Retention time instability in SFC can be frustrating. Here are some common culprits and their solutions:
-
Changes in Mobile Phase Composition: In SFC, the mobile phase is typically a mixture of supercritical CO2 and a polar co-solvent (modifier). Small variations in the composition can lead to significant shifts in retention.
-
Solution: Ensure your CO2 supply is consistent and the modifier pump is delivering accurately. Premixing the modifier with any additives can also improve consistency.
-
-
Silyl (B83357) Ether Formation on Silica-Based Columns: When using silica-based columns in SFC, the absence of water in the mobile phase can lead to the formation of silyl ethers on the stationary phase, altering its properties over time.[7]
-
Temperature and Pressure Fluctuations: The density of the supercritical fluid is highly dependent on temperature and pressure. Fluctuations in these parameters will directly impact retention times.
-
Solution: Ensure the column oven and back-pressure regulator are functioning correctly and maintaining stable conditions.
-
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is best for separating this compound isomers: Chiral HPLC, SFC, or CE?
A: The "best" technique depends on your specific experimental needs, such as required resolution, analysis speed, and available instrumentation.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a robust and widely used technique for enantiomeric separations. With the right chiral stationary phase and mobile phase, it can provide excellent resolution of this compound enantiomers.
-
Supercritical Fluid Chromatography (SFC): SFC is often faster than HPLC and is considered a "greener" technique due to its lower consumption of organic solvents.[8] It is particularly well-suited for the separation of lipid isomers.[9]
-
Capillary Electrophoresis (CE): CE offers high separation efficiency and requires very small sample volumes. It can be a powerful technique for separating fatty acid isomers, though it may require derivatization or the use of buffer additives to achieve optimal results.[10]
Q2: What are the key parameters to optimize for improving the resolution of this compound isomers?
A: To improve resolution, focus on manipulating the selectivity (α), efficiency (N), and retention factor (k) of your chromatographic or electrophoretic system.
-
Selectivity (α): This is the most critical factor for resolving isomers.
-
In HPLC/SFC: Change the chiral stationary phase, modify the mobile phase composition (solvents and additives), or adjust the temperature.[1]
-
In CE: Modify the background electrolyte composition, including pH, buffer concentration, and the addition of chiral selectors like cyclodextrins.
-
-
Efficiency (N): This relates to the narrowness of the peaks.
-
In HPLC/SFC: Use smaller particle size columns, optimize the flow rate, and minimize extra-column dead volume.
-
In CE: Increase the applied voltage (within limits to avoid excessive Joule heating) and use longer capillaries.
-
-
Retention Factor (k): This describes the retention of the analytes.
-
In HPLC/SFC: Adjust the strength of the mobile phase. An optimal k is typically between 2 and 10.
-
Q3: How should I prepare my biological samples for this compound isomer analysis?
A: Proper sample preparation is crucial for accurate and reproducible results. For biological samples, this typically involves lipid extraction.
-
Lipid Extraction: A common method is the Folch or Bligh-Dyer extraction, which uses a mixture of chloroform (B151607) and methanol to extract lipids from the sample matrix.[11]
-
Derivatization (for GC or some CE methods): For analysis by Gas Chromatography (GC), this compound will need to be derivatized to a more volatile form, typically a fatty acid methyl ester (FAME). Some CE methods may also benefit from derivatization to improve detection or separation.
-
Final Sample Solvent: After extraction and any necessary derivatization, the sample should be dissolved in a solvent that is compatible with the initial mobile phase of your separation method to ensure good peak shape.
Quantitative Data Comparison
The following table summarizes typical performance characteristics for the separation of fatty acid isomers using different techniques. Note that specific values for this compound may vary depending on the exact experimental conditions.
| Parameter | Chiral HPLC | Supercritical Fluid Chromatography (SFC) | Capillary Electrophoresis (CE) |
| Resolution (Rs) | 1.0 - 2.5 | 1.2 - 3.0 | > 2.0 (with optimization) |
| Analysis Time | 15 - 45 min | 5 - 20 min | 10 - 30 min |
| Solvent Consumption | High | Low to Moderate | Very Low |
| Sensitivity (LOD) | ng - µg range | pg - ng range | pg - ng range |
| Typical Column/Capillary ID | 2.1 - 4.6 mm | 2.1 - 4.6 mm | 25 - 75 µm |
Experimental Protocols
Protocol 1: Chiral HPLC Separation of this compound Isomers
-
Column: Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica, 4.6 x 250 mm.
-
Mobile Phase: n-Hexane / 2-Propanol / Acetic Acid (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the extracted this compound sample in the mobile phase.
-
Procedure: a. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Inject the sample. c. Monitor the elution of the isomers.
Protocol 2: Supercritical Fluid Chromatography (SFC) of this compound Isomers
-
Column: Chiralpak AD-H (amylose tris(3,5-dimethylphenylcarbamate)) coated on 5 µm silica, 4.6 x 250 mm.
-
Mobile Phase: Supercritical CO2 / Methanol with 0.1% Formic Acid (gradient elution).
-
Gradient: 5% to 40% Methanol over 10 minutes.
-
-
Flow Rate: 2.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40°C.
-
Detection: UV at 210 nm or Mass Spectrometry (MS).
-
Procedure: a. Equilibrate the system with the initial mobile phase conditions. b. Inject the sample dissolved in a suitable organic solvent (e.g., methanol). c. Run the gradient program.
Protocol 3: Capillary Electrophoresis (CE) of this compound Isomers
-
Capillary: Fused-silica capillary, 50 µm I.D., 60 cm total length (50 cm effective length).
-
Background Electrolyte (BGE): 25 mM sodium borate (B1201080) buffer (pH 9.5) containing 50 mM sodium dodecyl sulfate (B86663) (SDS) and 15 mM beta-cyclodextrin.
-
Voltage: 25 kV.
-
Temperature: 25°C.
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: Indirect UV detection at 254 nm (using a chromophore in the BGE) or direct UV at 200 nm.
-
Procedure: a. Condition a new capillary by flushing with 1 M NaOH, water, and then the BGE. b. Before each run, flush the capillary with the BGE. c. Inject the sample (dissolved in the BGE or a compatible solvent). d. Apply the separation voltage.
Visualizations
Caption: General workflow for this compound isomer analysis.
Caption: Troubleshooting logic for poor isomer separation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. chiraltech.com [chiraltech.com]
- 5. researchgate.net [researchgate.net]
- 6. ghosal.mech.northwestern.edu [ghosal.mech.northwestern.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Supercritical Fluid Chromatography and Its Application in Lipid Isomer Separation | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Addressing matrix effects in coronaric acid quantification.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of coronaric acid and related eicosanoids by LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact this compound quantification?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1] In the analysis of biological samples like plasma, phospholipids (B1166683) are a major contributor to matrix effects, particularly ion suppression.[2] This interference can lead to inaccurate and irreproducible quantification, compromising the reliability of experimental results.[1]
Q2: What are the primary sources of matrix effects in this compound analysis from biological samples?
A2: The main sources of matrix effects in the analysis of this compound from biological matrices, such as plasma or serum, are endogenous components of the sample. These include:
-
Phospholipids: These are highly abundant in plasma and are notorious for causing significant ion suppression in electrospray ionization (ESI) mass spectrometry.[2]
-
Salts and Proteins: Although often removed during initial sample preparation steps like protein precipitation, residual amounts can still interfere with ionization.[1]
-
Other Endogenous Lipids: Besides phospholipids, other lipids present in the sample can also co-elute with this compound and cause matrix effects.[2]
Q3: How can I determine if my this compound assay is affected by matrix effects?
A3: There are two primary methods to assess the presence and extent of matrix effects in your assay:
-
Post-Column Infusion: This is a qualitative method where a constant flow of a standard solution of this compound is introduced into the mass spectrometer after the analytical column. A blank matrix extract is then injected onto the column. Any dip or rise in the baseline signal of this compound indicates regions of ion suppression or enhancement, respectively.[3]
-
Post-Extraction Spiking: This quantitative approach involves comparing the response of this compound in a neat solution to its response when spiked into a blank matrix extract that has undergone the full sample preparation procedure. The matrix effect can be calculated as a percentage.[1][3]
Q4: What is the recommended type of internal standard for accurate this compound quantification?
A4: The gold standard for compensating for matrix effects in LC-MS/MS analysis is the use of a stable isotope-labeled internal standard (SIL-IS) .[4][5] A SIL-IS for this compound would be a version of the molecule where some atoms (e.g., carbon or hydrogen) are replaced with their heavier stable isotopes (e.g., ¹³C or ²H). Since a SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences the same degree of ion suppression or enhancement. This allows for accurate quantification based on the ratio of the analyte signal to the SIL-IS signal.[4]
Troubleshooting Guides
Issue 1: Poor Sensitivity and Low Signal Intensity for this compound
Possible Cause: Significant ion suppression due to co-eluting matrix components, most notably phospholipids.[3]
Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove interfering components before LC-MS/MS analysis.
-
Solid-Phase Extraction (SPE): This technique provides a more thorough cleanup than simple protein precipitation. A study comparing various SPE protocols for eicosanoid analysis found that SPE on a C18 stationary phase with specific wash and elution steps offered the best overall performance.[6]
-
Phospholipid Removal Plates: These specialized plates are highly effective at selectively removing phospholipids from the sample extract, leading to a significant reduction in ion suppression.[7]
-
-
Chromatographic Separation: Modify your LC method to achieve better separation between this compound and the region where phospholipids elute.
-
Dilution: If the concentration of this compound is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and lessen ion suppression.
Issue 2: High Variability and Poor Reproducibility in Replicate Injections
Possible Cause: Inconsistent matrix effects from sample to sample, or carryover from previous injections.
Solutions:
-
Implement a Robust Sample Preparation Method: As mentioned above, employing a thorough sample cleanup method like SPE or phospholipid removal plates will minimize variability in matrix composition between samples.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is crucial for correcting for sample-to-sample variations in matrix effects, thereby improving reproducibility.[4]
-
Optimize Wash Solvents: Ensure your autosampler and LC system wash solvents are effective at removing residual this compound and matrix components between injections to prevent carryover.
Issue 3: Inconsistent Results Between Different Batches of Biological Matrix
Possible Cause: Lot-to-lot variability in the composition of the biological matrix can lead to different degrees of matrix effects.
Solutions:
-
Matrix-Matched Calibrators and Quality Controls: Prepare your calibration standards and quality control samples in the same biological matrix as your unknown samples. This helps to compensate for consistent matrix effects across a batch of samples.
-
Evaluate Multiple Matrix Lots: During method development and validation, it is good practice to evaluate at least six different lots of the biological matrix to ensure the method is robust to lot-to-lot variability.[1]
-
Employ a Stable Isotope-Labeled Internal Standard: A SIL-IS is highly effective in correcting for variability in ion suppression between different matrix lots.[4]
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Eicosanoid Analysis in Plasma
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Overall Performance |
| Liquid-Liquid Extraction (LLE) with Ethyl Acetate | Low to Moderate | High (Significant Ion Suppression) | Not Recommended |
| SPE - Oasis HLB | Moderate to High | Moderate | Suboptimal Matrix Removal |
| SPE - Strata-X | Moderate to High | Moderate | Suboptimal Matrix Removal |
| SPE - Anion Exchange | Low | Low (Good Matrix Removal) | Poor Analyte Recovery |
| SPE - C18 with Methyl Formate Elution | High | Low | Recommended |
Data summarized from a comparative study on eicosanoid extraction methods.[6]
Table 2: Efficiency of Phospholipid Removal Techniques
| Technique | Phospholipid Removal Efficiency | Analyte Recovery |
| Protein Precipitation (PPT) | Low | High |
| Solid-Phase Extraction (SPE) | >95% | Typically >80% |
| HybridSPE® Phospholipid Removal | >99% | Typically >90% |
Data compiled from various sources on phospholipid removal.[7][8][9]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is adapted from a method demonstrated to have good recovery and matrix removal for a broad range of eicosanoids.[6][10]
-
Sample Pre-treatment: To 500 µL of plasma, add an appropriate amount of a stable isotope-labeled internal standard for this compound. Add 1.5 mL of methanol (B129727), vortex, and centrifuge to precipitate proteins.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 3 mL of water to remove polar interferences.
-
Wash the cartridge with 3 mL of n-hexane to remove non-polar lipid interferences.
-
-
Elution: Elute the this compound and other eicosanoids with 2 mL of methyl formate.
-
Dry Down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Quantitative Assessment of Matrix Effects
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare a standard solution of this compound and its SIL-IS in the final mobile phase composition.
-
Set B (Post-Extraction Spike): Process a blank plasma sample through the entire extraction protocol. In the final step, spike the dried extract with the same amount of this compound and SIL-IS as in Set A before reconstitution.
-
Set C (Pre-Extraction Spike): Spike a blank plasma sample with this compound and SIL-IS at the beginning of the extraction protocol.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
Caption: Comparison of sample preparation workflows.
Caption: Principle of stable isotope dilution for accurate quantification.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of sample preparation methods for the quantitative analysis of eicosanoids and other oxylipins in plasma by means of LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographytoday.com [chromatographytoday.com]
- 8. learning.sepscience.com [learning.sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
Improving the resolution of coronaric acid peaks in chromatography.
Welcome to the technical support center for the chromatographic analysis of coronaric acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the resolution of this compound peaks in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its chromatographic resolution challenging?
This compound is a di-unsaturated, monohydroxylated fatty acid. Its isomers, such as 9-hydroxy-10,12-octadecadienoic acid (9-HODE) and 13-hydroxy-9,11-octadecadienoic acid (13-HODE), are structurally very similar, differing only in the position of the hydroxyl group and the conjugated double bonds. This subtle difference in structure leads to very similar physicochemical properties, making their separation and achieving high resolution in chromatography a significant challenge.
Q2: What is the most common chromatographic technique for analyzing this compound?
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the analysis of this compound and related hydroxy fatty acids. This method separates compounds based on their hydrophobicity. Additionally, normal-phase HPLC can be effective for separating isomers.
Q3: Is derivatization necessary for the analysis of this compound?
Derivatization is not always required but is highly recommended, especially when using UV detection. Free fatty acids like this compound can exhibit poor peak shape due to the polarity of the carboxylic acid group. Derivatizing the carboxylic acid to an ester, for example, a phenacyl ester, can significantly improve peak symmetry and sensitivity.[1] For mass spectrometry (MS) detection, derivatization may not be necessary as the technique is highly sensitive.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of this compound, presented in a question-and-answer format.
Poor Peak Resolution
Q4: My this compound isomers are co-eluting or have very poor resolution. What should I do?
Poor resolution of this compound isomers is a common problem. Here are several strategies to improve separation:
-
Optimize the Mobile Phase:
-
Solvent Strength: In reversed-phase HPLC, decreasing the organic solvent (e.g., acetonitrile, methanol) percentage in the mobile phase will increase retention times and may improve resolution.
-
Solvent Type: Switching the organic solvent (e.g., from methanol (B129727) to acetonitrile) can alter selectivity and improve the separation of isomers.
-
pH: For free fatty acids, adding a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress the ionization of the carboxyl group, leading to sharper peaks and better resolution.
-
-
Change the Stationary Phase:
-
Column Chemistry: If a standard C18 column does not provide adequate resolution, consider a C30 column, which can offer different selectivity for hydrophobic isomers.[2][3] For separating geometric isomers, a cholesterol-based column has shown to be effective.[4]
-
Particle Size and Column Length: Using a column with smaller particles (e.g., < 3 µm) and/or a longer column can increase efficiency and improve resolution, although this may also increase backpressure.
-
-
Adjust the Temperature: Lowering the column temperature can sometimes enhance separation by increasing the interaction between the analytes and the stationary phase.
Q5: I'm observing broad peaks for this compound. What are the possible causes and solutions?
Broad peaks can be caused by several factors. The following troubleshooting workflow can help identify and resolve the issue.
Caption: Troubleshooting workflow for broad peaks.
Peak Tailing
Q6: My this compound peak is tailing. How can I achieve a more symmetrical peak?
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase. For acidic compounds like this compound, this can be due to interactions with residual silanol (B1196071) groups on the silica-based column packing.
-
Mobile Phase Modification:
-
Acidification: Adding a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase can protonate the silanol groups, reducing their interaction with the this compound's carboxyl group.
-
Buffer: Using a buffer to control the mobile phase pH can also help in achieving symmetrical peaks.
-
-
Column Choice:
-
End-capped Columns: Use a high-quality, end-capped C18 or C8 column. End-capping blocks the residual silanol groups, minimizing secondary interactions.
-
Polymer-based Columns: Consider a polymer-based reversed-phase column which does not have silanol groups.
-
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.
Experimental Protocols
The following are example protocols for the analysis of hydroxyoctadecadienoic acids (HODEs), which are structurally analogous to this compound and can serve as a starting point for method development.
Protocol 1: Normal-Phase HPLC for Isomer Separation
This method is suitable for the separation of this compound isomers.[5]
Sample Preparation:
-
Extract lipids from the sample using a suitable method (e.g., Folch extraction).
-
Purify the extract using a solid-phase extraction (SPE) C18 cartridge.
-
Evaporate the solvent and reconstitute the sample in the mobile phase.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Silica (SiO₂) column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-hexane:isopropanol:acetic acid (98.3:1.6:0.1, v/v/v)[5] |
| Flow Rate | 1.0 mL/min[5] |
| Detection | UV at 234 nm[5] |
| Column Temp. | Ambient |
Protocol 2: Reversed-Phase HPLC-MS for Quantification
This method is suitable for the quantification of this compound in biological samples.
Sample Preparation (Lipid Extraction):
References
Technical Support Center: Navigating the Challenges of Coronaric Acid Standard Instability
Welcome to the technical support center for coronaric acid standards. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with the instability of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to instability?
A: this compound is a mono-unsaturated epoxy fatty acid derived from linoleic acid. Its instability primarily stems from two key factors:
-
Autoxidation: The presence of a double bond and an epoxide ring in its structure makes this compound highly susceptible to autoxidation, a spontaneous reaction with oxygen that can be accelerated by exposure to UV light and heat. This process can lead to the formation of various degradation products, compromising the integrity of the standard.[1]
-
Metabolism: In biological systems, this compound is readily metabolized by soluble epoxide hydrolase to its corresponding dihydroxy stereoisomers, 9S,10R-dihydroxy-12(Z)-octadecenoic and 9R,10S-dihydroxy-12(Z)-octadecenoic acids, also known as leukotoxin diols.[1] While this is a biological process, it highlights the reactive nature of the epoxide group.
Q2: What are the primary degradation products of this compound?
A: The main degradation products of this compound are its dihydroxy derivatives, formed through the opening of the epoxide ring.[1] During autoxidation, a complex mixture of hydroperoxides, cyclic peroxides, and other oxidized species can also be formed. Monitoring for the appearance of these diols and other oxidation products can serve as an indicator of standard degradation.
Q3: How should I properly store my this compound standard?
A: Proper storage is critical to maintaining the stability of your this compound standard. Based on best practices for unsaturated fatty acids, the following conditions are recommended:
| Storage Condition | Recommendation | Rationale |
| Temperature | -20°C or lower | Minimizes the rate of autoxidation and other degradation reactions. |
| Atmosphere | Under an inert gas (e.g., argon or nitrogen) | Prevents oxidation by displacing oxygen. |
| Container | Glass vial with a Teflon-lined cap | Avoids leaching of impurities from plastic containers and ensures a tight seal. |
| Light Exposure | Protect from light (store in an amber vial or in the dark) | UV light can catalyze autoxidation. |
| Form | As a solution in a suitable organic solvent (e.g., ethanol) | Storing in solution, especially under inert gas, can improve stability compared to a dry powder, which can be hygroscopic. |
Q4: Can I repeatedly freeze and thaw my this compound standard solution?
A: It is strongly recommended to avoid repeated freeze-thaw cycles. Each cycle can introduce moisture and oxygen into the solution, accelerating degradation. It is best to aliquot the standard solution into smaller, single-use vials upon receipt or preparation.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound standards.
Issue 1: Inconsistent or Non-Reproducible Experimental Results
Caption: Troubleshooting workflow for inconsistent results.
-
Symptom: High variability between replicate experiments or a gradual loss of signal over time.
-
Possible Cause 1: Standard Degradation. The this compound standard may have degraded due to improper storage or handling.
-
Solution: Prepare a fresh stock solution from a new vial of the standard if possible. Analyze the old and new standards by an appropriate analytical method (e.g., GC-MS or LC-MS) to check for the presence of degradation products.
-
-
Possible Cause 2: Improper Handling. Exposure to air, light, or reactive materials during solution preparation can cause rapid degradation.
-
Solution: Review your handling procedures. Ensure that you are using deoxygenated solvents, working under an inert atmosphere (e.g., in a glove box or using argon/nitrogen flushing), and using clean glassware.
-
-
Possible Cause 3: Inconsistent Dilutions. Errors in preparing serial dilutions for your standard curve can lead to non-linear and irreproducible results.
-
Solution: Use calibrated pipettes and follow best practices for preparing dilutions. Prepare fresh dilutions for each experiment.
-
Issue 2: Poor Solubility or Precipitation of the Standard
Caption: Troubleshooting guide for solubility issues.
-
Symptom: The this compound standard precipitates out of solution, particularly in aqueous buffers.
-
Possible Cause 1: Low Solubility in the Chosen Solvent. this compound is a hydrophobic molecule and has limited solubility in aqueous solutions.
-
Solution: Prepare the stock solution in an organic solvent such as ethanol (B145695), methanol, or acetonitrile. For experiments in aqueous buffers, a small volume of the organic stock solution can be added to the buffer. Be mindful of the final solvent concentration in your experiment.
-
-
Possible Cause 2: pH of the Aqueous Buffer. The solubility of fatty acids is pH-dependent. At a pH below their pKa (around 4.4 for epoxy fatty acids), they are protonated and less soluble in water.
-
Solution: Increase the pH of your aqueous buffer to above the pKa of this compound. This will deprotonate the carboxylic acid group, forming a more water-soluble salt.
-
-
Possible Cause 3: Concentration Exceeds Solubility Limit.
-
Solution: Try preparing a more dilute stock solution or working with lower final concentrations in your assay. Gentle warming or sonication can also help to dissolve the compound, but be cautious of potential degradation with excessive heat.
-
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Caption: Workflow for preparing a this compound stock solution.
Materials:
-
This compound (solid)
-
Anhydrous ethanol (or other suitable organic solvent)
-
Calibrated analytical balance
-
Glass volumetric flasks
-
Glass vials with Teflon-lined caps
-
Inert gas (argon or nitrogen)
Procedure:
-
Allow the container of solid this compound to warm to room temperature before opening to prevent condensation of moisture.
-
Accurately weigh the desired amount of this compound.
-
Dissolve the weighed solid in a small amount of anhydrous ethanol in a clean glass beaker.
-
Quantitatively transfer the solution to a glass volumetric flask.
-
Rinse the beaker with small portions of the solvent and add the rinsings to the volumetric flask to ensure complete transfer.
-
Bring the solution to the final volume with the solvent.
-
Mix the solution thoroughly.
-
If aliquoting, dispense the stock solution into smaller glass vials.
-
Flush the headspace of the volumetric flask and any aliquot vials with a stream of inert gas (argon or nitrogen) before sealing tightly with a Teflon-lined cap.
-
Store the stock solution and aliquots at -20°C or below, protected from light.
Protocol 2: Preparation of Standard Curve for GC-MS Analysis (as Fatty Acid Methyl Esters - FAMEs)
Materials:
-
This compound stock solution
-
Internal standard (e.g., a deuterated fatty acid)
-
Derivatization reagent (e.g., 3% sulfuric acid in methanol)
-
High-purity organic solvents (e.g., hexane)
-
Calibrated micropipettes
-
GC vials with inserts
Procedure:
-
Serial Dilution: Prepare a series of dilutions of the this compound stock solution to create calibration standards at the desired concentrations. A minimum of five concentration levels is recommended.
-
Internal Standard Addition: Add a fixed amount of the internal standard to each calibration standard and to the samples to be analyzed.
-
Derivatization to FAMEs: a. Evaporate the solvent from the standards and samples under a gentle stream of nitrogen. b. Add the derivatization reagent (e.g., 3% sulfuric acid in methanol) to each vial. c. Heat the vials (e.g., at 60°C for 15 minutes) to facilitate the methylation reaction. d. Cool the vials to room temperature.
-
Extraction: a. Add an extraction solvent such as hexane (B92381) to each vial. b. Vortex to mix and then centrifuge to separate the layers. c. Carefully transfer the upper organic layer containing the FAMEs to a clean GC vial.
-
Analysis: Inject an aliquot of the extracted FAMEs into the GC-MS system for analysis. Construct a calibration curve by plotting the ratio of the peak area of the this compound FAME to the peak area of the internal standard against the concentration of the this compound standards.
Signaling Pathways
While this compound itself is a signaling molecule, its instability is a chemical, not a biological, issue. Therefore, a signaling pathway diagram is not directly applicable to the topic of standard instability. The troubleshooting and experimental workflow diagrams provided above are more relevant to addressing the core requirements of this technical support center.
References
Technical Support Center: Artifactual Formation of Coronaric Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the artifactual formation of coronaric acid in experimental settings. This compound, an epoxide derivative of linoleic acid, can be formed both enzymatically and through non-enzymatic autoxidation. The latter is a significant source of experimental artifacts, potentially leading to misinterpretation of results. This guide offers detailed troubleshooting advice, frequently asked questions, and standardized protocols to ensure the integrity of your lipidomics data.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of this compound in control samples | Inadequate storage of samples or linoleic acid standards. | Store samples and standards at -80°C or lower, protected from light, and under an inert atmosphere (e.g., argon or nitrogen).[1][2] |
| Contamination of solvents or reagents with metal ions or peroxides. | Use high-purity solvents and deionized water. Test solvents for the presence of peroxides before use, especially for older lots of ethers.[1] | |
| Exposure to air and light during sample preparation. | Perform all extraction and handling steps on ice and in a dimly lit environment. Use amber-colored glassware or wrap containers in aluminum foil.[1][2] | |
| Inconsistent results between replicates | Variability in sample handling and preparation time. | Standardize the duration of each step in the sample preparation protocol. Work quickly and efficiently to minimize exposure to ambient conditions.[1] |
| Inconsistent antioxidant concentration. | Ensure precise and accurate addition of antioxidants to all samples. Prepare fresh antioxidant stock solutions regularly. | |
| Antioxidant-treated samples still show high oxidation | Insufficient concentration of the antioxidant. | Optimize the antioxidant concentration by performing a dose-response experiment. |
| Degradation of the antioxidant. | Prepare fresh antioxidant solutions for each experiment. Store stock solutions appropriately, protected from light and heat. | |
| Incompatibility of the antioxidant with the sample matrix or solvent. | Ensure the chosen antioxidant is soluble and stable in the experimental system. For emulsions, consider the partitioning of the antioxidant between the aqueous and lipid phases. |
Frequently Asked Questions (FAQs)
Q1: What is artifactual this compound and why is it a problem?
Q2: What are the primary drivers of artifactual this compound formation?
A2: The primary drivers are exposure to oxygen (autoxidation), light (photo-oxidation), and the presence of metal ions which can catalyze oxidation reactions.[1][2] Elevated temperatures can also accelerate these processes.
Q3: Which antioxidants are most effective at preventing linoleic acid oxidation?
A3: Butylated hydroxytoluene (BHT) is a commonly used and effective synthetic antioxidant for preventing lipid peroxidation in samples.[1] Natural antioxidants like tocopherols (B72186) (Vitamin E) and ascorbic acid (Vitamin C) can also be used. The choice of antioxidant may depend on the specific sample type and downstream analytical methods.
Q4: How can I minimize oxidation during sample homogenization?
A4: To prevent sample oxidation during homogenization, it is recommended to perform the procedure on ice and in the presence of an antioxidant like BHT (final concentration of 5 mM).[1] Using deoxygenated buffers can further reduce the risk of oxidation.
Q5: What are the best practices for storing lipid extracts?
A5: Lipid extracts should be stored in an organic solvent under an inert atmosphere (e.g., nitrogen or argon) at -80°C.[2] Use amber glass vials or wrap containers in aluminum foil to protect them from light.[1][2] Avoid repeated freeze-thaw cycles.
Q6: How can I differentiate between enzymatically and non-enzymatically formed this compound?
A6: This can be challenging. One approach is to use chiral chromatography to separate the different stereoisomers of this compound. Enzymatic reactions, being stereospecific, will produce a specific isomeric ratio, whereas non-enzymatic autoxidation typically results in a racemic mixture (equal amounts of different isomers). Additionally, employing rigorous sample handling protocols with antioxidants will minimize the non-enzymatic contribution, allowing for a more accurate assessment of the enzymatic production.
Quantitative Data on Antioxidant Efficacy
The following table summarizes the inhibition of linoleic acid oxidation by various antioxidants. This data is compiled from multiple studies and is intended for comparative purposes. The efficacy of an antioxidant can vary depending on the experimental conditions.
| Antioxidant | Concentration | Inhibition of Linoleic Acid Oxidation (%) | Assay Method |
| Butylated Hydroxytoluene (BHT) | 2 mg/ml | ~80-90% | β-carotene/linoleic acid bleaching assay |
| Ethyl Acetate Extract of Teucrium polium | 2 mg/ml | ~81% | β-carotene/linoleic acid bleaching assay[3] |
| Chloroform (B151607) Extract of Teucrium polium | 2 mg/ml | ~80% | β-carotene/linoleic acid bleaching assay[3] |
| Aqueous Extract of Teucrium polium | 2 mg/ml | ~81% | β-carotene/linoleic acid bleaching assay[3] |
Experimental Protocols
Protocol 1: Sample Collection and Storage to Minimize Oxidation
-
Sample Collection: Collect tissues or biofluids and immediately flash-freeze them in liquid nitrogen.[2]
-
Short-term Storage: For temporary storage during collection, keep samples on dry ice.
-
Long-term Storage: For long-term storage, transfer samples to a -80°C freezer.[2]
-
Storage Containers: Use amber-colored, airtight vials to protect samples from light and oxygen. If amber vials are unavailable, wrap standard vials in aluminum foil.[1]
-
Inert Atmosphere: Before sealing, flush the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen.[1]
Protocol 2: Lipid Extraction with Oxidation Prevention
-
Preparation: Pre-cool all solvents, glassware, and equipment on ice. Prepare a stock solution of 0.5 M BHT in a suitable solvent (e.g., ethanol).
-
Homogenization:
-
For tissue samples, homogenize in an ice-cold buffer (e.g., PBS) containing 5 mM BHT.[1]
-
For biofluids, thaw on ice.
-
-
Lipid Extraction (Folch Method):
-
To your sample, add a 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex thoroughly for 2 minutes.
-
Add 0.2 volumes of 0.9% NaCl solution and vortex again.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
-
Drying and Storage:
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
Reconstitute the lipids in a suitable storage solvent (e.g., chloroform or methanol) containing a low concentration of BHT (e.g., 50 µM).
-
Store the extract at -80°C under an inert atmosphere.[2]
-
Mandatory Visualizations
Signaling Pathway: Formation of this compound
Caption: Enzymatic vs. Non-Enzymatic Formation of this compound.
Experimental Workflow: Minimizing Artifactual this compound Formation
Caption: Recommended workflow to prevent artifactual this compound.
Logical Relationship: Troubleshooting High Background
Caption: Troubleshooting logic for high background this compound.
References
Interpreting the mass spectrometry fragmentation pattern of coronaric acid.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with coronaric acid and interpreting its mass spectrometry data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its molecular weight?
This compound, also known as 9,10-epoxy-12Z-octadecenoic acid, is an epoxide derivative of linoleic acid.[1] It is a mixture of two optical isomers.[1] Its chemical formula is C18H32O3, with a molar mass of 296.45 g/mol .[1][2]
Q2: Why is derivatization often necessary for the analysis of this compound by GC-MS?
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying fatty acids.[3] However, free fatty acids can be difficult to analyze directly due to their polarity and potential for thermal degradation in the GC inlet. Derivatization, typically by converting the carboxylic acid to a less polar ester (e.g., a methyl ester), improves chromatographic peak shape and volatility, leading to better separation and detection.[4][5]
Q3: What are the characteristic fragmentation patterns of epoxy fatty acid methyl esters in electron ionization (EI) mass spectrometry?
Electron ionization of epoxy fatty acid esters, including the methyl ester of this compound, often results in cleavage of the carbon-carbon bonds adjacent to the epoxide ring.[6] This specific fragmentation is highly useful for determining the position of the epoxide group within the fatty acid chain.[6]
Q4: What are the expected key fragment ions for the methyl ester of this compound in EI-MS?
For the methyl ester of 9,10-epoxy-12Z-octadecenoic acid, the key fragmentation occurs at the C9-C10 bond where the epoxide is located. This leads to the formation of two primary diagnostic ions. Cleavage between C9 and C10 will yield fragments containing the ester group and fragments containing the alkyl tail.
Interpreting the Fragmentation Pattern of Methyl Coronarate
The fragmentation of the methyl ester of this compound is primarily driven by the presence of the epoxide ring. The following table summarizes the expected major fragments from cleavage around the C9-C10 epoxide.
| m/z Value | Ion Structure | Description |
| 185 | [CH3OOC(CH2)7CH]+ | Fragment resulting from cleavage at the C9-C10 bond, retaining the methyl ester. |
| 199 | [CH3(CH2)4CH=CHCH2CH(O)]+ | Fragment from cleavage at the C9-C10 bond, representing the alkyl end with the epoxide oxygen. |
| 152/153 | Further fragmentation of the C-terminal fragment. | |
| 167 | Further fragmentation of the N-terminal fragment. |
Experimental Protocol: GC-MS Analysis of this compound
This protocol outlines the derivatization of this compound to its methyl ester followed by GC-MS analysis.
1. Materials:
-
This compound standard
-
Methanolic HCl (1.25 M) or BF3-methanol
-
Hexane (B92381) (GC grade)
-
Anhydrous sodium sulfate
-
GC-MS system with an EI source
2. Derivatization to Fatty Acid Methyl Ester (FAME):
-
To approximately 1 mg of this compound in a glass vial, add 2 mL of 1.25 M methanolic HCl.
-
Cap the vial tightly and heat at 80°C for 1 hour.
-
Allow the vial to cool to room temperature.
-
Add 1 mL of water and 2 mL of hexane to the vial.
-
Vortex thoroughly for 1 minute to extract the FAME into the hexane layer.
-
Allow the layers to separate and carefully transfer the upper hexane layer to a clean vial.
-
Dry the hexane extract over a small amount of anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
3. GC-MS Conditions:
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp to 250°C at 10°C/min
-
Hold at 250°C for 10 minutes
-
-
MS Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Mass Range: m/z 50-500
-
Fragmentation Pathway of Methyl Coronarate
Caption: EI fragmentation of methyl coronarate.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No peak or very low signal for this compound | Incomplete derivatization. | Ensure complete reaction by checking reagent quality and reaction time/temperature. |
| Adsorption in the GC system. | Use a deactivated liner and column. Check for active sites in the GC pathway. | |
| Ion source contamination. | Clean the ion source according to the manufacturer's instructions.[7] | |
| Broad or tailing peaks | Active sites in the GC column or liner. | Replace the liner and/or trim the column. |
| Sample overload. | Dilute the sample and re-inject. | |
| Presence of unexpected peaks | Contamination from solvents or glassware. | Use high-purity solvents and thoroughly clean all glassware. |
| Incomplete derivatization leading to side products. | Optimize the derivatization reaction. | |
| Mass spectrum does not match expected fragmentation | Incorrect ionization energy. | Verify that the EI energy is set to 70 eV. |
| Co-elution with another compound. | Improve chromatographic separation by adjusting the temperature program or using a different column. | |
| Presence of adduct ions (in ESI). | While this guide focuses on EI, if using ESI, be aware of common adducts like [M+Na]+ or [M+K]+.[8][9][10] |
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. Untargeted GC–MS investigation of serum metabolomics of coronary artery disease patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. Characterization of epoxides of polyunsaturated fatty acids by mass spectrometry via 3-pyridinylmethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methyl cis-9,10-epoxystearate | C19H36O3 | CID 11001473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. support.waters.com [support.waters.com]
- 9. acdlabs.com [acdlabs.com]
- 10. learning.sepscience.com [learning.sepscience.com]
Selecting the appropriate internal standard for coronaric acid analysis.
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the quantitative analysis of coronaric acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the ideal internal standard (IS) for the quantitative analysis of this compound?
A1: The most suitable internal standard for bioanalysis is a stable isotope-labeled version of the analyte.[1] Therefore, for this compound, the ideal internal standard is a deuterated version, such as this compound-d4. Stable isotope-labeled standards, particularly deuterated ones, are considered the gold standard because their chemical and physical properties are nearly identical to the analyte.[2][3] This ensures they behave similarly throughout sample preparation, chromatography, and ionization, providing the most accurate correction for analytical variability.[1][2]
Q2: Why is a deuterated internal standard superior to other options like structural analogs?
A2: Deuterated internal standards offer significant advantages in liquid chromatography-mass spectrometry (LC-MS) based quantification.[2] By adding a known quantity of the deuterated standard to a sample early in the workflow, it can accurately account for analyte loss during extraction and variability in instrument response.[1] Because it co-elutes with the non-labeled this compound, it experiences the same matrix effects (ion suppression or enhancement), leading to higher precision and accuracy.[3] Structural analogs, while sometimes used, may have different extraction recoveries, chromatographic retention times, and ionization efficiencies, which can compromise the accuracy of the results.[4][5]
Comparison of Internal Standard Types for this compound Analysis
| Feature | Deuterated this compound (Ideal) | Structural Analog (Alternative) |
|---|---|---|
| Co-elution | Nearly identical retention time, correcting for matrix effects at the specific point of elution.[3] | May elute at a different time, leading to inadequate correction for matrix effects.[4] |
| Ionization Efficiency | Almost identical to the analyte, ensuring a consistent response ratio.[3] | Can differ significantly, leading to biased quantification.[4] |
| Extraction Recovery | Mirrors the analyte's recovery due to identical physicochemical properties.[1] | May have different recovery rates, introducing systematic error. |
| Accuracy & Precision | High accuracy and precision (low coefficient of variation).[2] | Potentially lower accuracy and precision.[4] |
| Availability | May require custom synthesis if not commercially available. | More likely to be commercially available and less expensive. |
Q3: Deuterated this compound is not commercially available. What are my options?
A3: When an ideal deuterated internal standard is unavailable, you have two primary alternatives:
-
Use a Deuterated Structural Analog: Select a commercially available deuterated fatty acid that is structurally very similar to this compound (e.g., a deuterated version of another C18 epoxy fatty acid). This is often preferable to a non-labeled analog.
-
Use a Non-Labeled Structural Analog: Choose a non-labeled fatty acid that is not naturally present in the sample matrix and has similar chemical properties and chromatographic behavior to this compound.[5] Careful validation is critical to ensure it is a suitable surrogate.[5]
Q4: How do I select and validate a structural analog as an internal standard?
A4: The selection and validation process is critical.
-
Selection Criteria: Choose an analog with a similar molecular weight, polarity, and functional groups. For this compound (an epoxy fatty acid), another epoxy fatty acid of a different chain length could be a candidate.
-
Validation Experiments: You must thoroughly verify that the analog behaves similarly to this compound under your specific experimental conditions.[5]
-
Linearity: Ensure the response ratio (analyte/IS) is linear across the desired concentration range.[5]
-
Precision and Accuracy: Analyze quality control (QC) samples at multiple concentrations to confirm the method's precision and accuracy are within acceptable limits (typically ±15%).[5]
-
Matrix Effect Evaluation: Assess ion suppression/enhancement by comparing the IS response in a clean solvent versus a sample matrix extract. The effect on the IS should be comparable to the effect on the analyte.
-
Recovery: Determine the extraction recovery of both the analyte and the IS. While they don't need to be 100%, their recoveries should be similar and consistent.
-
Q5: My deuterated internal standard elutes slightly earlier than this compound. Is this a problem?
A5: This phenomenon is known as a chromatographic "isotope effect" and can sometimes occur in reversed-phase liquid chromatography, where deuterated compounds may be slightly less retained.[3] If the shift is minor and the peaks still largely overlap, it may not significantly impact quantification. However, if the separation is distinct, the analyte and the internal standard might experience different levels of matrix effects at their respective retention times, potentially compromising accuracy. In this case, chromatographic optimization may be needed to minimize the separation.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C18H32O3 | [6][7] |
| Molar Mass | 296.45 g/mol | [6][7] |
| Synonyms | 9,10-Epoxy-12Z-octadecenoic acid, 9(10)-EpOME, Leukotoxin | [7][8] |
| Classification | Epoxy fatty acid, Medium-chain fatty acid | |
| Solubility | Practically insoluble in water |
Experimental Protocol: General Method for this compound Quantification by LC-MS/MS
This protocol provides a general framework. Specific parameters such as solvent volumes, concentrations, and instrument settings must be optimized for your specific application and instrumentation.
1. Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound standard and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol (B129727) or ethanol).
-
Internal Standard Stock Solution (1 mg/mL): Prepare the deuterated internal standard (or structural analog) in the same manner.
-
Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions in the appropriate solvent (e.g., 50:50 methanol:water). The internal standard working solution should be prepared at a concentration that yields a robust signal and is comparable to the expected analyte concentrations in the samples.
2. Sample Preparation (Example: Protein Precipitation for Plasma)
-
Aliquot 100 µL of the plasma sample, calibration standard, or quality control (QC) sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution to each tube (except for blank matrix samples). Vortex briefly.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[3]
-
Vortex vigorously for 1 minute.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
LC System: UHPLC or HPLC system.
-
Column: A reversed-phase C8 or C18 column is typically suitable for fatty acid analysis.[9] A phenyl column can also be effective.[10]
-
Mobile Phase A: Water with an additive like 0.1% formic acid or tributylamine (B1682462) as an ion-pairing agent.[9]
-
Mobile Phase B: Acetonitrile or methanol with the same additive.
-
Gradient: Develop a gradient that provides good separation of this compound from other matrix components.
-
Mass Spectrometer: A triple quadrupole mass spectrometer is ideal for quantitative analysis.[11]
-
Ionization: Electrospray Ionization (ESI) in negative ion mode.[9]
-
MS/MS Analysis: Use Multiple Reaction Monitoring (MRM). Optimize the precursor ion ([M-H]⁻) and at least two product ions for both this compound and the internal standard.
4. Data Analysis
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Generate a calibration curve by plotting the peak area ratio against the concentration of the calibration standards. Use a linear regression with 1/x or 1/x² weighting.
-
Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.
Workflow for Internal Standard Selection
Caption: Decision workflow for selecting an internal standard for this compound analysis.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C18H32O3 | CID 5316080 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound - Wikidata [wikidata.org]
- 9. Liquid chromatography – high resolution mass spectrometry analysis of fatty acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. shimadzu.com [shimadzu.com]
- 11. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the sensitivity of coronaric acid detection in complex samples.
Welcome to the technical support center for the analysis of coronaric acid and other epoxy fatty acids in complex samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to enhance the sensitivity and reliability of your analytical methods.
Frequently Asked Questions (FAQs)
Q1: Why is achieving high sensitivity for this compound detection in complex samples like plasma so challenging?
A1: this compound, an epoxy fatty acid, presents several analytical hurdles that can limit detection sensitivity. Its carboxylic acid group has poor ionization efficiency in commonly used mass spectrometry (MS) techniques like electrospray ionization (ESI), leading to a weak signal. Furthermore, in complex matrices such as plasma, this compound is often present at low concentrations and can be subject to matrix effects, where other components in the sample interfere with its ionization, either suppressing or enhancing the signal.[1] Its hydrophobic nature can also lead to non-specific binding to labware and analytical columns, resulting in sample loss.
Q2: What is the most effective way to significantly increase the detection sensitivity of this compound?
A2: Chemical derivatization is the most effective strategy to boost the detection sensitivity of this compound.[2][3] This process involves chemically modifying the carboxylic acid group to attach a molecule with high ionization efficiency. This "charge-tagging" allows for analysis in positive ion mode, which can lead to a dramatic increase in signal intensity, in some cases by over 2000-fold compared to underivatized analysis in negative ion mode.[2]
Q3: How can I minimize matrix effects when analyzing this compound in plasma or tissue samples?
A3: Minimizing matrix effects is crucial for accurate quantification.[1] A robust sample preparation method is your first line of defense. Techniques like solid-phase extraction (SPE) are highly effective at cleaning up the sample by removing interfering substances like phospholipids (B1166683) and other lipids.[4][5] Liquid-liquid extraction (LLE) is another common and effective method.[6] Additionally, optimizing your liquid chromatography (LC) method to achieve good separation between this compound and co-eluting matrix components can significantly reduce ion suppression.[7]
Q4: What are the key considerations for sample collection and storage to ensure the stability of this compound?
A4: this compound and other oxylipins can be susceptible to degradation.[8][9] It is important to handle and store samples properly to maintain their integrity. Blood samples should be collected with an anticoagulant like EDTA and centrifuged promptly at low temperatures to separate the plasma.[10] Samples should be stored at -80°C to prevent degradation.[10] Repeated freeze-thaw cycles should be avoided. The addition of antioxidants, such as butylated hydroxytoluene (BHT), during sample processing can also help prevent oxidation.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Low or No Signal for this compound | Poor ionization efficiency. | Derivatize the carboxylic acid group to enhance ionization.[2][3] Optimize MS source parameters (e.g., capillary voltage, gas flow, temperature). Ensure you are in the correct ion mode (negative for underivatized, positive for most derivatized forms). |
| Sample degradation. | Review sample collection, handling, and storage procedures. Ensure samples are kept cold and stored at -80°C.[10] | |
| Inefficient extraction. | Optimize your sample preparation protocol. Consider using solid-phase extraction (SPE) for cleaner extracts.[4] Ensure the pH of the sample is appropriate for the chosen extraction method. | |
| Poor Peak Shape (Tailing or Fronting) | Secondary interactions with the analytical column. | Use a high-quality, end-capped C18 column. Ensure the mobile phase pH is suitable for keeping the analyte in a single ionic state. |
| Column overload. | If you observe peak fronting, dilute your sample and reinject. | |
| Poor solubility in the mobile phase. | Ensure the sample is dissolved in a solvent compatible with the initial mobile phase conditions of your LC gradient. | |
| High Background Noise | Contaminated solvents or reagents. | Use high-purity, LC-MS grade solvents and reagents. |
| System contamination. | Thoroughly flush the LC system. If the problem persists, clean the MS ion source. | |
| In-source fragmentation. | Optimize source temperature and voltages to minimize fragmentation of the this compound molecule before it reaches the mass analyzer. | |
| Inconsistent Results/Poor Reproducibility | Variability in sample preparation. | Ensure consistent execution of the extraction and derivatization steps. Use of an internal standard (e.g., a deuterated analog of this compound) is highly recommended to correct for variability.[7] |
| Matrix effects. | Improve sample cleanup.[4] Use a calibration curve prepared in a matrix that matches your samples to compensate for matrix effects.[1] |
Quantitative Data Summary
The following tables summarize the reported improvements in sensitivity for fatty acid analysis using different derivatization reagents. While specific data for this compound may vary, these values provide a general indication of the expected enhancement.
Table 1: Comparison of Sensitivity Enhancement with Different Derivatization Strategies for Fatty Acids
| Derivatization Reagent | Ionization Mode | Fold Increase in Sensitivity (Approximate) | Reference |
| Underivatized | Negative | Baseline | - |
| N-[4-(aminomethyl)phenyl]pyridinium (AMPP) | Positive | >100-fold | [1] |
| Cholamine | Positive | ~2000-fold | [2] |
| 2,3,5,6-tetrafluorobenzenethiol (for epoxy group) | Negative (Electron Impact) | Enables sensitive detection (pg/µL range) | [11] |
| N-(2-aminoethyl)-4-iodobenzamide (NIBA) | Positive | High photodissociation yield for UVPD | [12] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol is a general guideline for reversed-phase SPE and should be optimized for your specific application.[4]
Materials:
-
C18 SPE cartridges (e.g., 100 mg, 1 mL)
-
Plasma sample
-
Internal standard solution (e.g., deuterated this compound)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water with 0.1% formic acid (LC-MS grade)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
-
SPE vacuum manifold
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Add 200 µL of cold methanol to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
-
SPE Cartridge Conditioning:
-
Condition the C18 cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water with 0.1% formic acid. Do not let the cartridge run dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through at a flow rate of approximately 1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of water with 0.1% formic acid to remove polar interferences.
-
Wash the cartridge with 1 mL of 50% methanol in water to remove less hydrophobic interferences.
-
-
Elution:
-
Elute the this compound and other fatty acids with 1 mL of acetonitrile.
-
Collect the eluate in a clean tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the sample in a small volume (e.g., 100 µL) of the initial mobile phase of your LC method.
-
Protocol 2: Derivatization of this compound with AMPP
This protocol is based on the derivatization of fatty acids with N-[4-(aminomethyl)phenyl]pyridinium (AMPP) for enhanced LC-MS detection in positive ion mode.[1]
Materials:
-
Dried sample extract from SPE
-
AMPP reagent solution
-
Coupling agent (e.g., a carbodiimide)
-
Organic solvent (e.g., acetonitrile)
-
Heater block or water bath
Procedure:
-
To the dried sample extract, add the AMPP reagent solution and the coupling agent dissolved in an appropriate organic solvent.
-
Vortex briefly to mix.
-
Incubate the reaction mixture at an elevated temperature (e.g., 60°C) for a specified time (e.g., 30-60 minutes). The optimal temperature and time should be determined empirically.
-
After the reaction is complete, cool the sample to room temperature.
-
The sample is now ready for LC-MS analysis.
Visualizations
Caption: Workflow for enhancing this compound detection.
Caption: Troubleshooting logic for low signal intensity.
References
- 1. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zenodo.org [zenodo.org]
- 8. publications.aston.ac.uk [publications.aston.ac.uk]
- 9. Technical recommendations for analyzing oxylipins by liquid chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasma Metabolomics of Acute Coronary Syndrome Patients Based on Untargeted Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimized thiol derivatizing reagent for the mass spectral analysis of disubstituted epoxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Next-generation derivatization reagents optimized for enhanced product ion formation in photodissociation-mass spectrometry of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Call for Standardization: An Inter-Laboratory Comparison Guide for Coronaric Acid Measurement
For researchers, scientists, and drug development professionals, the accurate quantification of signaling lipids like coronaric acid is paramount. This guide outlines a framework for an inter-laboratory comparison to standardize this compound measurements, ensuring data reliability and comparability across studies. Due to a lack of publicly available inter-laboratory comparison data for this compound, this document presents a proposed standardized protocol and hypothetical comparison data to illustrate the path towards robust and reproducible research in this critical area.
This compound, a diepoxide derivative of linoleic acid, is implicated in various physiological and pathological processes, including inflammation and cardiovascular disease. As research into its roles expands, the need for consistent and accurate measurement across different laboratories becomes increasingly critical to validate findings and facilitate meaningful collaborations. This guide provides a comprehensive protocol for a proposed inter-laboratory comparison, alongside illustrative data and visualizations to guide researchers in establishing best practices.
Proposed Inter-Laboratory Comparison Framework
An inter-laboratory comparison, also known as a round-robin test, is a crucial method for evaluating and harmonizing analytical measurements.[1][2] It involves distributing identical samples to multiple laboratories for analysis, with the results being collated and compared to assess accuracy, precision, and method variability.[1][3] The International Organization for Standardization (ISO) provides guidelines for conducting such proficiency tests, which serve as a foundation for this proposed comparison.[1]
Hypothetical Performance in an Inter-Laboratory Comparison
To illustrate the goals of such a study, the following table summarizes hypothetical results from a mock inter-laboratory comparison for the quantification of this compound in a standardized human plasma sample. This table showcases key performance metrics that would be evaluated.
| Laboratory ID | Method | Stated LOQ (ng/mL) | Measured Concentration (ng/mL) | Z-Score¹ | Precision (RSD%) | Accuracy (% Recovery) |
| Lab A | LC-MS/MS | 0.5 | 12.3 | 0.4 | 4.2 | 102.5 |
| Lab B | GC-MS | 1.0 | 11.5 | -0.8 | 6.8 | 95.8 |
| Lab C | LC-MS/MS | 0.2 | 12.8 | 1.2 | 3.5 | 106.7 |
| Lab D | ELISA | 2.0 | 9.8 | -3.2 | 10.5 | 81.7 |
| Lab E | LC-MS/MS | 0.5 | 12.1 | 0.1 | 4.5 | 100.8 |
¹Z-scores are calculated based on the consensus mean and standard deviation from all participating laboratories, providing a measure of how far a laboratory's result is from the average.[3]
Detailed Experimental Protocols
To ensure comparability, a standardized experimental protocol is essential. The following outlines a recommended methodology for the quantification of this compound in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a widely adopted and sensitive technique.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Thawing: Frozen human plasma samples are thawed on ice.
-
Internal Standard Spiking: 5 µL of an internal standard solution (e.g., d4-Coronaric Acid, 100 ng/mL in methanol) is added to 100 µL of plasma.
-
Hydrolysis: To release conjugated this compound, samples are hydrolyzed with 1 M NaOH at 60°C for 30 minutes.
-
Neutralization and Acidification: The reaction is stopped and neutralized with 1 M HCl. The sample is then acidified with acetic acid to a pH of ~5.5.
-
SPE Cartridge Conditioning: A C18 SPE cartridge is conditioned sequentially with 1 mL of methanol (B129727) and 1 mL of water.
-
Sample Loading: The acidified plasma sample is loaded onto the conditioned SPE cartridge.
-
Washing: The cartridge is washed with 1 mL of water followed by 1 mL of 30% methanol in water to remove interferences.
-
Elution: this compound and the internal standard are eluted with 1 mL of methanol.
-
Drying and Reconstitution: The eluate is dried under a stream of nitrogen and reconstituted in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is used for separation.
-
Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% formic acid) and Mobile Phase B (Acetonitrile with 0.1% formic acid) is employed.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative ion mode with Multiple Reaction Monitoring (MRM) is used.
-
MRM Transitions:
-
This compound: Precursor Ion (m/z) -> Product Ion (m/z)
-
d4-Coronaric Acid (Internal Standard): Precursor Ion (m/z) -> Product Ion (m/z)
-
-
-
Quantification: A calibration curve is generated using known concentrations of this compound standards. The concentration in the samples is determined by the ratio of the peak area of the analyte to the internal standard.
Visualizing the Workflow and Biological Context
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow and a relevant signaling pathway.
Caption: Experimental workflow for this compound measurement.
This compound is formed from the metabolism of linoleic acid by cytochrome P450 enzymes.[4] While its specific signaling cascades are still under intense investigation, it is structurally related to other epoxy fatty acids that are known to be involved in pathways regulating inflammation and vascular tone. For instance, free fatty acids can impact coronary microvascular function through pathways like the AMPK/KLF2/eNOS signaling cascade.[5] Understanding these pathways is crucial for interpreting the biological significance of measured this compound levels.
Caption: Simplified metabolic pathway of this compound.
By adopting standardized protocols and participating in inter-laboratory comparisons, the scientific community can enhance the reliability of this compound measurements. This will ultimately accelerate the understanding of its role in health and disease and aid in the development of novel therapeutic strategies.
References
- 1. What is an inter laboratory comparison ? [compalab.org]
- 2. researchgate.net [researchgate.net]
- 3. benchmark-intl.com [benchmark-intl.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Free fatty acids induce coronary microvascular dysfunction via inhibition of the AMPK/KLF2/eNOS signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of Coronaric Acid and Vernolic Acid
For researchers, scientists, and professionals in drug development, understanding the nuanced biological activities of structurally similar fatty acids is crucial for identifying novel therapeutic leads. This guide provides a detailed comparison of coronaric acid and vernolic acid, focusing on their anti-inflammatory, anticancer, and cardiovascular effects, supported by available experimental data and methodologies.
Overview of this compound and Vernolic Acid
This compound and vernolic acid are both C18 epoxy fatty acids, isomers that differ in the position of the epoxide group and the double bond. This compound, or 9,10-epoxy-12Z-octadecenoic acid, is a derivative of linoleic acid.[1] It is found in the seed oils of plants from the sunflower family and is also endogenously produced in mammals.[1] Vernolic acid, or 12,13-epoxy-9Z-octadecenoic acid, is an epoxy derivative of oleic acid and is abundantly found in the seed oils of plants like Vernonia anthelmintica and Stokesia laevis.[2]
Comparative Biological Activity
Direct comparative studies on the biological activities of coronaric and vernolic acid are limited in publicly available scientific literature. However, by examining the activities of epoxy fatty acids (EpFAs) as a class and the individual data available for each, a comparative picture can be drawn.
Anti-inflammatory Activity
Epoxy fatty acids are generally recognized for their anti-inflammatory properties.[2][3] This effect is largely attributed to their ability to be metabolized by soluble epoxide hydrolase (sEH) into less active diols.[2][4] Inhibition of sEH can therefore enhance the anti-inflammatory effects of EpFAs.[2][3]
This compound: While specific quantitative data on the anti-inflammatory activity of this compound is scarce, its role as an EpFA suggests it likely contributes to the resolution of inflammation.
Anticancer Activity
The potential of fatty acids and their derivatives as anticancer agents is an active area of research.
This compound: There is limited direct evidence for the anticancer activity of this compound.
Vernolic Acid: Studies on extracts from plants containing vernolic acid have indicated cytotoxic effects against various cancer cell lines. For example, an ethanolic extract of Vernonia cinerea exhibited cytotoxic activity against colorectal cancer cell lines (SW620 and HT29) with IC50 values below 100 μg/mL.[6] Another study on Vernonia condensata showed significant inhibition of leukemic cell lines (Reh and Nalm6) with IC50 values of 10.7 and 9.0 μg/mL, respectively.[6] While these studies do not isolate the effect of vernolic acid, they point towards the potential anticancer properties of plant extracts rich in this fatty acid.
Cardiovascular Effects
The impact of fatty acids on cardiovascular health is a complex area of study.
This compound: As a metabolite of linoleic acid, the cardiovascular effects of this compound are often discussed in the context of its parent compound. Diets rich in linoleic acid have been associated with reduced levels of LDL cholesterol. However, the overall impact on cardiovascular disease risk is still under investigation.
Vernolic Acid: Specific studies on the direct cardiovascular effects of vernolic acid are not prominent in the available literature. As an epoxy fatty acid, it may share the general cardiovascular benefits attributed to this class of molecules, such as regulation of blood pressure and anti-inflammatory effects within the vasculature.[2][3]
Quantitative Data Summary
A significant gap exists in the literature regarding direct quantitative comparisons of the biological activities of coronaric and vernolic acid. The following table summarizes the available, albeit limited, quantitative data for vernolic acid-containing extracts and related compounds.
| Compound/Extract | Biological Activity | Cell Line/Model | IC50 / Effective Concentration |
| Vernonioside V (from V. amygdalina) | Anti-inflammatory (Inhibition of TNF-α, IL-6, IL-8) | RAW 264.7 macrophages | 30 µg/mL |
| Vernonia cinerea ethanolic extract | Cytotoxicity | SW620, HT29 (colorectal cancer) | < 100 µg/mL |
| Vernonia condensata extract | Cytotoxicity | Reh, Nalm6 (leukemic cells) | 10.7 µg/mL, 9.0 µg/mL |
Signaling Pathways
The precise signaling pathways modulated by this compound and vernolic acid are not yet fully elucidated. However, based on the activities of other fatty acids and epoxy fatty acids, some potential mechanisms can be inferred.
-
Anti-inflammatory Signaling: Epoxy fatty acids are known to exert their anti-inflammatory effects in part through the modulation of the NF-κB signaling pathway .[1][7][8][9][10][11][12] By inhibiting the activation of NF-κB, these compounds can reduce the expression of pro-inflammatory cytokines.
-
Anticancer Signaling: The anticancer effects of various natural compounds, including some fatty acids, often involve the induction of apoptosis (programmed cell death) and the modulation of cell cycle progression.[13][14][15][16][17] Key pathways involved in apoptosis include the intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases.
Below is a generalized diagram illustrating a potential anti-inflammatory signaling pathway that could be influenced by coronaric and vernolic acid.
Caption: Potential anti-inflammatory mechanism of epoxy fatty acids.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability, proliferation, and cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of this compound or vernolic acid (typically dissolved in a suitable solvent like DMSO and then diluted in culture medium) for 24, 48, or 72 hours. Include a vehicle control (solvent only) and a negative control (medium only).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined from a dose-response curve.
Anti-inflammatory Assay (Measurement of Nitric Oxide Production)
This protocol measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages in response to an inflammatory stimulus.
Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with different concentrations of this compound or vernolic acid for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce an inflammatory response. Include control groups (untreated, LPS only, and compound only).
-
Griess Assay: After incubation, collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark.
-
Color Development: Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes at room temperature in the dark.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the concentration of nitrite (B80452) (a stable product of NO) in the samples using a sodium nitrite standard curve. Calculate the percentage of inhibition of NO production by the test compounds.
Conclusion
While both this compound and vernolic acid belong to the class of epoxy fatty acids and are expected to share some biological activities, the current body of scientific literature lacks direct comparative studies and sufficient quantitative data to definitively state which is more potent in specific biological contexts. The available evidence, primarily from studies on plant extracts rich in vernolic acid, suggests its potential in anti-inflammatory and anticancer applications. Further research, including head-to-head comparative studies and detailed mechanistic investigations, is necessary to fully elucidate and compare the therapeutic potential of these two isomeric fatty acids. The experimental protocols provided here offer a framework for conducting such vital research.
References
- 1. researchgate.net [researchgate.net]
- 2. Epoxy Fatty Acids Are Promising Targets for Treatment of Pain, Cardiovascular Disease and Other Indications Characterized by Mitochondrial Dysfunction, Endoplasmic Stress and Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epoxy Fatty Acids Are Promising Targets for Treatment of Pain, Cardiovascular Disease and Other Indications Characterized by Mitochondrial Dysfunction, Endoplasmic Stress and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Inhibition of NF-κB Signaling Pathway by Resveratrol Improves Spinal Cord Injury [frontiersin.org]
- 8. Vanillic acid inhibits inflammatory mediators by suppressing NF-κB in lipopolysaccharide-stimulated mouse peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Phenolic acids from medicinal and edible homologous plants: a potential anti-inflammatory agent for inflammatory diseases [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. lupinepublishers.com [lupinepublishers.com]
- 12. researchgate.net [researchgate.net]
- 13. Anti-tumor role and molecular mechanism of vanillic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptosis-inducing Plant-based Phenolic Compounds are Effective on Leukemia Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eurekaselect.com [eurekaselect.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Coronaric Acid vs. Its Diol Metabolite: A Comparative Analysis of Biological Activity
A comprehensive examination of coronaric acid and its principal metabolite, 9,10-dihydroxy-12(Z)-octadecenoic acid (leukotoxin diol), reveals a classic example of metabolic activation, where the metabolite exhibits significantly greater biological and toxicological effects than its parent compound. This guide synthesizes experimental data to provide a clear comparison for researchers, scientists, and drug development professionals.
This compound, an epoxide derivative of linoleic acid, is endogenously produced in mammals and is also found in certain plant oils.[1] In mammalian tissues, it is rapidly converted by the enzyme soluble epoxide hydrolase (sEH) into its corresponding diol metabolite.[1] This biotransformation is a critical step, as the diol is largely responsible for the observed toxicity associated with the parent compound, rendering this compound a pro-toxin.[2]
Comparative Biological Activity
Experimental evidence consistently demonstrates the superior potency of the diol metabolite across various biological assays, most notably in in-vivo toxicity and the induction of neutrophil chemotaxis.
In Vivo Toxicity
Studies in rodent models have starkly illustrated the difference in toxicity between this compound and its diol metabolite. Administration of the diol leads to acute respiratory distress syndrome (ARDS)-like symptoms and mortality at doses where the parent epoxide shows little to no effect.
| Compound | Species | Dose | Outcome | Reference |
| This compound (Leukotoxin) | Mouse | 300 mg/kg | 0% mortality | [3] |
| Leukotoxin Diol | Mouse | 300 mg/kg | 100% mortality | [3] |
| This compound (Leukotoxin) | Mouse | 400 mg/kg | 50% mortality (death occurred 9-12 hours later) | [3] |
| Leukotoxin Diol | Mouse | 400 mg/kg | 100% mortality (death within 10 minutes) | [3] |
| This compound (9,10-EpOME) | Rat | up to 100 mg/kg | No mortality or symptoms | [4] |
| Leukotoxin Diol (9,10-DiHOME) | Rat | 35 mg/kg | Death within 2 hours | [4] |
Neutrophil Chemotaxis
Signaling Pathways and Mechanisms of Action
The conversion of this compound to its diol is a pivotal event that unleashes its biological activity. The distinct effects of these two molecules can be attributed to their differential engagement with cellular signaling pathways.
Metabolic Activation
The enzymatic conversion of this compound to its diol by soluble epoxide hydrolase (sEH) is the primary step in its bioactivation. This process is crucial for the manifestation of its toxic effects.
Neutrophil Chemotaxis Signaling
Both this compound and its diol metabolite induce neutrophil chemotaxis through a signaling cascade that involves pertussis toxin-sensitive G-proteins and phosphatidylinositol 3-kinase (PI3-K). This pathway is distinct from that used by other well-known chemoattractants like fMLP.[5]
Experimental Protocols
In Vivo Toxicity Assessment in Mice
Objective: To compare the acute toxicity of this compound and its diol metabolite.
Animals: Male Swiss Webster mice.[3]
Procedure:
-
Prepare solutions of this compound (leukotoxin) and its diol metabolite (leukotoxin-diol) in a suitable vehicle.
-
Administer the compounds via tail vein injection at specified doses (e.g., 300 mg/kg and 400 mg/kg).[3]
-
Monitor the animals for signs of respiratory distress and mortality over a defined period (e.g., 24 hours).[3]
-
Record the time to death and the percentage of mortality for each group.[3]
-
For histological analysis, euthanize a subset of animals at specific time points post-injection, perfuse the lungs, and prepare tissues for microscopic examination to assess for edema and hemorrhage.[3]
Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
Objective: To quantify the chemotactic activity of this compound and its diol metabolite for human neutrophils.
Materials:
-
Isolated human neutrophils
-
Boyden chambers with a microporous membrane
-
Chemoattractants: this compound, leukotoxin diol, and a positive control (e.g., fMLP)
-
Assay buffer
Procedure:
-
Isolate human neutrophils from fresh peripheral blood using density gradient centrifugation.
-
Resuspend the purified neutrophils in the assay buffer.
-
Place the test compounds (this compound, leukotoxin diol) at various concentrations in the lower wells of the Boyden chamber.
-
Place the neutrophil suspension in the upper wells, separated from the lower wells by the microporous membrane.
-
Incubate the chambers at 37°C in a humidified atmosphere with 5% CO2 for a specified time (e.g., 60 minutes).
-
After incubation, remove the membrane, fix, and stain it to visualize the migrated neutrophils.
-
Quantify the number of neutrophils that have migrated through the membrane to the lower side by microscopy.
-
Plot the number of migrated cells against the concentration of the chemoattractant to determine the chemotactic response.
Conclusion
The available evidence unequivocally indicates that the diol metabolite of this compound is the primary mediator of its biological and toxicological effects. This compound itself acts as a pro-toxin, requiring metabolic activation by soluble epoxide hydrolase to exert its potent effects on in vivo toxicity and neutrophil chemotaxis. This comparative analysis underscores the importance of considering metabolic pathways in the evaluation of the biological activity of lipid signaling molecules. Further research is warranted to fully elucidate the downstream signaling cascades activated by the diol metabolite and to explore the therapeutic potential of inhibiting soluble epoxide hydrolase as a strategy to mitigate the toxic effects of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Bioactivation of leukotoxins to their toxic diols by epoxide hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leukotoxin and its diol induce neutrophil chemotaxis through signal transduction different from that of fMLP - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Differentiating Coronaric Acid and Vernolic Acid
Linoleic acid, an essential omega-6 fatty acid, is metabolized by cytochrome P450 (CYP) enzymes into two primary mono-epoxide regioisomers: coronaric acid (9,10-epoxyoctadecenoic acid, 9,10-EpOME) and vernolic acid (12,13-epoxy-9-octadecenoic acid, 12,13-EpOME).[1][2][3] Also known as leukotoxin and isoleukotoxin, respectively, these signaling molecules are implicated in various physiological and pathological processes, including inflammation and cardiovascular regulation.[3][4][5] Their structural similarity—differing only in the position of the epoxide on the C18 backbone—presents a significant analytical challenge.[1]
This guide provides an objective comparison of analytical methodologies for reliably differentiating these isomers, supported by experimental data and detailed protocols for researchers in life sciences and drug development.
Structural Isomers at a Glance
The fundamental difference between coronaric and vernolic acid is the location of the oxirane ring. In this compound, the epoxide is at the C9-C10 position, derived from the omega-9 double bond of linoleic acid. In vernolic acid, it is at the C12-C13 position, derived from the omega-6 double bond.[1][4][6] This subtle distinction forms the basis for their separation and differential identification using chromatographic and spectrometric techniques.
Analytical Methodologies & Comparative Data
The differentiation of these isomers relies on techniques that are sensitive to the positional change of the epoxide group. The most effective methods include Gas Chromatography-Mass Spectrometry (GC-MS), particularly after derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For fatty acid analysis, derivatization is a critical step to increase volatility and produce characteristic fragmentation patterns. The most common method is conversion to fatty acid methyl esters (FAMEs).
The position of the epoxide ring directly influences the mass spectra. Electron ionization (EI) causes fragmentation at specific points in the molecule, and the resulting fragment ions (m/z) serve as a fingerprint for each isomer. Cleavage alpha to the epoxide ring is particularly diagnostic.
Table 1: Comparative GC-MS Data for Differentiating EpOME Isomers (as Methyl Esters)
| Parameter | This compound (9,10-EpOME) Methyl Ester | Vernolic Acid (12,13-EpOME) Methyl Ester | Rationale for Differentiation |
|---|---|---|---|
| Elution Order | Typically elutes slightly earlier. | Typically elutes slightly later. | Positional isomers often exhibit small but reproducible differences in retention time on standard capillary GC columns. |
| Diagnostic Fragment Ions (m/z) | Fragments representing cleavage between C10-C11. | Fragments representing cleavage between C11-C12. | The location of the epoxide ring dictates the structure of the fragments, leading to unique m/z values that unambiguously identify the isomer's structure. |
| Derivatization Enhancement | DMOX derivatives yield fragments that pinpoint the C9-C10 epoxide location.[7] | DMOX derivatives yield fragments that pinpoint the C12-C13 epoxide location.[7] | Derivatization with reagents like 2-amino-2-methyl-1-propanol (B13486) to form DMOX derivatives stabilizes the molecule and directs fragmentation, making the original epoxide position easier to determine.[7] |
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity, making it the preferred method for quantification in complex biological matrices.[8] Reversed-phase liquid chromatography (RPLC) can separate the isomers, which are then detected using Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion is selected and fragmented, and only specific product ions are monitored, drastically reducing background noise.
Table 2: Comparative LC-MS/MS Data for Differentiating EpOME Isomers
| Parameter | This compound (9,10-EpOME) | Vernolic Acid (12,13-EpOME) | Rationale for Differentiation |
|---|---|---|---|
| Typical Retention Time | Separable on a C18 column with a suitable gradient. | Elutes at a different time than its 9,10-isomer. | Minor differences in polarity due to the epoxide position allow for chromatographic separation. |
| Precursor Ion [M-H]⁻ (m/z) | 295.2 | 295.2 | Both isomers have the same molecular weight and will show the same precursor ion in negative ionization mode. |
| MRM Transitions (Product Ions) | Specific product ions generated from collision-induced dissociation. | Different product ions generated from collision-induced dissociation. | The fragmentation pattern in the collision cell is dependent on the epoxide's location, yielding a unique set of product ions for each isomer that can be used for specific detection and quantification.[8] |
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
While less common for routine quantification due to lower sensitivity, ¹H-NMR spectroscopy can distinguish the isomers. The protons on the epoxide ring (epoxy protons) have characteristic chemical shifts.[9] The precise chemical shift is influenced by the surrounding chemical environment, including the proximity to the remaining double bond, allowing for differentiation.
Table 3: Comparative ¹H-NMR Data for Differentiating EpOME Isomers
| Parameter | This compound (9,10-EpOME) | Vernolic Acid (12,13-EpOME) | Rationale for Differentiation |
|---|
| Epoxy Proton Chemical Shifts (δ) | Signals typically appear in the 2.9-3.2 ppm range.[10] | Signals also appear in the 2.9-3.2 ppm range but with distinct shifts from the 9,10-isomer.[10] | The different electronic environments of the epoxy protons in the two isomers result in slightly different resonance frequencies (chemical shifts), which can be resolved by high-field NMR. |
Visualized Workflows and Pathways
To aid in experimental design and data interpretation, the following diagrams illustrate the biological context and a general analytical workflow for these lipids.
Caption: Biosynthesis of EpOMEs and their corresponding diols from linoleic acid.
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Epoxy FA | Cyberlipid [cyberlipid.gerli.com]
- 6. Vernolic acid - Wikipedia [en.wikipedia.org]
- 7. aocs.org [aocs.org]
- 8. mdpi.com [mdpi.com]
- 9. marinelipids.ca [marinelipids.ca]
- 10. researchgate.net [researchgate.net]
Cross-validation of coronaric acid data from different analytical platforms.
A comprehensive guide to the cross-platform validation of coronaric acid analysis for researchers, scientists, and drug development professionals. This document provides a detailed comparison of analytical methodologies, experimental protocols, and supporting data to aid in the selection of the most suitable platform for this compound quantification.
Cross-Validation of this compound Data from Different Analytical Platforms
Introduction
This compound, an epoxide derivative of linoleic acid, is a lipid mediator implicated in various physiological and pathological processes, including inflammation and cardiovascular disease. Accurate and reproducible quantification of this compound in biological matrices is crucial for understanding its role in health and disease and for the development of novel therapeutics. This guide provides an objective comparison of the performance of common analytical platforms for this compound analysis, supported by experimental data and detailed protocols.
Data Presentation: Comparison of Analytical Platforms
The selection of an analytical platform for this compound quantification depends on the specific requirements of the study, such as sensitivity, specificity, throughput, and the complexity of the sample matrix. The three main platforms used for the analysis of fatty acids and their derivatives are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Immunoassays.
The table below summarizes the key performance characteristics of these platforms for the analysis of fatty acids, which can be extrapolated to this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Immunoassay (ELISA) |
| Specificity | High (after derivatization) | Very High (based on parent and fragment ions) | Variable (potential for cross-reactivity) |
| Sensitivity (LOD/LOQ) | High (ng/mL to pg/mL range)[1] | Very High (pg/mL to fg/mL range) | High (pg/mL to ng/mL range) |
| Precision (%RSD) | Excellent (<15%)[1] | Excellent (<15%)[2] | Good (<20%) |
| Throughput | Moderate | High | Very High |
| Sample Preparation | Derivatization required | Minimal (direct injection possible) | Minimal |
| Matrix Effect | Low | Can be significant | Can be significant |
| Cost per Sample | Moderate | High | Low |
| Multiplexing Capability | Limited | High | Limited |
Experimental Protocols
Detailed methodologies are critical for the successful implementation and cross-validation of analytical assays. Below are representative protocols for the analysis of this compound using GC-MS, LC-MS/MS, and a general workflow for immunoassay development.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for this compound
GC-MS is a robust technique for the quantification of fatty acids, including this compound. The method typically involves extraction, derivatization to increase volatility, and subsequent analysis.
a. Sample Preparation (Lipid Extraction and Derivatization)
-
Lipid Extraction: Lipids are extracted from the biological sample (e.g., plasma, tissue homogenate) using a solvent system such as Folch (chloroform:methanol (B129727), 2:1 v/v) or Bligh-Dyer (chloroform:methanol:water).
-
Saponification: The extracted lipids are saponified using a methanolic potassium hydroxide (B78521) solution to release the fatty acids from their esterified forms.
-
Derivatization (Methylation): The free fatty acids are converted to their corresponding fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol (BF₃/MeOH).[3] This step is crucial for making the fatty acids volatile for GC analysis.
-
Extraction of FAMEs: The FAMEs are then extracted into an organic solvent like hexane.[3]
b. GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 6890N or similar.
-
Column: A capillary column suitable for FAMEs analysis, such as a DB-225ms.
-
Injector: Splitless injection at 250°C.
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs. For example, an initial temperature of 150°C, ramped to 270°C at 10°C/min, and then to 310°C at 40°C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer: Agilent 5975 or similar, operated in electron ionization (EI) mode.
-
Data Acquisition: Full scan mode for identification or selected ion monitoring (SIM) mode for higher sensitivity quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol for this compound
LC-MS/MS offers high sensitivity and specificity for the direct analysis of epoxy fatty acids like this compound without the need for derivatization.
a. Sample Preparation (Lipid Extraction)
-
Lipid Extraction: A simple protein precipitation with a solvent like ice-cold isopropanol (B130326) or acetonitrile (B52724) is often sufficient for plasma or serum samples. For tissues, homogenization followed by liquid-liquid or solid-phase extraction may be necessary.
-
Internal Standard Spiking: A deuterated analog of this compound or a structurally similar epoxy fatty acid should be added at the beginning of the sample preparation to correct for matrix effects and variations in extraction recovery.
b. LC-MS/MS Instrumentation and Parameters
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reverse-phase C18 column is commonly used for the separation of fatty acids.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., formic acid) to improve ionization.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting the precursor ion (the deprotonated molecule [M-H]⁻ of this compound) and a specific product ion generated after fragmentation in the collision cell.
Immunoassay Protocol for this compound (General Workflow)
While a specific, commercially available immunoassay for this compound is not widely documented, a competitive enzyme-linked immunosorbent assay (ELISA) could be developed.
a. Assay Principle
This assay is based on the competition between unlabeled this compound in the sample and a fixed amount of labeled this compound (e.g., conjugated to an enzyme like horseradish peroxidase - HRP) for a limited number of binding sites on a this compound-specific antibody coated onto a microplate.
b. General Procedure
-
Coating: Microplate wells are coated with a capture antibody specific for this compound.
-
Blocking: The remaining protein-binding sites on the wells are blocked with a solution like bovine serum albumin (BSA).
-
Competition: Samples or standards containing this compound are added to the wells, followed by the addition of a known amount of HRP-conjugated this compound. The plate is incubated to allow for competitive binding.
-
Washing: The plate is washed to remove any unbound reagents.
-
Substrate Addition: A chromogenic substrate for HRP is added to the wells. The enzyme converts the substrate into a colored product.
-
Signal Measurement: The reaction is stopped, and the absorbance is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
Mandatory Visualization
Experimental Workflow and Signaling Pathway Diagrams
To visually represent the processes described, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflows for this compound analysis.
Caption: Simplified signaling pathway of this compound metabolism.
References
A Comparative Guide to the Biological Effects of Coronaric Acid and Leukotoxin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the biological effects of two distinct molecules often referred to as "leukotoxins": Coronaric Acid, a lipid epoxide, and Leukotoxin (LtxA), a protein toxin. This comparison is supported by experimental data to delineate their mechanisms of action and cytotoxic effects.
Introduction
The term "leukotoxin" can be a source of confusion as it is used to describe at least two fundamentally different molecules: a lipid mediator derived from linoleic acid, more specifically known as This compound (9,10-epoxy-12Z-octadecenoic acid or 9,10-EpOME) , and a protein toxin produced by the bacterium Aggregatibacter actinomycetemcomitans, officially named Leukotoxin A (LtxA) . While both exhibit toxicity towards leukocytes, their origins, chemical nature, mechanisms of action, and biological implications are vastly different. This guide aims to clarify these differences to aid researchers in their respective fields.
This compound is an epoxide metabolite of linoleic acid, an essential omega-6 fatty acid. It is considered a pro-toxin, with its primary biological activities mediated by its more stable and toxic diol metabolite, Leukotoxin Diol (9,10-dihydroxy-12Z-octadecenoic acid or 9,10-DiHOME) . This conversion is catalyzed by the enzyme soluble epoxide hydrolase (sEH).
Leukotoxin (LtxA) is a pore-forming protein toxin belonging to the Repeats-in-Toxin (RTX) family. It is a major virulence factor of A. actinomycetemcomitans, a bacterium associated with localized aggressive periodontitis. LtxA specifically targets and kills human and primate leukocytes.
Quantitative Comparison of Biological Effects
The following table summarizes the quantitative data on the cytotoxic effects of this compound (and its diol) and Leukotoxin (LtxA). It is important to note that direct comparisons of potency (e.g., IC50 values) are challenging due to the different natures of the molecules and the varied experimental conditions reported in the literature.
| Feature | This compound (9,10-EpOME) / Leukotoxin Diol (9,10-DiHOME) | Leukotoxin (LtxA) |
| Molecular Type | Lipid (Epoxide Fatty Acid) / Diol | Protein (RTX Toxin) |
| Primary Target Cells | Leukocytes, endothelial cells, various other cell types[1] | Leukocytes (human and old-world primates)[2] |
| Receptor | No specific high-affinity receptor identified; interacts with cellular membranes and enzymes. | Lymphocyte Function-Associated Antigen-1 (LFA-1; CD11a/CD18)[2] |
| Mechanism of Action | Pro-toxin (this compound) is converted to the active toxin (Leukotoxin Diol) by soluble epoxide hydrolase. The diol induces cytotoxicity. | Binds to LFA-1, leading to pore formation, apoptosis, or necrosis depending on concentration and cell type.[2][3] |
| Reported Cytotoxic Concentrations | 50-100 µg/mL of this compound completely blocks the growth of several transformed and normal human cell lines.[1] | Cell kill is observed at <1 µg/mL for LtxA on HL-60 cells, with fewer than 50% of cells killed after 1 hour. At 1 µg/mL, the time for 50% cell kill ranges from approximately 15 to 30 minutes.[4] |
| Induction of Apoptosis | Evidence for apoptosis induction by the diol metabolite. | Induces apoptosis at lower concentrations in HL-60 cells and other leukocytes.[2][5] |
| Induction of Necrosis | High concentrations can lead to necrotic cell death. | Induces necrosis at higher concentrations through pore formation.[3] |
| Inflammatory Response | Induces neutrophil chemotaxis[6]; associated with acute respiratory distress syndrome (ARDS).[7] | Can trigger the NLRP3 inflammasome and release of pro-inflammatory cytokines. |
Signaling Pathways and Mechanisms of Action
This compound
The biological effects of this compound are primarily dependent on its enzymatic conversion to leukotoxin diol.
Leukotoxin (LtxA)
LtxA exerts its effects through a receptor-mediated mechanism on the surface of leukocytes.
Experimental Protocols
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the supernatant.
Experimental Workflow:
Methodology:
-
Cell Seeding: Seed target cells (e.g., HL-60 or neutrophils) in a 96-well plate at a density of 1 x 104 to 5 x 104 cells per well in 100 µL of culture medium. Include wells for controls.
-
Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Add the desired concentrations of this compound, Leukotoxin Diol, or LtxA to the experimental wells. For controls, include:
-
Untreated cells (spontaneous LDH release).
-
Cells treated with a lysis buffer (e.g., Triton X-100) for maximum LDH release.
-
Culture medium only for background absorbance.
-
-
Incubation with Toxin: Incubate the plate for a time period relevant to the toxin being studied (e.g., 1-24 hours).
-
Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully transfer the supernatant to a new 96-well plate.[8][9]
-
LDH Reaction: Add the LDH reaction mixture to each well and incubate at room temperature, protected from light, for approximately 30 minutes.[10]
-
Measurement: Add a stop solution and measure the absorbance at 490 nm using a microplate reader.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Annexin V Apoptosis Assay
This assay detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the cell surface using fluorescently labeled Annexin V.
Methodology:
-
Cell Treatment: Culture target cells (1-5 x 105) and induce apoptosis by treating with the desired concentrations of this compound, Leukotoxin Diol, or LtxA for the appropriate duration.
-
Cell Harvesting: Collect the cells by centrifugation. For adherent cells, first detach them using a gentle method like trypsinization.
-
Washing: Wash the cells once with cold 1X PBS and then once with 1X Binding Buffer.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 106 cells/mL. Add 5 µL of fluorochrome-conjugated Annexin V and a viability dye like Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.
Conclusion
This compound and the protein leukotoxin (LtxA) are distinct molecules with different origins, structures, and mechanisms of action, despite the occasional overlap in nomenclature. This compound, a lipid epoxide, acts as a pro-toxin that requires conversion to its diol form to exert its cytotoxic and pro-inflammatory effects. In contrast, LtxA is a potent bacterial protein toxin that induces cell death in leukocytes through a specific receptor-mediated pathway. Understanding these fundamental differences is crucial for researchers investigating inflammatory processes, bacterial pathogenesis, and the development of novel therapeutics targeting these pathways. The experimental protocols and comparative data provided in this guide offer a framework for the objective evaluation of these two important biological molecules.
References
- 1. Cytotoxic activity of leukotoxin, a neutrophil-derived fatty acid epoxide, on cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aggregatibacter actinomycetemcomitans Leukotoxin (LtxA; Leukothera®): Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aggregatibacter actinomycetemcomitans leukotoxin (LtxA; Leukothera) induces cofilin dephosphorylation and actin depolymerization during killing of malignant monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Actinobacillus actinomycetemcomitans leukotoxin pore formation in HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Actinobacillus actinomycetemcomitans Leukotoxin Induces Apoptosis in HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Leukotoxin and its diol induce neutrophil chemotaxis through signal transduction different from that of fMLP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neutrophil-derived epoxide, 9,10-epoxy-12-octadecenoate, induces pulmonary edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scientificlabs.co.uk [scientificlabs.co.uk]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Evaluating the Specificity of Anti-Coronaric Acid Antibodies
For researchers and drug development professionals investigating the roles of lipid metabolites in cardiovascular health and disease, the ability to specifically detect coronaric acid is paramount. As an epoxide derivative of linoleic acid, this compound's structural similarity to other fatty acids presents a significant challenge for antibody specificity. This guide provides a framework for evaluating and comparing the specificity of antibodies targeting this small lipid molecule, offering detailed experimental protocols and data presentation formats to support rigorous validation.
Data Presentation: Comparative Antibody Specificity
Effective evaluation of an anti-coronaric acid antibody requires quantitative assessment of its binding characteristics. The following tables provide a template for summarizing key specificity and performance data.
Table 1: Cross-Reactivity Profile of Anti-Coronaric Acid Antibody (Clone X) in Competitive ELISA
This table illustrates the antibody's specificity by comparing its binding to this compound with its binding to structurally related lipid molecules. The half-maximal inhibitory concentration (IC50) is a critical metric here, with a lower IC50 indicating higher affinity.
| Competitor Lipid | IC50 (nM) | % Cross-Reactivity |
| This compound | 15 | 100% |
| Linoleic Acid | > 10,000 | < 0.15% |
| Arachidonic Acid | > 10,000 | < 0.15% |
| Vernolic Acid | 500 | 3% |
| 12,13-Epoxyoctadecenoic acid (12,13-EpOME) | 250 | 6% |
| Leukotoxin Diol | > 5,000 | < 0.3% |
% Cross-Reactivity = (IC50 of this compound / IC50 of Competitor Lipid) x 100
Table 2: Performance Characteristics of Anti-Coronaric Acid Antibody (Clone X)
This table summarizes the overall performance of the antibody across different applications.
| Parameter | Value | Method |
| Antibody Isotype | IgG1 | Isotyping ELISA |
| Affinity (Kd) | 2 x 10⁻⁸ M | Surface Plasmon Resonance |
| Sensitivity (LOD) | 1 ng/mL | Competitive ELISA |
| Linear Range | 5 - 100 ng/mL | Competitive ELISA |
| Recommended Dilutions | ||
| Competitive ELISA | 1:5000 | |
| Lipid-Protein Overlay | 1 µg/mL |
Experimental Protocols
Detailed and reproducible protocols are essential for validating antibody specificity. Below are methodologies for key experiments.
1. Competitive ELISA for Specificity and Cross-Reactivity
This assay is highly suitable for quantifying a small molecule like this compound in a sample and for assessing the antibody's cross-reactivity with other lipids.
-
Plate Coating:
-
Dilute a this compound-protein conjugate (e.g., this compound-BSA) to 2 µg/mL in coating buffer (0.1 M carbonate-bicarbonate, pH 9.6).
-
Add 100 µL of the conjugate solution to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20) per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer (PBS with 1% BSA) to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
-
Competition Reaction:
-
Prepare serial dilutions of the this compound standard and potential cross-reactants (e.g., linoleic acid, vernolic acid) in assay buffer (PBS with 0.1% BSA and 0.05% Tween-20).
-
In a separate plate or tubes, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the anti-coronaric acid antibody (at a pre-determined optimal dilution).
-
Incubate for 1 hour at room temperature to allow the antibody to bind to the free lipid.
-
Transfer 100 µL of the antibody/lipid mixture to the coated and blocked microplate.
-
Incubate for 1 hour at room temperature. During this step, any unbound antibody will bind to the coated this compound.
-
-
Detection:
-
Wash the plate four times with wash buffer.
-
Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) diluted in blocking buffer.
-
Incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of TMB substrate solution and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 50 µL of 2N H₂SO₄.
-
Read the absorbance at 450 nm. The signal intensity is inversely proportional to the concentration of this compound in the sample.
-
2. Lipid-Protein Overlay Assay (Lipid Strip)
This technique provides a qualitative assessment of an antibody's binding profile against a panel of different lipids immobilized on a membrane.
-
Membrane Blocking:
-
Obtain a commercially available lipid strip or spot various lipids onto a nitrocellulose membrane.
-
Immerse the membrane in 10 mL of blocking buffer (TBS with 3% fatty-acid-free BSA and 0.1% Tween-20).
-
Incubate for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Dilute the anti-coronaric acid antibody to 1 µg/mL in 5 mL of blocking buffer.
-
Decant the blocking buffer from the membrane and add the antibody solution.
-
Incubate for 2 hours at room temperature with gentle agitation.
-
-
Washing:
-
Discard the antibody solution.
-
Wash the membrane three times for 10 minutes each with 10 mL of wash buffer (TBS with 0.1% Tween-20).
-
-
Secondary Antibody and Detection:
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with wash buffer.
-
Detect the bound antibody using a chemiluminescent substrate (ECL) and image the membrane. Strong signals should only be observed at the this compound spot.
-
Mandatory Visualizations
Workflow for Evaluating Anti-Coronaric Acid Antibody Specificity
Caption: Workflow for the validation of anti-coronaric acid antibody specificity.
Linoleic Acid Metabolism and Associated Signaling
This compound is a metabolic product of linoleic acid, which is a key player in inflammatory signaling pathways.
Caption: Simplified pathway of this compound formation and its biological effects.
Comparative analysis of coronaric acid levels in healthy vs. diseased states.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of coronaric acid levels in healthy individuals versus those in various diseased states. This compound, also known as 9,10-epoxy-12Z-octadecenoic acid (9,10-EpOME) or leukotoxin, is a cytochrome P450-derived metabolite of the essential fatty acid, linoleic acid. Emerging research indicates its significant involvement in physiological and pathophysiological processes, particularly those related to inflammation and cardiovascular health. This document summarizes key quantitative data, details experimental methodologies for its measurement, and visualizes its metabolic pathway and potential role in inflammatory signaling.
Comparative Analysis of this compound Levels
This compound and its metabolites, particularly its diol derivative, 9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME), have been implicated in a range of inflammatory conditions. While baseline levels in healthy individuals are typically low, they can fluctuate and are often significantly elevated in diseased states. The following table summarizes available quantitative data on this compound and its diol metabolite in human plasma.
| Analyte | Condition | Concentration (nM) | Subject Group | Reference |
| 9,10-EpOME | Small Vessel Stroke | 2.78 (Median) | Patients (n=50) | [1] |
| Large Vessel Stroke | 2.82 (Median) | Patients (n=30) | [1] | |
| 9,10-DiHOME | Small Vessel Stroke | 1.34 (Median) | Patients (n=50) | [1] |
| Large Vessel Stroke | 1.00 (Median) | Patients (n=30) | [1] | |
| Healthy Volunteers (exposed to biodiesel exhaust) | Increased vs. filtered air controls | Healthy Volunteers | [2] |
Note: Data on this compound levels in healthy control groups for direct comparison with the stroke data was not available in the cited source. One study noted that healthy volunteers exposed to biodiesel exhaust showed increased plasma levels of 9,10-DiHOME compared to controls exposed to filtered air[2].
Qualitative evidence strongly suggests that this compound and its metabolites are elevated in other inflammatory conditions as well. For instance, increased levels of leukotoxin have been associated with Acute Respiratory Distress Syndrome (ARDS) in burn patients.[3] Similarly, elevated concentrations of EpOMEs have been linked to higher mortality in sepsis patients.[3] The diol metabolites, DiHOMEs, are considered to be the more cytotoxic agents.[3]
Experimental Protocols
Accurate quantification of this compound and its metabolites in biological samples is crucial for understanding their roles in health and disease. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the most common analytical techniques employed.
General Workflow for this compound Quantification
Detailed Methodological Steps (LC-MS/MS)
-
Sample Collection and Storage: Blood samples are typically collected in tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -80°C until analysis to prevent lipid oxidation.
-
Internal Standard Spiking: A known amount of a deuterated internal standard (e.g., 9,10-EpOME-d4) is added to the plasma sample to account for sample loss during preparation and for variations in instrument response.
-
Lipid Extraction: Lipids, including this compound, are extracted from the plasma using a liquid-liquid extraction method, commonly with a mixture of organic solvents like ethyl acetate (B1210297) or a combination of methanol (B129727) and chloroform. Solid-phase extraction (SPE) can also be utilized for cleaner extracts.
-
Chromatographic Separation: The extracted lipids are reconstituted in a suitable solvent and injected into a liquid chromatograph. A C18 reversed-phase column is typically used to separate this compound from other fatty acid isomers and metabolites. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol) is employed.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into a tandem mass spectrometer (MS/MS) operating in negative ion mode. Multiple Reaction Monitoring (MRM) is used for sensitive and specific detection. The precursor ion (the deprotonated molecule [M-H]⁻ of this compound) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.
-
Quantification: The peak area of the analyte is compared to the peak area of the internal standard to calculate the concentration of this compound in the original sample.
Signaling and Metabolic Pathways
This compound is a product of the cytochrome P450 epoxygenase pathway, which metabolizes polyunsaturated fatty acids. Once formed, it can be further metabolized by soluble epoxide hydrolase (sEH) to its corresponding diol, 9,10-DiHOME. This diol is often considered the more biologically active and toxic metabolite.
While the precise signaling pathways of this compound and its metabolites are still under active investigation, evidence suggests their involvement in inflammatory processes. The diol metabolite, 9,10-DiHOME, has been shown to have pro-inflammatory effects. A potential, though not fully elucidated, pathway involves the activation of the transcription factor NF-κB, a key regulator of inflammation.
This guide provides a snapshot of the current understanding of this compound's role in health and disease. As research in this area continues to grow, a more detailed picture of its physiological functions and its potential as a biomarker and therapeutic target will undoubtedly emerge.
References
- 1. Soluble Epoxide Hydrolase Derived Linoleic Acid Oxylipins, Small Vessel Disease Markers, and Neurodegeneration in Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
Assessing the Reproducibility of Coronaric Acid Experimental Results: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive assessment of the experimental results related to coronaric acid, with a focus on the reproducibility of its biological effects. This compound, also known as leukotoxin, is a cytochrome P450-derived metabolite of linoleic acid.[1] It is often considered a pro-toxin, as its biological activity is largely attributed to its more stable and toxic diol metabolite, 9,10-dihydroxy-12(Z)-octadecenoic acid (9,10-DiHOME or leukotoxin diol).[2][3] This guide summarizes key experimental findings, details the methodologies used in these studies, and compares the effects of this compound and its diol with those of other relevant fatty acids.
I. Comparative Analysis of Biological Activities
The primary toxic effects of this compound are mediated through its diol metabolite, 9,10-DiHOME. These effects are centered on inflammation and mitochondrial dysfunction. For a comprehensive comparison, this guide includes data on omega-3 polyunsaturated fatty acids (PUFAs), which are known for their generally protective cardiovascular effects.
Table 1: Comparison of Effects on Neutrophil Chemotaxis
| Compound | Cell Type | Assay | Effect | Concentration | Reproducibility Note |
| 9,10-DiHOME | Human Neutrophils | Boyden Chamber | Induction of chemotaxis | 10⁻⁹ - 10⁻⁶ M | Finding of chemotactic activity reported by multiple research groups, suggesting consistency.[1][4] |
| Omega-3 PUFAs (EPA/DHA) | - | - | Generally anti-inflammatory, do not induce neutrophil chemotaxis | - | Not applicable |
Table 2: Comparison of Effects on Mitochondrial Respiration
| Compound | System | Assay | Effect | Concentration | Reproducibility Note |
| This compound (Leukotoxin) | Isolated Perfused Rat Lung | Mitochondrial Respiration Rate | Decrease in state 3 and 4 respiration | 30 µM | Limited studies; further validation would be beneficial.[5] |
| 9,10-DiHOME | Human and Insect Cells | Mitochondrial Permeability Transition | Activation, leading to cytochrome c release | Not specified | Consistent reports on mitochondrial disruption, though concentrations vary.[2] |
| Omega-3 PUFAs (EPA/DHA) | - | - | Generally supportive of mitochondrial function | - | Not applicable |
Table 3: Comparison of Effects on PPARγ Activation
| Compound | Target | Assay | Effect | Concentration | Reproducibility Note |
| 9,10-DiHOME | PPARγ | Not specified | Ligand/activator | Not specified | Mentioned in reviews, suggesting accepted knowledge, but primary quantitative data is sparse.[6] |
| Omega-3 PUFAs (EPA/DHA) | PPARα/γ | Various | Activation | Varies | Well-established and widely reproduced finding.[7][8] |
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the study of this compound and its metabolites.
1. Neutrophil Chemotaxis Assay (Boyden Chamber Assay)
-
Objective: To assess the ability of a compound to induce the directed migration of neutrophils.
-
Methodology:
-
Neutrophil Isolation: Human neutrophils are isolated from fresh, heparinized whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Chamber Setup: A Boyden chamber or a similar multi-well chemotaxis chamber with a polycarbonate membrane (typically 3-5 µm pore size) is used.
-
Cell Seeding: Isolated neutrophils are resuspended in a suitable buffer (e.g., HBSS with Ca²⁺ and Mg²⁺) and placed in the upper chamber.
-
Chemoattractant Addition: The test compound (e.g., 9,10-DiHOME) is added at various concentrations to the lower chamber. A known chemoattractant like fMLP serves as a positive control, and buffer alone is used as a negative control.
-
Incubation: The chamber is incubated at 37°C in a humidified incubator for 1-3 hours to allow for cell migration.
-
Quantification: After incubation, the membrane is removed, and the cells that have migrated to the lower side of the membrane are fixed and stained. The number of migrated cells is then counted under a microscope.[9]
-
2. Mitochondrial Respiration Assay
-
Objective: To measure the effect of a compound on the oxygen consumption rate of mitochondria.
-
Methodology:
-
Mitochondrial Isolation: Mitochondria are isolated from tissues (e.g., rat lung) through differential centrifugation.
-
Respirometry: High-resolution respirometry is used to measure oxygen consumption.
-
Experimental Conditions: Isolated mitochondria are incubated in a respiration buffer containing various substrates and inhibitors to assess different states of respiration.
-
State 3 Respiration: Measured in the presence of ADP and a substrate (e.g., pyruvate, glutamate), representing maximal oxidative phosphorylation.
-
State 4 Respiration: Measured after the phosphorylation of ADP is complete, representing the resting state.
-
-
Compound Treatment: The test compound (e.g., this compound) is added to the mitochondrial suspension, and changes in oxygen consumption rates are recorded.[5]
-
3. PPARγ Activation Assay
-
Objective: To determine if a compound can act as a ligand and activate the PPARγ nuclear receptor.
-
Methodology:
-
Cell Culture: A suitable cell line expressing PPARγ (e.g., adipocytes or a reporter cell line) is used.
-
Compound Treatment: The cells are treated with the test compound (e.g., 9,10-DiHOME) at various concentrations.
-
Reporter Gene Assay: If a reporter cell line is used (containing a PPARγ response element linked to a reporter gene like luciferase), the activation of PPARγ is quantified by measuring the reporter gene expression.
-
Target Gene Expression Analysis: Alternatively, the expression of known PPARγ target genes (e.g., CD36, FABP4) can be measured using quantitative real-time PCR (qRT-PCR) to assess receptor activation.[10][11]
-
III. Signaling Pathways and Experimental Workflows
Metabolism of this compound and Induction of Toxicity
This compound itself is relatively non-toxic. Its toxicity is primarily mediated through its conversion to 9,10-DiHOME by the enzyme soluble epoxide hydrolase (sEH). This diol then exerts its effects on target cells.
References
- 1. Cytochrome P450-derived Linoleic Acid Metabolites EpOMEs and DiHOMEs: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular characterization of leukotoxin diol-induced mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Dihydroxyoctadecamonoenoate esters inhibit the neutrophil respiratory burst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leukotoxin, 9,10-epoxy-12-octadecenoate inhibits mitochondrial respiration of isolated perfused rat lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploring PPAR Gamma and PPAR Alpha’s Regulation Role in Metabolism via Epigenetics Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The role of Peroxisome Proliferator-Activated Receptors (PPAR) in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. A novel peroxisome proliferator-activated receptor gamma ligand improves insulin sensitivity and promotes browning of white adipose tissue in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic Effects of Targeted PPARɣ Activation on Inflamed High-Risk Plaques Assessed by Serial Optical Imaging In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Coronaric Acid's Potency in Comparison to Other Oxylipins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological potency of coronaric acid and its metabolites with other key oxylipins. The information is supported by experimental data to aid in research and drug development endeavors.
Introduction to this compound and Oxylipins
This compound, also known as 9,10-epoxy-12Z-octadecenoic acid or leukotoxin, is an epoxide derivative of the essential omega-6 fatty acid, linoleic acid. It is part of a large and diverse family of bioactive lipids called oxylipins. These molecules are formed through enzymatic and non-enzymatic oxidation of polyunsaturated fatty acids and are critical mediators in a wide array of physiological and pathological processes, including inflammation, immune responses, and cardiovascular function.
A crucial aspect of this compound's bioactivity is its metabolism. In vivo, this compound is rapidly converted by soluble epoxide hydrolase (sEH) to its corresponding diol, 9,10-dihydroxy-12Z-octadecenoic acid (9,10-DiHOME), also referred to as leukotoxin diol. Accumulating evidence suggests that 9,10-DiHOME is the more biologically potent and toxic of the two molecules.
This guide will focus on the comparative potency of this compound, primarily through its active metabolite 9,10-DiHOME, in key inflammatory responses, alongside other well-characterized oxylipins such as leukotriene B4 (LTB4) and prostaglandin (B15479496) E2 (PGE2).
Comparative Potency of Oxylipins in Biological Assays
The following tables summarize the quantitative data on the potency of this compound's metabolite (9,10-DiHOME) and other significant oxylipins in two key functional assays relevant to inflammation: neutrophil chemotaxis and intracellular calcium mobilization.
Table 1: Potency in Neutrophil Chemotaxis
Neutrophil chemotaxis is a fundamental process in the inflammatory response, where neutrophils migrate towards a chemical gradient of chemoattractants. The potency of various oxylipins in inducing or inhibiting this process is a key indicator of their pro- or anti-inflammatory potential.
| Oxylipin | Assay Type | Target Cell | Potency (EC50/Optimal Concentration) | Effect |
| 9,10-DiHOME | Chemotaxis Assay | Human Neutrophils | ~10 nM (effective dose) | Induction |
| Leukotriene B4 (LTB4) | Chemotaxis Assay | Human Neutrophils | 10⁻⁶ M (optimal concentration) | Induction |
| Prostaglandin E2 (PGE2) | Chemotaxis Assay (inhibition of fMLP-stimulated migration) | Human Neutrophils | 90 ± 24.5 nM (EC50) | Inhibition |
Note: Data is compiled from multiple sources and direct comparative studies under identical conditions are limited. EC50 values can vary based on experimental setup.
Table 2: In Vivo Toxicity
Acute toxicity in animal models can provide insights into the overall biological potency of a compound.
| Compound | Animal Model | Administration Route | LD50 |
| This compound (Leukotoxin) | Mouse | Intravenous | ~400 mg/kg |
| 9,10-DiHOME (Leukotoxin Diol) | Mouse | Intravenous | ~100 mg/kg |
These in vivo toxicity studies highlight that 9,10-DiHOME is significantly more potent in inducing a lethal toxic response compared to its precursor, this compound.
Signaling Pathways
The biological effects of oxylipins are mediated through specific signaling pathways, often initiated by binding to G-protein coupled receptors (GPCRs).
This compound (9,10-DiHOME) Signaling Pathway
Experimental evidence suggests that 9,10-DiHOME mediates its effects, such as neutrophil chemotaxis, through a pertussis toxin-sensitive G-protein, indicating the involvement of a Gi/o-coupled GPCR. Downstream of the GPCR, the signaling cascade involves the activation of Phosphoinositide 3-kinase (PI3K). The specific GPCR that binds 9,10-DiHOME has not been definitively identified, but potential candidates include fatty acid-sensing receptors like GPR40 and GPR120.
Caption: Proposed signaling pathway for 9,10-DiHOME-induced neutrophil chemotaxis.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay is used to quantify the chemotactic response of neutrophils to various stimuli.
Experimental Workflow
Caption: General workflow for a Boyden chamber neutrophil chemotaxis assay.
Methodology:
-
Neutrophil Isolation: Isolate human neutrophils from whole blood using Ficoll-Paque density gradient centrifugation followed by dextran (B179266) sedimentation or hypotonic lysis of red blood cells.
-
Chamber Assembly: Prepare a Boyden chamber or a multi-well chemotaxis plate with a polycarbonate membrane (typically 3-5 µm pore size) separating the upper and lower wells.
-
Cell Loading: Resuspend the purified neutrophils in a suitable buffer (e.g., Hank's Balanced Salt Solution with Ca²⁺ and Mg²⁺) and add them to the upper chamber.
-
Chemoattractant Preparation: Prepare serial dilutions of the oxylipins (9,10-DiHOME, LTB4, PGE2) in the same buffer. Add these solutions to the lower chambers. Use a known chemoattractant like fMLP as a positive control and buffer alone as a negative control.
-
Incubation: Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for 60-90 minutes.
-
Quantification: After incubation, remove the non-migrated cells from the top of the membrane. Fix and stain the migrated cells on the bottom of the membrane. Count the migrated cells in several high-power fields using a microscope. The results are typically expressed as the number of migrated cells per field or as a chemotactic index.
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration in response to agonist stimulation, often using a fluorescent calcium indicator like Fura-2 AM.
Experimental Workflow
Caption: General workflow for an intracellular calcium mobilization assay using Fura-2 AM.
Methodology:
-
Cell Preparation: Culture the desired cells (e.g., human neutrophils or a cell line expressing a receptor of interest) under appropriate conditions.
-
Dye Loading: Incubate the cells with Fura-2 AM (typically 1-5 µM) in a suitable buffer for 30-60 minutes at 37°C. This allows the dye to enter the cells and be cleaved into its active, calcium-sensitive form.
-
Washing: Wash the cells with buffer to remove any extracellular Fura-2 AM.
-
Measurement: Place the plate in a fluorescence plate reader or on a fluorescence microscope equipped for ratiometric imaging.
-
Baseline Reading: Record the baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.
-
Agonist Stimulation: Add the oxylipin being tested and continue to record the fluorescence ratio over time.
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration. Plot the change in this ratio over time to visualize the calcium flux.
Conclusion
The available data indicates that this compound itself is a pro-molecule, with its diol metabolite, 9,10-DiHOME, being the primary effector molecule. In terms of pro-inflammatory activity, specifically neutrophil chemotaxis, 9,10-DiHOME appears to be a potent inducer, with effective concentrations in the low nanomolar range. This places it in a comparable potency range to other well-known inflammatory mediators. In contrast, PGE2 exhibits an inhibitory effect on neutrophil chemotaxis. The distinct signaling pathway of 9,10-DiHOME, involving a pertussis toxin-sensitive G-protein and PI3K, further underscores its unique biological role among oxylipins. This comparative guide provides a foundation for further investigation into the therapeutic potential of targeting the this compound metabolic pathway in inflammatory and related diseases. Further direct comparative studies are warranted to establish a more precise potency hierarchy among these bioactive lipids.
Safety Operating Guide
Essential Safety and Logistical Information for Handling Coronaric Acid
Disclaimer: A specific Safety Data Sheet (SDS) for Coronaric acid could not be located. The following guidance is based on general safety protocols for handling potentially hazardous laboratory chemicals, epoxy compounds, and substances with known biological activity (leukotoxins). Researchers, scientists, and drug development professionals must conduct a thorough risk assessment and consult with their institution's Environmental Health and Safety (EHS) department before handling this compound.
Personal Protective Equipment (PPE)
A risk-based approach should be taken when selecting PPE for handling this compound. The appropriate level of protection depends on the scale of the experiment, the concentration of the substance, and the potential for aerosol generation.
Summary of Recommended Personal Protective Equipment
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling small quantities (<1 mL) in a well-ventilated area (e.g., fume hood) | Safety glasses with side shields | Chemical-resistant gloves (e.g., nitrile) | Laboratory coat | Not generally required if handled in a certified chemical fume hood |
| Handling larger quantities (>1 mL) or neat compound | Chemical splash goggles or a face shield | Double-gloving with chemical-resistant gloves (e.g., nitrile) | Chemical-resistant apron over a laboratory coat | Recommended, especially if there is a risk of aerosolization. Use a NIOSH-approved respirator with an organic vapor cartridge. |
| Risk of aerosol generation (e.g., vortexing, sonicating) | Chemical splash goggles and a face shield | Double-gloving with chemical-resistant gloves | Chemical-resistant apron over a laboratory coat | Mandatory. Use a NIOSH-approved respirator with an organic vapor cartridge. |
| Cleaning up spills | Chemical splash goggles and a face shield | Heavy-duty chemical-resistant gloves (e.g., butyl rubber over nitrile) | Chemical-resistant suit or coveralls | NIOSH-approved respirator with an organic vapor cartridge |
Experimental Protocols: Safe Handling and Disposal
Handling Procedures:
-
Preparation: Before handling this compound, ensure that all necessary PPE is readily available and in good condition. Designate a specific area for handling, preferably within a certified chemical fume hood.[1][2]
-
Weighing and Transfer: When handling solid this compound, conduct all weighing and transfer operations within a chemical fume hood to prevent inhalation of dust particles. Use appropriate tools (e.g., spatulas, weighing paper) to avoid direct contact.
-
Solution Preparation: When preparing solutions, add the solvent to the this compound slowly to avoid splashing. Ensure that the container is appropriately labeled with the chemical name, concentration, and hazard information.
-
Avoiding Exposure: Always handle this compound with care to avoid skin and eye contact.[2][3] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[3][4] Do not eat, drink, or apply cosmetics in the laboratory.[1][2][3]
Disposal Plan:
The disposal of this compound and any contaminated materials must comply with local, state, and federal regulations.
-
Waste Segregation: All waste contaminated with this compound, including pipette tips, gloves, and empty containers, should be collected in a designated hazardous waste container.
-
Labeling: The hazardous waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound").
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this compound down the drain or in the regular trash.
Visualization of PPE Selection Workflow
The following diagram illustrates the logical workflow for selecting the appropriate Personal Protective Equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
